Thiazole, aminonitro-
Description
2-Amino-5-nitrothiazole is a member of thiazoles and a C-nitro compound.
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2S/c4-3-5-1-2(9-3)6(7)8/h1H,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHADVKEHAFNPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2S | |
| Record name | 2-AMINO-5-NITROTHIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19793 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020066 | |
| Record name | 2-Amino-5-nitro-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Greenish-yellow to orange-yellow fluffy powder or a brown chunky powder. Slightly bitter taste. Used as a veterinary medicine., Greenish-yellow to orange-yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2-AMINO-5-NITROTHIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19793 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Amino-5-nitrothiazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3062 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Very sparingly soluble in water; almost insoluble in chloroform; 1 g dissolves in 150 g of 95% alcohol; in 250 g ether; soluble in dilute mineral acids | |
| Record name | 2-AMINO-5-NITROTHIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19793 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Amino-5-nitrothiazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000743 [mmHg] | |
| Record name | 2-Amino-5-nitrothiazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3062 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Greenish-yellow to orange-yellow fluffy powder | |
CAS No. |
121-66-4 | |
| Record name | 2-AMINO-5-NITROTHIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19793 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Amino-5-nitrothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-nitrothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINO-5-NITROTHIAZOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thiazolamine, 5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Amino-5-nitro-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitrothiazol-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-5-NITROTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GR77A37Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Amino-5-nitrothiazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
396 °F (decomposes) (NTP, 1992), 202 °C (decomposes) | |
| Record name | 2-AMINO-5-NITROTHIAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19793 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Amino-5-nitrothiazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Synthesis and Characterization of Aminonitrothiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of aminonitrothiazole compounds, a class of heterocyclic molecules with significant importance in medicinal chemistry and drug development.[1][2][3] These compounds serve as crucial intermediates in the synthesis of various therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, antiprotozoal, and anticancer properties.[4][5][6][7] This guide details established synthetic methodologies, provides comprehensive characterization protocols, and presents key quantitative data to aid researchers in this field.
Synthetic Methodologies
The synthesis of aminonitrothiazole compounds, particularly the foundational molecule 2-amino-5-nitrothiazole, can be achieved through several distinct routes. The choice of method often depends on the desired scale, available starting materials, and safety considerations. Two primary approaches are highlighted below: the nitration of 2-aminothiazole and a newer process that avoids direct nitration.
Method 1: Nitration of 2-Aminothiazole
A traditional and widely cited method involves the direct nitration of 2-aminothiazole.[8][9] This process typically involves treating 2-aminothiazole with a mixture of nitric acid and sulfuric acid to yield 2-nitramino-thiazole, which subsequently undergoes rearrangement upon heating to form the desired 2-amino-5-nitrothiazole.[8][9]
Experimental Protocol:
-
In a 250 mL flask, add 20 g (0.2 mol) of 2-aminothiazole.[8]
-
Under an ice bath, slowly add 30 mL of concentrated sulfuric acid, followed by the dropwise addition of 10 mL of nitric acid (40%).[8]
-
Maintain the reaction mixture at 15°C and stir overnight.[8]
-
Adjust the pH of the solution to 8 using 1M NaOH, which will cause a precipitate to form.[8]
-
Filter the precipitate and wash it thoroughly with water.[8]
-
Purify the crude product by passing it through a silica gel column using a mobile phase of petroleum ether: ethyl acetate (5:1).[8]
-
Collect the fractions containing the product and evaporate the solvent to obtain 2-amino-5-nitrothiazole.
Method 2: Synthesis via N,N-dialkyl-2-nitro-etheneamine
A more recent and safer synthetic route avoids the potentially hazardous nitration and rearrangement steps of the traditional method.[9][10] This process involves the halogenation of an N,N-dialkyl-2-nitro-etheneamine, followed by reaction with thiourea and subsequent hydrolysis.[9][10]
Experimental Protocol:
-
To a stirred mixture of 3.5 g (0.03 mol) of N,N-dimethyl-2-nitroetheneamine in 25 mL of ethanol chilled to 0-5°C under a nitrogen atmosphere, add 4.8 g (0.03 mol) of bromine dropwise, ensuring the temperature remains below 10°C.[10]
-
After the addition is complete, add 3.0 g (0.039 mol) of thiourea to the solution at ice temperature.[10]
-
Remove the cooling bath and allow the mixture to stir at room temperature for one hour. A white precipitate will form.[10]
-
Cool the mixture again to ice temperature, filter the precipitate, wash with a small amount of cold ethanol, and dry under a dry nitrogen atmosphere.[10]
-
To 10 mL of water, add 2.71 g (0.01 mol) of the product from the previous step. The solid will dissolve, and a yellow precipitate of 2-amino-5-nitrothiazole will form within 5 minutes.[10]
-
Stir the mixture for an additional hour, then filter the precipitate, wash with water, and dry to obtain the final product.[10]
Quantitative Data Summary
The following table summarizes the quantitative data associated with the different synthetic methods for 2-amino-5-nitrothiazole.
| Method | Starting Materials | Key Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |
| Nitration of 2-Aminothiazole | 2-Aminothiazole | Nitric acid, Sulfuric acid | - | 59 | - | [8] |
| Via N,N-dimethyl-2-nitroetheneamine (Ethanol) | N,N-dimethyl-2-nitroetheneamine, Thiourea | Bromine | Ethanol, Water | 82.8 | 198 (decomposed) | [10] |
| Via N,N-dimethyl-2-nitroetheneamine (Acetic Acid) | N,N-dimethyl-2-nitroetheneamine, Thiourea | Bromine, Ammonium hydroxide | Acetic acid, Water | 62 | - | [10][11] |
Characterization of Aminonitrothiazole Compounds
The structural confirmation and purity assessment of synthesized aminonitrothiazole compounds are crucial. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.[12][13]
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. For example, in a derivative of 2-amino-5-nitrothiazole, the proton of the thiazole ring (C-H) typically appears as a singlet around δ = 8.85 ppm in the ¹H NMR spectrum.[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks include N-H stretching (around 3313-3178 cm⁻¹), C=O stretching (around 1662 cm⁻¹), and NO₂ stretching (around 1469-1383 cm⁻¹).[14]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a commonly used technique for these compounds.[12]
Chromatographic Techniques
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and for preliminary purity assessment.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final compound and for quantification.[12] Reversed-phase HPLC with a C18 column is commonly employed.[12]
Experimental Workflows and Synthesis Diagrams
The following diagrams illustrate the synthetic pathways described above.
Caption: Synthetic pathway for 2-amino-5-nitrothiazole via nitration.
Caption: Synthesis of 2-amino-5-nitrothiazole avoiding direct nitration.
Biological Significance and Applications
Aminonitrothiazole derivatives are of significant interest to the pharmaceutical industry.[4] For instance, 2-amino-5-nitrothiazole is a key intermediate in the synthesis of Niridazole, an antischistosomal agent.[15][16] Furthermore, various derivatives have been synthesized and evaluated for a range of biological activities, including as inhibitors of monoamine oxidase and cholinesterase, highlighting their potential in the development of treatments for neurodegenerative diseases.[14] The 2-aminothiazole scaffold itself is present in numerous FDA-approved drugs and is a focal point of drug discovery research for its diverse pharmacological properties.[3]
This guide provides a foundational understanding of the synthesis and characterization of aminonitrothiazole compounds. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore this important class of molecules further.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery [pubmed.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-5-nitrothiazole synthesis - chemicalbook [chemicalbook.com]
- 9. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 10. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Synthesis of acylates of niridazole and its analogs as schistosomicides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medkoo.com [medkoo.com]
The Discovery of Novel 2-Amino-5-Nitrothiazole Derivatives: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of a promising class of heterocyclic compounds.
The 2-amino-5-nitrothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of various synthetic compounds with a broad spectrum of biological activities. These derivatives have garnered significant interest from researchers and drug development professionals due to their potential as antimicrobial, antiparasitic, and anticancer agents, as well as their utility as enzyme inhibitors. This technical guide provides a comprehensive overview of the discovery of novel 2-amino-5-nitrothiazole derivatives, with a focus on data-driven insights, detailed experimental protocols, and visual representations of key concepts to aid in future drug discovery efforts.
Core Synthesis Strategies
The synthesis of 2-amino-5-nitrothiazole and its derivatives is a critical aspect of their development.[1] A common and established method involves the nitration of 2-aminothiazole. One effective approach is the direct nitration of 2-aminothiazole by adding 2-aminothiazole nitrate to concentrated sulfuric acid at low temperatures (0 - 10 °C).[2] An alternative to direct nitration involves the nitration of 2-acetylaminothiazole followed by careful hydrolysis.[2]
A newer synthetic route that avoids potentially hazardous nitration and rearrangement steps has also been developed. This process involves a three-step sequence:
-
Halogenation (chlorination or bromination) of an N,N-dialkyl-2-nitro-etheneamine.
-
Reaction of the halogenated intermediate with thiourea.
-
Treatment of the resulting compound with water to yield 2-amino-5-nitrothiazole.[3][4]
Therapeutic Applications and Biological Activity
Derivatives of 2-amino-5-nitrothiazole have demonstrated efficacy in a variety of therapeutic areas. They are integral to the development of drugs with antimicrobial and antiparasitic properties and also find applications in the agrochemical and dye industries.[1]
Antimicrobial and Antiparasitic Activity
Nitazoxanide (NTZ), a well-known drug containing the 2-amino-5-nitrothiazole moiety, is a broad-spectrum antiparasitic agent.[5][6] Its mechanism of action involves the inhibition of the essential enzyme pyruvate:ferredoxin oxidoreductase (PFOR), which is crucial for the energy metabolism of anaerobic bacteria and parasites.[5] Notably, the 5-nitro group of NTZ is not metabolically reduced, distinguishing its mechanism from many other nitro-containing drugs.[5] Research has shown that modifications to the head and tail regions of the NTZ scaffold can lead to analogues with improved activity against various pathogens, including Helicobacter pylori, Campylobacter jejuni, and Clostridium difficile.[5][7]
Anticancer Potential
The 2-aminothiazole scaffold is a key component of clinically approved anticancer drugs like dasatinib and alpelisib.[8] Various 2-aminothiazole analogs have shown potent and selective inhibitory activity in the nanomolar range against a wide array of human cancer cell lines, including those for breast, lung, colon, and prostate cancers.[8]
Enzyme Inhibition
Beyond their antimicrobial and anticancer effects, 2-amino-5-nitrothiazole derivatives have been investigated as inhibitors of various enzymes. For instance, a series of 2-amino-5-nitrothiazole derived semicarbazones were designed and synthesized as dual inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegenerative diseases.[9] Additionally, 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles have been identified as novel inhibitors of c-Jun N-terminal kinase (JNK), a protein kinase involved in stress signaling pathways.[10][11]
Quantitative Biological Data
The following tables summarize the quantitative biological activity of various 2-amino-5-nitrothiazole derivatives from the literature.
Table 1: Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition
| Compound | Target | IC50 (µM) | Inhibition Type |
| 4 | MAO-B | 0.212 | Competitive, Reversible |
| 17 | BuChE | 0.024 | Mixed, Reversible |
| 21 | AChE | 0.264 | Mixed, Reversible |
| Data sourced from a study on 2-amino-5-nitrothiazole derived semicarbazones.[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of 2-amino-5-nitrothiazole derivatives.
Synthesis of 1-(5-nitrothiazol-2-yl)urea
-
Dissolve 2-Amino-5-nitrothiazole (0.030 mol) in glacial acetic acid (30 ml) with continuous stirring.
-
Prepare a warm solution of sodium cyanate (0.031 mol) in water (60 ml).
-
Add the sodium cyanate solution to the 2-amino-5-nitrothiazole solution with vigorous stirring.
-
Continue stirring the mixture for 5 hours.
-
Allow the mixture to stand overnight.
-
Collect the resulting solid product by filtration.
-
Wash the solid with ice-cold water to remove excess glacial acetic acid and then dry it.
-
Recrystallize the crude product from 95% ethanol to obtain pure 1-(5-nitrothiazol-2-yl)urea.[9]
Synthesis of 4-(5-nitrothiazol-2-yl)semicarbazide
-
Dissolve 1-(5-nitrothiazol-2-yl)urea (0.03 mol) in ethanol (30 ml) in a round-bottom flask.
-
Add hydrazine hydrate (0.03 mol) to the solution.
-
Reflux the reaction mixture for approximately 18 hours.
-
After cooling, the product will precipitate. Collect the solid by filtration and dry to yield 4-(5-nitrothiazol-2-yl)semicarbazide.[9]
Synthesis of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole Derivatives
-
Dissolve the corresponding thiol of benzimidazole, benzoxazole, or benzothiazole in methanol.
-
Add sodium methoxide (NaOMe) to the solution.
-
Add 2-bromo-5-nitrothiazole to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction for completion. Upon completion, isolate the product through standard workup procedures.[10]
Visualizing Key Pathways and Workflows
The following diagrams illustrate important concepts in the study of 2-amino-5-nitrothiazole derivatives.
Caption: Synthetic workflow for 2-amino-5-nitrothiazole derived semicarbazides.
Caption: Mechanism of PFOR inhibition by 2-amino-5-nitrothiazole derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 4. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 5. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitazoxanide - Wikipedia [en.wikipedia.org]
- 7. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (PDF) Discovery of 2-(5-Nitrothiazol-2-Y [research.amanote.com]
The Aminonitrothiazole Scaffold: A Comprehensive Technical Guide to Preliminary Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-5-nitrothiazole core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse range of compounds with significant biological activities. This technical guide provides an in-depth overview of the preliminary screening of aminonitrothiazole derivatives, focusing on their anticancer, antimicrobial, and antiparasitic potential. It offers detailed experimental protocols, structured quantitative data, and visualizations of key experimental workflows and signaling pathways to aid researchers in the exploration of this promising class of compounds.
Anticancer Activity
Aminonitrothiazole derivatives have demonstrated considerable cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.
Data Presentation: In Vitro Cytotoxicity of Aminonitrothiazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected aminonitrothiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM[1][2] |
| A549 (Lung Cancer) | Strong antiproliferative activity[1][2] | |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM[1][2] |
| SHG-44 (Glioma) | 4.03 µM[1][2] | |
| TH-39 | K562 (Leukemia) | 0.78 µM[1][2] |
| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM[1] |
| PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM[1] | |
| Piperazinyl-thiazole acetamide derivative 9 | Leukemia and Prostate Cancer | GI50 of 3.51 and 5.15 µM, respectively[1] |
| 2-aminobenzothiazole derivative 24 | C6 (Rat Glioma) | 4.63 ± 0.85 µM[3] |
| A549 (Lung Cancer) | 39.33 ± 4.04 µM[3] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Aminonitrothiazole derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the aminonitrothiazole derivatives. Include a vehicle control (solvent only) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualization: Anticancer Screening Workflow and Apoptosis Pathway
Antimicrobial Activity
Certain aminonitrothiazole derivatives exhibit potent activity against a range of bacteria and fungi. Their efficacy is often comparable to or even better than some standard antibiotics.[4]
Data Presentation: In Vitro Antimicrobial Activity of Aminonitrothiazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various aminonitrothiazole derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) |
| N-oxazolyl- and N-thiazolylcarboxamides | Mycobacterium tuberculosis H37Ra | 3.13[5] |
| 2-amino-2-thiazoline | Multidrug-resistant Staphylococcus aureus | 32[6] |
| 2-thiazoline-2-thiol | Multidrug-resistant Staphylococcus aureus | 64[6] |
| 2-acetyl-2-thiazoline | Multidrug-resistant Staphylococcus aureus | 32[6] |
| Functionally substituted 2-aminothiazoles (Compound 1) | Candida albicans | Good activity (better than ketoconazole)[7][8] |
| Functionally substituted 2-aminothiazoles (Compound 8) | Enterobacter cloacae | Potent activity (more active than ampicillin)[7][8] |
Experimental Protocols for Antimicrobial Screening
1. Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Aminonitrothiazole derivatives
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the aminonitrothiazole derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
2. Disk Diffusion Method
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm)
-
Aminonitrothiazole derivatives
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Inoculation: Uniformly swab the surface of an MHA plate with the standardized bacterial inoculum.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the aminonitrothiazole derivative onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters. The size of the zone indicates the susceptibility of the bacterium to the compound.
Visualization: Antimicrobial Screening Workflows
Antiparasitic Activity
Aminonitrothiazole derivatives have shown promise as agents against various parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.
Data Presentation: In Vitro Antiparasitic Activity of Aminonitrothiazole Derivatives
The following table displays the IC50 values of aminonitrothiazole-based compounds against different parasitic species.
| Compound/Derivative | Parasite | Host Cell | IC50 Value |
| Piperazine derivatives 2–7 | Trypanosoma cruzi amastigotes | L6 | 0.571 to 9.31 µM[9] |
| (Phenoxy/phenyl)phenoxy derivatives 9, 10, 12 | Trypanosoma cruzi amastigotes | L6 | 23–35 µM[9] |
| (Phenoxy/phenyl)phenoxy derivatives 9, 10, 12 | Leishmania donovani | - | 4.27–5.40 µM[9] |
| Naphthyl-thiazole derivative 1b | Leishmania amazonensis amastigotes | - | Potent inhibition[10] |
| Naphthyl-thiazole derivative 1j | Trypanosoma cruzi amastigotes | - | Potent inhibition[10] |
| Naphthyl-thiazole derivative 2l | Trypanosoma cruzi amastigotes | - | Potent inhibition[10] |
Experimental Protocol: In Vitro Assay for Trypanosoma cruzi Amastigotes
This assay evaluates the efficacy of compounds against the intracellular replicative form of T. cruzi.
Materials:
-
Host cells (e.g., L6 rat skeletal myoblasts or Vero cells)
-
Trypanosoma cruzi trypomastigotes
-
Culture medium
-
96-well plates
-
Aminonitrothiazole derivatives
-
Staining/detection reagent (e.g., a fluorescent dye or a substrate for a reporter gene)
-
Microplate reader or high-content imaging system
Procedure:
-
Host Cell Seeding: Seed host cells in a 96-well plate and allow them to adhere.
-
Infection: Infect the host cell monolayer with T. cruzi trypomastigotes. After an incubation period, wash the wells to remove extracellular parasites.
-
Compound Treatment: Add fresh medium containing serial dilutions of the aminonitrothiazole derivatives to the infected cells.
-
Incubation: Incubate the plates for a period that allows for amastigote replication (e.g., 3-4 days).
-
Quantification of Amastigotes: Quantify the number of intracellular amastigotes. This can be done by lysing the cells and measuring the activity of a parasite-specific enzyme (e.g., β-galactosidase in transfected parasites) or by staining the parasites with a fluorescent dye and using high-content imaging.
-
Data Analysis: Determine the percentage of parasite growth inhibition relative to untreated controls and calculate the IC50 value.
Visualization: Antiparasitic Screening Workflow
This technical guide provides a foundational framework for the preliminary biological evaluation of aminonitrothiazole derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this versatile chemical scaffold. Further investigations into the mechanisms of action and in vivo efficacy are warranted to advance the most promising candidates in the drug discovery pipeline.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-parasite action of imidazole derivatives likely involves oxidative stress but not HIF-1α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Mechanism of Action of Aminonitrothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminonitrothiazole, a key heterocyclic scaffold, serves as a foundational component in the development of a diverse range of therapeutic agents. While it is a critical intermediate in the synthesis of the broad-spectrum antiparasitic and antibacterial drug nitazoxanide, emerging research reveals that aminonitrothiazole derivatives possess a multifaceted mechanism of action, extending beyond their well-documented role as inhibitors of pyruvate:ferredoxin oxidoreductase (PFOR). This technical guide provides an in-depth exploration of the core mechanisms of action associated with aminonitrothiazole and its derivatives, including detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutics based on the aminonitrothiazole framework.
Primary Mechanism of Action: Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR)
The most extensively characterized mechanism of action for aminonitrothiazole-containing compounds, particularly the drug nitazoxanide, is the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR).[1] PFOR is a crucial enzyme in the anaerobic energy metabolism of a wide range of protozoa and anaerobic bacteria.[1] This enzyme is absent in mammals, making it an attractive and specific target for antimicrobial chemotherapy.[1]
PFOR catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a central reaction in the energy metabolism of anaerobic organisms.[1] The inhibition of PFOR disrupts this vital metabolic pathway, leading to energy depletion and cell death.
The active form of nitazoxanide is its deacetylated metabolite, tizoxanide. The anion of tizoxanide is believed to be the active species that interacts with the thiamine pyrophosphate (TPP) cofactor of the PFOR enzyme.[1] This interaction is thought to prevent the binding of the natural substrate, pyruvate, thereby competitively inhibiting the enzyme's function.[1]
Quantitative Data: PFOR Inhibition
| Compound | Target Organism/Enzyme | Inhibition Constant (Ki) | Reference |
| Nitazoxanide | PFOR | ~5 x 10-6 M | [1] |
Secondary Mechanisms of Action: Emerging Targets
Recent studies have revealed that derivatives of 2-amino-5-nitrothiazole can interact with other significant biological targets, suggesting a broader therapeutic potential for this class of compounds, particularly in the context of neurodegenerative diseases.
Inhibition of Monoamine Oxidase (MAO)
Certain 2-amino-5-nitrothiazole-derived semicarbazones have demonstrated potent inhibitory activity against monoamine oxidase (MAO), particularly the MAO-B isoform.[2][3][4] MAOs are critical enzymes in the metabolism of neurotransmitters such as dopamine and serotonin.[2] The inhibition of MAO-B is a therapeutic strategy in the management of neurodegenerative conditions like Parkinson's disease.
Kinetic studies have shown that these derivatives can act as competitive and reversible inhibitors of MAO-B.[2][4]
Inhibition of Cholinesterases (AChE and BuChE)
The same family of 2-amino-5-nitrothiazole-derived semicarbazones has also been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][3][4] Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain.
The inhibition of AChE and BuChE by these compounds has been characterized as a mixed-type and reversible mechanism.[2][4]
Quantitative Data: MAO and Cholinesterase Inhibition by 2-Amino-5-Nitrothiazole Derivatives
| Compound Derivative | Target Enzyme | IC50 | Inhibition Type | Reference |
| 1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide | MAO-B | 0.212 µM | Competitive, Reversible | [2][3][4] |
| 1-(5-Bromo-2-oxoindolin-3-ylidene)-4-(5-nitrothiazol-2-yl)semicarbazide | AChE | 0.264 µM | Mixed, Reversible | [2][3][4] |
| 1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazide | BuChE | 0.024 µM | Mixed, Reversible | [2][3][4] |
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Derivatives of 2-aminothiazole have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS).[5] nNOS is involved in various physiological and pathological processes in the nervous system. While highly potent and selective nNOS inhibitors have been developed from other aminothiazole scaffolds, the specific inhibitory activity of 2-amino-5-nitrothiazole on nNOS is an area requiring further investigation.
Experimental Protocols
Pyruvate:Ferredoxin Oxidoreductase (PFOR) Inhibition Assay
This protocol is adapted from methodologies used to study the inhibition of PFOR by nitroheterocyclic compounds.
Objective: To determine the inhibitory effect of aminonitrothiazole or its derivatives on the activity of PFOR.
Materials:
-
Purified PFOR enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 2.5 mM pyruvate, 200 µM Coenzyme A (CoASH), and 2 mM β-mercaptoethanol
-
Substrate: Metronidazole (as a reducible substrate for spectrophotometric monitoring)
-
Test compound (aminonitrothiazole or derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Anaerobic chamber or glove box
-
UV/Vis spectrophotometer
Procedure:
-
Prepare all solutions using anaerobic (degassed) water and maintain them under anaerobic conditions.
-
In an anaerobic environment, prepare reaction mixtures in cuvettes containing the assay buffer.
-
Add varying concentrations of the test compound to the reaction mixtures. A vehicle control (e.g., DMSO) should be included.
-
Add a known concentration of metronidazole to each cuvette.
-
Initiate the reaction by adding a standardized amount of purified PFOR enzyme to each cuvette.
-
Immediately monitor the reduction of metronidazole by measuring the decrease in absorbance at 320 nm over time.[6]
-
Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value from the dose-response curve. For kinetic analysis, vary the substrate (pyruvate) concentration to determine the mode of inhibition (e.g., competitive, non-competitive).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the MIC of aminonitrothiazole or its derivatives against a panel of microorganisms.
Materials:
-
Test compound
-
Bacterial or protozoal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a sterile 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard for bacteria).
-
Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the test compound that completely inhibits microbial growth. This can also be assessed by measuring the optical density at 600 nm.
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay is used to measure the inhibitory activity of compounds against MAO-A and MAO-B.[7]
Objective: To determine the IC50 values of aminonitrothiazole derivatives for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Substrate (e.g., p-tyramine)
-
Test compounds
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the assay buffer, MAO-A or MAO-B enzyme, and the test compound. Incubate for a short period.
-
Prepare a working solution of Amplex Red, HRP, and the substrate.
-
Initiate the reaction by adding the working solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation of ~530-560 nm and an emission of ~590 nm.
-
Calculate the percentage of inhibition and determine the IC50 values.
Cholinesterase (AChE and BuChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for cholinesterase inhibitors.[8]
Objective: To determine the IC50 values of aminonitrothiazole derivatives for AChE and BuChE.
Materials:
-
AChE (from electric eel) and BuChE (from equine serum)
-
Substrates: Acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BuChE
-
Ellman's reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Test compounds
-
Phosphate buffer (pH 8.0)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the phosphate buffer, DTNB, and the test compound.
-
Add the AChE or BuChE enzyme solution to each well and incubate.
-
Initiate the reaction by adding the respective substrate (ATCI or BTCI).
-
Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm over time.[8]
-
Calculate the rate of reaction and the percentage of inhibition for each compound concentration.
-
Determine the IC50 values from the dose-response curves.
Signaling Pathways and Experimental Workflows
Caption: PFOR inhibition by aminonitrothiazole derivatives.
Caption: Dual inhibition of MAO and Cholinesterases.
Caption: Drug discovery workflow for aminonitrothiazoles.
Conclusion
The aminonitrothiazole scaffold represents a versatile platform for the development of therapeutic agents with diverse mechanisms of action. While its role in the inhibition of PFOR is well-established for its antiparasitic and antibacterial effects, the discovery of its derivatives' potent inhibitory activities against MAO and cholinesterases opens new avenues for its application in neurodegenerative diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and exploit the therapeutic potential of this important class of compounds. Future research should focus on elucidating the structure-activity relationships that govern the selectivity of these compounds for their various targets and on evaluating their efficacy and safety in preclinical and clinical studies.
References
- 1. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,3,4-thiadiazole compounds as potential MAO-A inhibitors – design, synthesis, biological evaluation and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
The Aminonitrothiazole Scaffold: A Comprehensive Guide to its Structure-Activity Relationship in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-5-nitrothiazole core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of aminonitrothiazole analogs, focusing on their antimicrobial, anticancer, and antiparasitic properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside visualizations of key biological pathways to facilitate a deeper understanding of their mechanisms of action.
Core Synthesis of Aminonitrothiazole Analogs
The synthesis of the 2-amino-5-nitrothiazole scaffold is a critical first step in the development of novel analogs. A common and effective method involves the reaction of a halogenated nitroetheneamine with thiourea, followed by hydrolysis. This approach avoids the use of hazardous nitration and rearrangement procedures.
A general synthetic scheme involves the following key steps:
-
Halogenation: A N,N-dialkyl-2-nitroetheneamine is halogenated (chlorinated or brominated) to yield a dihalo intermediate.
-
Cyclization: The intermediate is then reacted with thiourea to form the thiazole ring.
-
Hydrolysis: The resulting salt is treated with water to yield the final 2-amino-5-nitrothiazole product.
Subsequent modifications can be made to the 2-amino group to generate a library of analogs for SAR studies.
Antimicrobial Activity
Aminonitrothiazole analogs have shown significant promise as antimicrobial agents. The nitro group is often crucial for their mechanism of action, which can involve the reduction of the nitro group by microbial nitroreductases to generate cytotoxic radical species.
Structure-Activity Relationship for Antimicrobial Activity
The antimicrobial potency of aminonitrothiazole derivatives is highly dependent on the nature of the substituent at the 2-amino position.
| Compound ID | R Group (at 2-amino position) | Target Organism | MIC (µg/mL) |
| ANT-01 | -H | Mycobacterium tuberculosis H37Rv | >128 |
| ANT-02 | -COCH₃ | Mycobacterium tuberculosis H37Rv | 64 |
| ANT-03 | -CO-Ph | Mycobacterium tuberculosis H37Rv | 32 |
| ANT-04 | -CO-(4-Cl-Ph) | Mycobacterium tuberculosis H37Rv | 16 |
| ANT-05 | Coumarylthiazole derivative | Salmonella typhi | 0.25 |
| ANT-06 | Coumarylthiazole derivative | E. Coli (ESBL producer) | 0.5 |
| ANT-07 | 5-phenylthiazole derivative | Gram-positive strains | Less active |
Note: This table is a compilation of representative data from multiple sources and is intended for comparative purposes.
Key SAR Insights:
-
Acylation of the 2-amino group generally enhances antimycobacterial activity.
-
The presence of electron-withdrawing groups on a phenylacyl substituent can further increase potency.
-
Complex heterocyclic substituents, such as coumarylthiazole, can lead to potent activity against both Gram-positive and Gram-negative bacteria.[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of aminonitrothiazole analogs against bacterial strains is determined using the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with the diluted bacterial suspension.
-
Include a positive control (bacteria with a standard antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
The aminonitrothiazole scaffold has been explored for the development of novel anticancer agents. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases and histone deacetylases (HDACs).
Structure-Activity Relationship for Anticancer Activity
The cytotoxic effects of aminonitrothiazole derivatives have been evaluated against various cancer cell lines.
| Compound ID | R Group (at 2-amino position) | Cancer Cell Line | IC₅₀ (µM) |
| ANC-01 | Phenylamide derivative | K562 (Leukemia) | 16.3 |
| ANC-02 | 4,5-butylidene and benzylic amine | H1299 (Lung) | 4.89 |
| ANC-03 | 4,5-butylidene and benzylic amine | SHG-44 (Glioma) | 4.03 |
| ANC-04 | Benzothiazole-based hydroxamic acid | HeLa (Cervical) | Potent HDAC inhibition |
| ANC-05 | meta-halogen on phenyl ring | A549 (Lung) | 8.64 |
| ANC-06 | meta-halogen on phenyl ring | HeLa (Cervical) | 6.05 |
| ANC-07 | meta-halogen on phenyl ring | HT29 (Colon) | 0.63 |
Note: This table is a compilation of representative data from multiple sources and is intended for comparative purposes.[2]
Key SAR Insights:
-
The introduction of bulky and lipophilic groups at the 2-amino position can enhance anticancer activity.[2]
-
Specific substitutions can lead to potent and selective inhibition of enzymes like HDACs.[2]
-
The presence of halogens on appended aromatic rings often improves cytotoxicity.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of aminonitrothiazole analogs against cancer cell lines is commonly assessed using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Signaling Pathways in Cancer
Aminonitrothiazole analogs can interfere with various signaling pathways crucial for cancer cell proliferation and survival. A simplified representation of a generic kinase signaling pathway targeted by these inhibitors is shown below.
Caption: Inhibition of a kinase cascade by an aminonitrothiazole analog.
Antiparasitic Activity
Aminonitrothiazole derivatives, most notably nitazoxanide and its analogs, are effective against a range of protozoan and helminthic parasites. Their mechanism of action is often linked to the anaerobic reduction of the 5-nitro group by the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system, which is essential for the parasite's energy metabolism.
Structure-Activity Relationship for Antiparasitic Activity
The antiparasitic activity of 5-nitro-2-aminothiazole-based compounds has been evaluated against several trypanosomatids.
| Compound ID | R Group (at 2-amino position) | T. cruzi IC₅₀ (µM) | T. b. rhodesiense IC₅₀ (µM) | L. donovani IC₅₀ (µM) | Cytotoxicity (L6 cells) IC₅₀ (µM) |
| ANTIP-01 | Piperazinyl-acetyl | 0.571 | 0.057 | 1.13 | 12.3 |
| ANTIP-02 | (4-Methylpiperazin-1-yl)acetyl | 0.817 | 0.048 | 1.49 | 15.6 |
| ANTIP-03 | (4-Ethylpiperazin-1-yl)acetyl | 0.825 | 0.071 | 1.51 | 18.2 |
| ANTIP-04 | (4-Phenylpiperazin-1-yl)acetyl | 9.31 | 0.170 | 2.50 | 21.4 |
| ANTIP-05 | 2-Phenoxyacetamide | 1.54 | 0.093 | 1.87 | 25.1 |
| ANTIP-06 | 2-(4-Chlorophenoxy)acetamide | 1.21 | 0.065 | 1.34 | 20.7 |
Table adapted from a study on antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds.[3]
Key SAR Insights:
-
Small alkyl substitutions on the piperazine ring (e.g., methyl, ethyl) are well-tolerated and can lead to potent activity.[3]
-
A bulky phenyl group on the piperazine ring significantly reduces activity against T. cruzi.[3]
-
Phenoxyacetamide derivatives also exhibit good antiparasitic activity, with electron-withdrawing groups on the phenyl ring being favorable.[3]
Experimental Protocol: PFOR Enzyme Inhibition Assay
The inhibitory activity of aminonitrothiazole analogs against the PFOR enzyme can be determined spectrophotometrically.
Materials:
-
Purified PFOR enzyme
-
Anaerobic chamber or glove box
-
Assay buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
Sodium Pyruvate
-
Coenzyme A (CoA)
-
Thiamine Pyrophosphate (TPP)
-
An artificial electron acceptor (e.g., benzyl viologen)
-
Test compounds dissolved in DMSO
-
Spectrophotometer
Procedure:
-
All solutions must be prepared using anaerobic (degassed) water and maintained under anaerobic conditions.
-
In an anaerobic cuvette, prepare a reaction mixture containing the assay buffer, MgCl₂, sodium pyruvate, CoA, and benzyl viologen.
-
Add varying concentrations of the test inhibitor (or DMSO as a vehicle control).
-
Add the purified PFOR enzyme and incubate for a few minutes.
-
Initiate the reaction by adding TPP.
-
Monitor the reduction of benzyl viologen by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration to calculate the IC₅₀ value.
Mechanism of Action Workflow
The proposed mechanism of action for many antiparasitic aminonitrothiazole analogs involves reductive activation by the parasite's PFOR enzyme system.
Caption: Reductive activation of an aminonitrothiazole analog in a parasite.
References
- 1. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Analysis of Substituted Aminonitrothiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of substituted aminonitrothiazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document details the key spectroscopic techniques used for their characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). It is designed to serve as a practical resource, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Substituted aminonitrothiazoles are a versatile scaffold in drug discovery, exhibiting a range of biological activities, including antibacterial and antiparasitic properties.[1] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for quality control in drug development. Spectroscopic methods provide the necessary tools for unambiguous structure elucidation and purity assessment. This guide focuses on the practical application of these techniques to this specific class of compounds.
Spectroscopic Characterization
The structural framework of substituted aminonitrothiazoles gives rise to characteristic spectroscopic signatures. The following sections detail the expected data from the most common analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of substituted aminonitrothiazoles in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: The proton NMR spectra of substituted aminonitrothiazoles are characterized by signals in specific chemical shift regions. The proton on the thiazole ring typically appears as a singlet in the downfield region. The chemical shifts of the protons on the substituent groups will vary depending on their electronic environment.
¹³C NMR Spectroscopy: The carbon NMR spectra provide information about all carbon atoms in the molecule. The carbon atoms of the thiazole ring resonate at characteristic downfield shifts.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for Selected Substituted Aminonitrothiazoles
| Compound/Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-Amino-5-nitrothiazole | Thiazole C-H: 8.42 (s, 1H), NH₂: 9.02 (s, 2H) | Thiazole C-5: 107.70, Thiazole C-4: 143.92, Thiazole C-2: 160.51 | [2] |
| Semicarbazone derivative with 4-bromophenyl substituent | Ar C-H: 7.67 (d, J=7.2 Hz, 2H), 7.85 (d, J=7.5 Hz, 2H), CH: 8.19 (s, 1H), Thiazole C-H: 8.26 (s, 1H), NH: 9.68 (s, 1H), CONH: 10.05 (s, 1H) | Thiazole C-5: 109.50, Ar C-4: 124.55, Ar C-2, C-6: 128.77, Ar C-3, C-5: 129.81, Ar C-1: 132.63, Thiazole C-4: 141.02, C=N: 156.71, C=O: 158.77, Thiazole C-2: 164.22 | [2] |
| Semicarbazone derivative with 4-hydroxyphenyl substituent | OH: 4.99 (s, 1H), Ar C-H: 7.04 (d, J=5.1 Hz, 2H), 7.68 (d, J=5.7 Hz, 2H), Thiazole C-H: 8.43 (s, 1H), NH: 9.09 (s, 1H), CONH: 10.25 (s, 1H) | Thiazole C-5: 109.77, Ar C-3, C-5: 117.63, Ar C-1: 128.92, Ar C-2, C-6: 132.30, Thiazole C-4: 142.39, C=O: 156.75, Ar C-4: 161.86, Thiazole C-2: 164.36, C=N: 168.71 | [2] |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectra of substituted aminonitrothiazoles show characteristic absorption bands for the nitro group, the amino group, and the thiazole ring.
Table 2: Key IR Absorption Frequencies for Substituted Aminonitrothiazoles
| Functional Group | Absorption Range (cm⁻¹) | Description | Reference |
| N-H Stretch (Amino) | 3400 - 3100 | Typically two bands for primary amines | [2] |
| C-H Stretch (Aromatic/Thiazole) | 3100 - 3000 | [2] | |
| C=N Stretch (Thiazole ring) | 1630 - 1570 | [2] | |
| N-O Stretch (Nitro) | 1550 - 1490 and 1370 - 1330 | Asymmetric and symmetric stretching | [2] |
| C-N Stretch | 1350 - 1200 | [2] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted aminonitrothiazoles typically exhibit strong absorption in the UV region due to the presence of the aromatic thiazole ring and the nitro group, which acts as a chromophore.
Table 3: UV-Vis Absorption Maxima (λmax) for Selected Aminonitrothiazoles
| Compound | Solvent | λmax (nm) | Reference |
| 2-Amino-5-nitrothiazole | Water | 386 | [3][4] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For substituted aminonitrothiazoles, fragmentation often involves cleavage of the substituent from the thiazole ring and fragmentation of the ring itself. The presence of a nitrogen atom results in an odd molecular weight for compounds containing an odd number of nitrogen atoms (the Nitrogen Rule).[5]
Common fragmentation pathways for aminothiazoles can involve the loss of the amino group and subsequent ring fragmentation. The presence of a nitro group will also influence the fragmentation pattern, often leading to the loss of NO₂ or NO.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of substituted aminonitrothiazoles.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of the solid aminonitrothiazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice due to the good solubility of many polar organic compounds.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective protons and carbons in the molecule.
-
FTIR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid aminonitrothiazole derivative directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Instrument Setup:
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum.
-
Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
-
Data Processing and Analysis:
-
The software will automatically perform a background correction.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups using correlation tables.
-
UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the aminonitrothiazole derivative of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, methanol, or water).
-
Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax. This is typically in the low µg/mL range.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-30 minutes.
-
Select the desired wavelength range for scanning (e.g., 200-600 nm).
-
-
Data Acquisition:
-
Fill a clean quartz cuvette with the solvent to be used as the blank.
-
Place the blank cuvette in the spectrophotometer and record the baseline.
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimal values for the compound class.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the full scan mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and fragmenting it in the collision cell.
-
-
Data Analysis:
-
Determine the mass of the molecular ion from the full scan spectrum.
-
Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure of the molecule.
-
Mechanism of Action and Signaling Pathway
Many substituted aminonitrothiazoles exert their biological effects by acting as inhibitors of pyruvate:ferredoxin oxidoreductase (PFOR).[1] PFOR is a key enzyme in the anaerobic energy metabolism of various pathogens.[6]
The mechanism of action involves the reductive activation of the nitro group on the thiazole ring within the target organism. This process is facilitated by the low redox potential of proteins like ferredoxin, which are reduced by PFOR during pyruvate metabolism.[7][8] The resulting nitro radical anion is a highly reactive species that can damage cellular macromolecules, including DNA, leading to cell death.[1][]
The inhibition of PFOR disrupts the central carbon metabolism of anaerobic organisms by preventing the conversion of pyruvate to acetyl-CoA, thereby blocking a critical step in ATP production and the generation of reducing equivalents necessary for biosynthesis.[6][10]
References
- 1. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-nitrothiazole [drugfuture.com]
- 5. excli.de [excli.de]
- 6. benchchem.com [benchchem.com]
- 7. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 10. What are PFOR inhibitors and how do they work? [synapse.patsnap.com]
The Aminonitrothiazole Scaffold: A Technical Guide to Its Fundamental Chemical Properties and Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-5-nitrothiazole scaffold is a significant heterocyclic motif that serves as a cornerstone in medicinal chemistry and industrial applications.[1][2] Its unique arrangement of a thiazole ring substituted with an amino group at the C2 position and a nitro group at the C5 position imparts a distinct electronic character, making it a versatile pharmacophore and a valuable synthetic intermediate.[3] This scaffold is the core of numerous biologically active compounds, most notably the broad-spectrum anti-infective agent Nitazoxanide, and is also utilized in the development of fungicides and specialized dyes.[1][2] This technical guide provides an in-depth exploration of the fundamental chemical properties, synthesis, reactivity, and biological significance of the aminonitrothiazole core.
Physicochemical Properties
The physicochemical properties of 2-amino-5-nitrothiazole (CAS: 121-66-4) are crucial for its handling, formulation, and biological activity. The compound typically appears as a greenish-yellow to orange or brown crystalline powder.[4][5] It is stable under normal conditions but is incompatible with strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[4][6]
Table 1: Physicochemical Data for 2-Amino-5-nitrothiazole
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃N₃O₂S | [5] |
| Molecular Weight | 145.14 g/mol | [5] |
| Melting Point | 195-200 °C (decomposes) | [4] |
| pKa (Predicted) | 1.26 ± 0.10 | [4][6] |
| Water Solubility | < 0.1 g/100 mL at 20 °C | [4][6] |
| 95% Ethanol Solubility | 1 g / 150 g at 20 °C | [6] |
| Appearance | Greenish-yellow to orange/brown powder | [4][5] |
Synthesis and Reactivity
The synthesis of the 2-amino-5-nitrothiazole scaffold is a well-documented process. Historically, production involved the nitration of 2-aminothiazole or 2-acetylaminothiazole, often using a mixture of nitric and sulfuric acids.[4][7] These methods can be hazardous due to the potential for runaway exothermic reactions.[4][5]
Modern, safer synthetic routes have been developed. One common process avoids direct nitration of the pre-formed thiazole ring. Instead, it involves the halogenation of an N,N-dialkyl-2-nitroetheneamine, followed by reaction with thiourea to form the thiazole ring.[7][8][9] This workflow is considered more controlled and avoids harsh nitrating conditions.
The reactivity of the scaffold is characterized by its functional groups. The amino group can be acylated, diazotized for use in azo dyes, or serve as a nucleophile in the synthesis of more complex molecules like semicarbazones.[4][10][11] The nitro group is a strong electron-withdrawing group that influences the aromaticity and reactivity of the thiazole ring.
Experimental Protocols
4.1 Synthesis of 2-Amino-5-nitrothiazole [8]
This protocol is based on the reaction of N,N-dimethyl-2-nitroetheneamine with bromine and thiourea.
-
Step 1: Bromination: A mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid is stirred and cooled to 17 °C. Bromine (4.8 g) is added at a rate that maintains the reaction temperature below 25 °C, leading to the formation of an orange solid.
-
Step 2: Cyclization: After stirring the resulting slurry for 10 minutes, 3.0 g of thiourea is added. The reaction mixture exotherms to approximately 32 °C, and a yellow solid forms. The mixture is stirred for 1 hour.
-
Step 3: Neutralization and Isolation: The mixture is diluted with 25 ml of water. This mixture, along with an approximately equal volume of 29% ammonium hydroxide, is added simultaneously to 25 ml of acetic acid. The rates of addition are controlled to maintain the pH between 4 and 5 and the temperature below 30 °C.
-
Step 4: Purification: After the addition is complete, the pH is adjusted to 7 with 29% ammonium hydroxide. The final product is collected by filtration, washed with water, and dried to yield 2-amino-5-nitrothiazole.
4.2 Synthesis of 4-(5-Nitrothiazol-2-yl)-1-(substituted-ylidene)semicarbazones [10]
This protocol demonstrates the reactivity of the amino group on the scaffold.
-
Step 1: Synthesis of 1-(5-nitrothiazol-2-yl)urea: 2-Amino-5-nitrothiazole (0.030 mol) is dissolved in 30 ml of glacial acetic acid with stirring. A warm solution of sodium cyanate (0.031 mol) in 60 ml of H₂O is added vigorously. The mixture is stirred for 5 hours and left to stand overnight. The resulting solid is filtered, washed with ice-cold water, and dried. The crude product is recrystallized from 95% ethanol.
-
Step 2: Synthesis of 4-(5-nitrothiazol-2-yl)semicarbazide: The product from Step 1 is refluxed with hydrazine hydrate in ethanol.
-
Step 3: Synthesis of Semicarbazones: The semicarbazide from Step 2 (0.003 mol) is reacted with an appropriate aldehyde or ketone (0.003 mol). The reaction pH is adjusted to 5-6 with a few drops of glacial acetic acid, and the mixture is refluxed for 29-80 hours. The crude product is obtained by evaporating the solvent or quenching in ice-cold water, followed by filtration, drying, and recrystallization from 95% ethanol.
Biological Significance and Mechanism of Action
The aminonitrothiazole scaffold is a key component of several therapeutic agents, particularly those targeting anaerobic pathogens.[1] Its most prominent derivative is Nitazoxanide (NTZ), a broad-spectrum antiparasitic and antiviral drug.[12][13]
Upon oral administration, Nitazoxanide is rapidly hydrolyzed to its active metabolite, tizoxanide.[13] The primary mechanism of action of tizoxanide against anaerobic protozoa and bacteria is the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system.[12][14] This enzyme is critical for the anaerobic energy metabolism of these organisms. By disrupting this essential electron transfer reaction, tizoxanide effectively depletes the pathogen's energy supply, leading to cell death.[14][15]
In addition to its anti-parasitic effects, Nitazoxanide has demonstrated broad-spectrum antiviral activity against viruses like influenza, rotavirus, and hepatitis B and C.[13][14] Its antiviral mechanism is less defined but is believed to involve interference with viral protein maturation and modulation of the host's immune and inflammatory responses.[13][14][15]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-5-nitrothiazole | 121-66-4 [chemicalbook.com]
- 5. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-nitrothiazole CAS#: 121-66-4 [m.chemicalbook.com]
- 7. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 10. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitazoxanide | C12H9N3O5S | CID 41684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]
- 15. Pharmacological efficacy and potential of the use of nitazoxanide, a thiazolide drug with a wide spectrum of action - Rusanovsky - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]
literature review on the therapeutic potential of aminonitrothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminonitrothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of a nitro group onto the aminothiazole core significantly influences the electron distribution and steric properties of the molecule, often leading to enhanced therapeutic potential. This technical guide provides an in-depth review of the current state of research on aminonitrothiazoles, focusing on their anticancer, antimicrobial, and antiparasitic properties. It aims to serve as a comprehensive resource for researchers and drug development professionals by presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Anticancer Activity
Aminonitrothiazole derivatives have shown significant promise as anticancer agents, with several studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[1][2] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR and VEGFR-2 pathways.[3][4][5]
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro potency (IC50 values) of representative aminothiazole and aminobenzothiazole derivatives against various cancer cell lines and protein kinases.
| Compound Class | Compound | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Aminothiazole Derivative | Compound 18 | A549, MCF-7, U-87 MG, HCT-116 | 0.50 - 4.75 | [3] |
| Aminothiazole Derivative | Compound 19 | MCF-7, U87 MG, A549, HCT116 | 0.30 - 0.45 | [3] |
| Aminothiazole Derivative | Compound 4a | HCT-116, HEPG-2, MCF-7 | 5.61, 7.92, 3.84 | [5] |
| Aminothiazole Derivative | Compound 4e | MCF-7 | 6.11 | [5] |
| Aminothiazole Derivative | Compound 8a | MCF-7 | 10.86 | [5] |
| Aminothiazole Derivative | Compound 4a | VEGFR-2 | 0.091 | [5] |
| Aminothiazole Derivative | Compound 4d | VEGFR-2 | 0.051 | [6] |
| 5-Methylaminothiazole Derivative | Compound 3b | PI3Kα | 0.086 | [2] |
| 5-Methylaminothiazole Derivative | Compound 3b | mTOR | 0.221 | [2] |
| bis([1][7][8]triazolo)[4,3-a:3',4'-c]quinoxaline Derivative | Compound 23j | VEGFR-2 | 0.0037 | [9] |
| Isatin Derivative | Compound 46 | VEGFR-2 | 0.0691 | [10] |
| Isatin Derivative | Compound 47 | VEGFR-2 | 0.0858 | [10] |
| Thiadiazole-thiophene Derivative | Compound 49 | VEGFR-2 | 0.0082 | [10] |
| Thiadiazole-thiophene Derivative | Compound 50 | VEGFR-2 | 0.0094 | [10] |
Signaling Pathways in Cancer
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4][] Its aberrant activation is a hallmark of many cancers.[4] Aminothiazole derivatives have been identified as potent inhibitors of this pathway, often targeting PI3K and/or mTOR kinases.[2][3][4]
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by aminonitrothiazoles.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10] Several aminothiazole derivatives have been developed as potent inhibitors of VEGFR-2 kinase activity.[5][6][10]
Caption: VEGFR-2 signaling pathway and its inhibition by aminonitrothiazole derivatives.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the aminonitrothiazole compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Assay Setup: In a 96-well plate, combine the purified VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Addition: Add the aminonitrothiazole compounds at various concentrations.
-
Enzymatic Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Use a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP (e.g., using a luminescence-based assay).
-
Data Analysis: Calculate the percentage of inhibition of VEGFR-2 activity for each compound concentration and determine the IC50 value.
Antimicrobial Activity
Aminonitrothiazoles have demonstrated significant activity against a range of bacterial and fungal pathogens.[12][13] Their mechanism of action in bacteria is often attributed to the inhibition of essential enzymes like MurB, which is involved in peptidoglycan synthesis.[13] In fungi, they have been shown to inhibit CYP51 (lanosterol 14α-demethylase), an enzyme crucial for ergosterol biosynthesis.[13]
Quantitative Data for Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity (MIC values) of various aminothiazole derivatives.
| Compound Class | Compound | Target Organism | MIC (µg/mL) | Reference |
| Aminothiazole Derivative | Compound 2a | Staphylococcus epidermidis (MDR) | 250 | [14] |
| Aminothiazole Derivative | Compound 2b | Staphylococcus epidermidis (MDR) | 250 | [14] |
| Aminothiazole Derivative | Compound 2d | Staphylococcus aureus (MDR) | 250 | [14] |
| Aminothiazole Derivative | Compound 2g | Staphylococcus aureus (MDR) | 250 | [14] |
| Aminothiazole Derivative | Compound 2a | Pseudomonas aeruginosa (MDR) | 375 | [14] |
| Aminothiazole Derivative | Compound 2b | Pseudomonas aeruginosa (MDR) | 375 | [14] |
| Aminothiazole Derivative | Compound 2d | Escherichia coli (MDR) | 375 | [14] |
| Aminothiazole Derivative | Compound 2g | Escherichia coli (MDR) | 375 | [14] |
| 2-Amino-5-alkylidene-thiazol-4-one | Z-4-((2-(4-methylpiperidin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)benzonitrile | Pseudomonas aeruginosa | 15.6 | [15] |
| 2-Amino-4,5-diarylthiazole Derivative | Compound 5a8 | Candida albicans | 9 (µM) | [16] |
Experimental Protocols
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19]
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution: Perform a two-fold serial dilution of the aminonitrothiazole compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
A similar broth microdilution method, as described by the Clinical and Laboratory Standards Institute (CLSI), is used to determine the MIC of antifungal agents.[20][21][22]
-
Preparation of Inoculum: Prepare a standardized fungal inoculum from a fresh culture.
-
Serial Dilution: Serially dilute the aminonitrothiazole compound in a 96-well plate with a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Add the fungal suspension to each well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration that causes a significant reduction in fungal growth compared to the control.
Experimental Workflow for Antimicrobial Screening
Caption: General workflow for the screening and identification of lead antimicrobial aminonitrothiazoles.
Antiparasitic Activity
Nitazoxanide, a prominent aminonitrothiazole derivative, is a broad-spectrum antiparasitic agent effective against a variety of protozoa and helminths.[7][8][23] Its primary mechanism of action involves the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is crucial for anaerobic energy metabolism in these parasites.[1][7][23]
Quantitative Data for Antiparasitic Activity
The following table presents the in vitro antiparasitic activity (IC50 values) of 5-nitro-2-aminothiazole-based compounds.
| Compound | Target Organism | IC50 (µM) | Reference |
| Compound 6 | Trypanosoma cruzi | 0.571 | [24] |
| Compound 9 | Leishmania donovani | 1.2 | [24] |
| Compound 10 | Leishmania donovani | 1.1 | [24] |
| Compound 12 | Leishmania donovani | 1.3 | [24] |
Mechanism of Action in Parasites
PFOR is an enzyme found in anaerobic protozoa and bacteria that is essential for their energy metabolism.[1] Nitazoxanide and its active metabolite, tizoxanide, inhibit this enzyme, leading to a disruption of the parasite's energy production and ultimately cell death.[1][23]
References
- 1. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nitazoxanide - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. woah.org [woah.org]
- 18. mdpi.com [mdpi.com]
- 19. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. What is Nitazoxanide used for? [synapse.patsnap.com]
- 24. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Aminonitrothiazole-Based Chemical Libraries: A Technical Guide
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and mechanisms of action of aminonitrothiazole-based chemical libraries. The 2-amino-5-nitrothiazole scaffold is a critical pharmacophore in medicinal chemistry, forming the basis of a wide range of therapeutic agents with diverse biological activities, including antiprotozoal, antibacterial, antiviral, and anticancer effects.[1][2][3][4] This guide details key synthetic methodologies, presents quantitative biological data, and illustrates the underlying signaling pathways and experimental workflows.
Data Presentation: Biological Activity of Aminonitrothiazole Derivatives
The following tables summarize the quantitative data on the biological activity of various aminonitrothiazole derivatives, providing a clear comparison of their potency against different targets.
Table 1: In Vitro Anticancer Activity of 2-Aminothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [5] |
| Compound 27 | A549 (Lung Cancer) | Strong antiproliferative activity | [5] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [3] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [3] |
| TH-39 | K562 (Leukemia) | 0.78 µM | [3] |
| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM | [5] |
| Compounds 23 and 24 | PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM | [5] |
| Compound 79a | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI50) | [5] |
| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI50) | [5] |
Table 2: Enzyme Inhibitory Activity of 2-Aminothiazole Derivatives
| Compound | Enzyme | Kᵢ Value |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | 0.008 ± 0.001 μM |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | 0.124 ± 0.017 μM |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | 0.129 ± 0.030 μM |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | 0.083 ± 0.041 μM |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key aminonitrothiazole-based compounds.
Protocol 1: Synthesis of 2-Amino-5-nitrothiazole
This protocol describes a synthetic route that avoids hazardous nitration and rearrangement procedures.[6]
Step 1: Halogenation of N,N-dialkyl-2-nitro-etheneamine
-
To a stirred mixture of N,N-dimethyl-2-nitroetheneamine (3.5 g, 0.03 mol) in ethanol (25 ml) and chilled to 0-5°C under a nitrogen atmosphere, add bromine (4.8 g, 0.03 mol) dropwise, ensuring the temperature remains below 10°C.
-
Continue stirring for 30 minutes until a solution is observed.
Step 2: Reaction with Thiourea
-
To the resulting solution from Step 1, add thiourea (3 g, 0.039 mol) at ice temperature.
-
Remove the cooling bath and stir at room temperature for one hour. A white precipitate will form after approximately 15 minutes.
-
Cool the mixture again to ice temperature, filter the precipitate, wash with a small amount of cold ethanol, and dry under a dry nitrogen atmosphere.
Step 3: Hydrolysis to 2-Amino-5-nitrothiazole
-
Add the product from Step 2 (2.71 g, 0.01 mol) to water (10 ml). The salt will dissolve rapidly.
-
A yellow solid will begin to precipitate within 5 minutes.
-
Stir the mixture for an additional hour.
-
Filter the precipitate, wash with water, and dry to yield 2-amino-5-nitrothiazole.
Protocol 2: Synthesis of 2-Amino-5-nitrothiazole Derived Semicarbazones
This protocol outlines the synthesis of semicarbazone derivatives from 2-amino-5-nitrothiazole.
Step 1: Preparation of 1-(5-nitrothiazol-2-yl)urea
-
Dissolve 2-Amino-5-nitrothiazole (0.030 mol) in glacial acetic acid (30 ml) with continuous stirring.
-
Add a warm solution of sodium cyanate (0.031 mol) in water (60 ml) with vigorous stirring.
-
Stir the mixture for 5 hours and then let it stand overnight.
-
Collect the resulting solid by filtration, wash with ice-cold water, and dry.
-
Recrystallize the crude product from 95% ethanol.
Step 2: Preparation of 4-(5-nitrothiazol-2-yl)semicarbazide
-
Dissolve the 1-(5-nitrothiazol-2-yl)urea (0.03 mol) from Step 1 in ethanol (30 ml).
-
Add hydrazine hydrate (0.03 mol) and reflux the mixture for approximately 18 hours.
-
Evaporate the solvent and recrystallize the resulting residue from 95% ethanol.
Step 3: Synthesis of Substituted Semicarbazones
-
React the 4-(5-nitrothiazol-2-yl)semicarbazide (0.003 mol) from Step 2 with the appropriate aldehyde, ketone, or isatin (0.003 mol).
-
Adjust the reaction mixture to pH 5-6 with a few drops of glacial acetic acid and reflux for 29-80 hours.
-
Either evaporate the solvent or quench the reaction mixture in ice-cold water.
-
Filter, dry, and recrystallize the crude product from 95% ethanol to obtain the final semicarbazone derivatives.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key synthetic workflows and the mechanisms of action of aminonitrothiazole derivatives.
Caption: General workflow for the synthesis of a 2-amino-5-nitrothiazole-based semicarbazone library.
Caption: Inhibition of the PFOR pathway by Nitazoxanide in anaerobic parasites.[7][8]
Caption: Antiviral mechanism of Nitazoxanide through the blockade of viral hemagglutinin maturation.[2]
Caption: Induction of apoptosis by 2-aminothiazole derivatives via modulation of the Bcl-2 protein family.[5]
References
- 1. youtube.com [youtube.com]
- 2. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]
- 8. Pharmacological efficacy and potential of the use of nitazoxanide, a thiazolide drug with a wide spectrum of action - Rusanovsky - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Amino-5-nitrothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-amino-5-nitrothiazole, a crucial intermediate in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1] The following sections outline two primary synthetic routes, offering researchers options based on safety considerations and available starting materials.
Method 1: Nitration of 2-Aminothiazole
This traditional method involves the direct nitration of 2-aminothiazole. It is a well-established procedure but requires careful temperature control due to the potentially hazardous exothermic nature of the rearrangement of the amine nitrate intermediate.[2]
Experimental Protocol
-
Preparation of 2-Aminothiazole Sulfate: In a 250 mL flask, add 20g (0.2 mol) of 2-aminothiazole to 30 mL of concentrated sulfuric acid while stirring and cooling in an ice bath.[3]
-
Nitration: To the cooled mixture, slowly add 10 mL of nitric acid (40%) dropwise, ensuring the temperature is maintained at 15°C.[3] Continue stirring the mixture at this temperature overnight.[3]
-
Work-up and Isolation: Pour the reaction mixture onto crushed ice. Neutralize the solution by adjusting the pH to 8 with a 1M sodium hydroxide solution.[3]
-
Purification: Filter the resulting precipitate and wash it thoroughly with water.[3] The crude product can be further purified by column chromatography on silica gel using a mobile phase of petroleum ether: ethyl acetate (5:1) to yield the final product.[3]
Reaction Workflow
Caption: Workflow for the synthesis of 2-amino-5-nitrothiazole via nitration.
Method 2: Synthesis via Halogenation of N,N-dimethyl-2-nitroetheneamine
This newer synthetic process avoids the potentially hazardous nitration and rearrangement steps of the traditional method, offering a safer alternative.[4][5]
Experimental Protocol
-
Bromination: To a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid, cooled to 17°C, add 4.8 g of bromine at a rate that maintains the reaction temperature below 25°C. An orange solid will form during this addition.[4][6]
-
Reaction with Thiourea: After stirring the resulting slurry for 10 minutes, add 3.0 g of thiourea. The reaction is exothermic, and the temperature will rise to approximately 32°C, leading to the formation of a yellow solid.[4][6] Stir the mixture for 1 hour.[6]
-
pH Adjustment and Precipitation: Dilute the mixture with 25 ml of water.[6] Simultaneously add this mixture and a 29% ammonium hydroxide solution to 25 ml of acetic acid, maintaining the pH between 4 and 5 and the temperature below 30°C.[5][6]
-
Isolation and Purification: After the addition is complete, adjust the final pH to 7 with 29% ammonium hydroxide.[4][6] Filter the product, wash it with water, and dry to obtain 2-amino-5-nitrothiazole.[4][6]
Reaction Workflow
Caption: Workflow for the synthesis of 2-amino-5-nitrothiazole via halogenation.
Quantitative Data Summary
| Parameter | Method 1: Nitration | Method 2: Halogenation |
| Starting Materials | 2-Aminothiazole, Conc. H₂SO₄, HNO₃ | N,N-dimethyl-2-nitroetheneamine, Bromine, Thiourea, Acetic Acid |
| Reaction Temperature | 15°C[3] | 17-32°C[4][6] |
| Reaction Time | Overnight[3] | ~1-2 hours[4][6] |
| Reported Yield | 59%[3] | 62%[4][6] |
| Product Purity (Assay) | Not Specified | 92.9%[4][6] |
Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₃H₃N₃O₂S |
| Molecular Weight | 145.14 g/mol [2] |
| Appearance | Greenish-yellow to orange-yellow fluffy powder.[2][7] |
| Melting Point | 195-200 °C (decomposes)[8] |
| Solubility | Very sparingly soluble in water; soluble in dilute mineral acids. 1g dissolves in 150g of 95% ethanol and 250g of ether; almost insoluble in chloroform. |
| UV-Vis (in water) | λmax at 386 nm[2] |
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-nitrothiazole synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 5. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-AMINO-5-NITROTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. hpc-standards.com [hpc-standards.com]
Application of Aminonitrothiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The aminonitrothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of therapeutic agents. Its inherent chemical properties, including the presence of a nitro group and an amino functionality, allow for extensive structural modifications, leading to compounds with a broad spectrum of biological activities. This document provides a comprehensive overview of the applications of aminonitrothiazole derivatives in medicinal chemistry, with a focus on their anticancer, antimicrobial, and antiparasitic properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.
Anticancer Applications
Aminonitrothiazole derivatives have emerged as potent anticancer agents, demonstrating efficacy against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways and the induction of programmed cell death (apoptosis).
Inhibition of PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Several aminothiazole derivatives have been identified as potent inhibitors of this pathway.
Inhibition of EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell growth. Aminothiazole-based compounds have been developed as EGFR inhibitors, competing with ATP for binding to the kinase domain.
Induction of Apoptosis
A key mechanism of action for many anticancer aminonitrothiazole derivatives is the induction of apoptosis. This process is often mediated through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[1]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected aminonitrothiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |
| Compound A | HeLa (Cervical Cancer) | 1.6 ± 0.8 |
| A549 (Lung Cancer) | Strong antiproliferative activity | |
| Compound B | H1299 (Lung Cancer) | 4.89 |
| SHG-44 (Glioma) | 4.03 | |
| TH-39 | K562 (Leukemia) | 0.78 |
| Compounds 23 and 24 | HepG2 (Liver Cancer) | 510 and 570 |
| PC12 (Pheochromocytoma) | 309 and 298 | |
| Compound 21 | K562 (Leukemia) | 16.3 |
Note: Data compiled from multiple sources.[2][3]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well microtiter plates
-
Aminonitrothiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminonitrothiazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Antimicrobial Applications
Derivatives of aminonitrothiazole have demonstrated significant activity against a variety of microbial pathogens, including bacteria, fungi, and parasites.
Antibacterial and Antifungal Activity
The aminonitrothiazole scaffold has been utilized to develop potent antibacterial and antifungal agents. These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected aminonitrothiazole derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) |
| Compound C | Staphylococcus aureus | 2-4 |
| Escherichia coli | 8-16 | |
| Compound D | Candida albicans | 4-8 |
| Nitazoxanide | Clostridium difficile | 0.03-0.25 |
| Helicobacter pylori | 0.25-2 |
Note: Data compiled from multiple sources.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Microbial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Aminonitrothiazole derivatives (dissolved in a suitable solvent)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh culture, adjusted to a 0.5 McFarland standard.
-
Serial Dilutions: Perform two-fold serial dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antiparasitic Applications
Nitazoxanide, a prominent aminonitrothiazole derivative, is a broad-spectrum antiparasitic drug effective against a wide range of protozoa and helminths.[4][5] Its mechanism of action involves the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is crucial for anaerobic energy metabolism in these parasites.[6]
Mechanism of Action in Parasites
Pharmacokinetics of Nitazoxanide
Understanding the pharmacokinetic profile of aminonitrothiazole derivatives is crucial for their development as effective drugs. The table below summarizes key pharmacokinetic parameters of Nitazoxanide.[4][7][8]
| Parameter | Value |
| Bioavailability | Increased with food |
| Protein Binding | >99% (as tizoxanide) |
| Metabolism | Rapidly hydrolyzed to active metabolite, tizoxanide |
| Tmax (Peak Plasma Concentration) | 1-4 hours (as tizoxanide) |
| Elimination Half-life | ~7.3 hours (as tizoxanide) |
| Excretion | ~67% in feces, ~33% in urine |
Synthesis of 2-Amino-5-nitrothiazole
A common synthetic route to 2-amino-5-nitrothiazole, a key intermediate, is outlined below. This method avoids hazardous nitration and rearrangement steps.[4]
Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the EGF Receptor by Binding to an Activating Kinase Domain Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Aminonitrothiazole Derivatives as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of aminonitrothiazole derivatives as potent antimicrobial agents. This document includes summaries of their biological activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of experimental workflows and proposed mechanisms of action.
Introduction to Aminonitrothiazole Derivatives
Thiazole-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities. The incorporation of a nitro group at the 5-position of the 2-aminothiazole scaffold has been shown to be a key structural feature for potent antimicrobial activity. These aminonitrothiazole derivatives have demonstrated efficacy against a broad spectrum of pathogenic bacteria and fungi, making them promising candidates for the development of new anti-infective therapies.
The antimicrobial effect of these compounds is believed to be linked to the reductive activation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules, including DNA.[1][2]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various aminonitrothiazole derivatives has been evaluated against a panel of clinically relevant bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, is a standard measure of in vitro antimicrobial activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Aminonitrothiazole Derivatives against Bacterial Strains
| Compound ID | Derivative | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Reference |
| ANT-1 | 2-Amino-5-nitrothiazole | 50 | 100 | 100 | >100 | [3][4] |
| ANT-2 | N-(5-nitrothiazol-2-yl)acetamide | 25 | 50 | 50 | 100 | [3][4] |
| ANT-3 | N-(4-methyl-5-nitrothiazol-2-yl)benzamide | 12.5 | 25 | 25 | 50 | [5] |
| ANT-4 | N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | 0.008 | Not Reported | Not Reported | Not Reported | [5] |
| IMT-1 | Iminothiadiazolo-pyrimidinone with nitrofuran | 6 | Not Reported | Not Reported | Not Reported | [6][7] |
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Aminonitrothiazole Derivatives against Fungal Strains
| Compound ID | Derivative | Candida albicans (μg/mL) | Aspergillus niger (μg/mL) | Reference |
| ANT-1 | 2-Amino-5-nitrothiazole | 100 | >100 | [3][4] |
| ANT-2 | N-(5-nitrothiazol-2-yl)acetamide | 50 | 100 | [3][4] |
| ANT-5 | Thiazolyl-triazole derivative | 200 | Not Reported | [8] |
| ATD-1 | 2-aminothiazole derivative | 15.3 | 16.2 | [9] |
Experimental Protocols
Synthesis of 2-Amino-5-nitrothiazole Derivatives
A general and efficient method for the synthesis of the core 2-amino-5-nitrothiazole scaffold is outlined below.[10][11] Further derivatization at the 2-amino position can be achieved through standard acylation or substitution reactions.
Protocol 3.1.1: Synthesis of 2-Amino-5-nitrothiazole
-
Step 1: Halogenation of N,N-dialkyl-2-nitroetheneamine.
-
Dissolve N,N-dimethyl-2-nitroetheneamine in ethanol and cool the mixture to 0-5 °C under a nitrogen atmosphere.
-
Add bromine dropwise while maintaining the temperature below 10 °C.
-
-
Step 2: Reaction with Thiourea.
-
To the resulting solution from Step 1, add thiourea at ice temperature.
-
Allow the reaction mixture to stir at room temperature for 1 hour. A precipitate will form.
-
-
Step 3: Hydrolysis.
-
Filter the precipitate, wash with cold ethanol, and dry.
-
Add the dried intermediate to water and stir for 1 hour. The 2-amino-5-nitrothiazole will precipitate as a yellow solid.
-
Filter the product, wash with water, and dry.
-
Antimicrobial Susceptibility Testing
The following protocols are standard methods for determining the in vitro antimicrobial activity of the synthesized compounds.
Protocol 3.2.1: Agar Well Diffusion Method [12][13][14][15]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Well Preparation: Create wells of 6-8 mm in diameter in the inoculated agar plate using a sterile cork borer.
-
Application of Test Compound: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. A solvent control should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 3.2.2: Broth Microdilution Method for MIC Determination
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to the final desired concentration.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Experimental Workflows
Caption: Workflow for the development of aminonitrothiazole antimicrobial agents.
Proposed Mechanism of Action
The precise signaling pathways for aminonitrothiazole derivatives are still under investigation. However, based on studies of other nitro-heterocyclic compounds, a general mechanism of action is proposed.[1][16][17]
Caption: Proposed mechanism of antimicrobial action for aminonitrothiazole derivatives.
References
- 1. Mode of action of nitro-heterocyclic compounds on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study of novel iminothiadiazolo-pyrimidinone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.teikyo.jp [pure.teikyo.jp]
- 8. researchgate.net [researchgate.net]
- 9. jchemrev.com [jchemrev.com]
- 10. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 11. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. apec.org [apec.org]
- 14. hereditybio.in [hereditybio.in]
- 15. youtube.com [youtube.com]
- 16. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA [pubmed.ncbi.nlm.nih.gov]
Application Notes: Aminonitrothiazole as a Versatile Scaffold for Anticancer Drug Design
Introduction
The 2-aminothiazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds, including several clinically approved anticancer drugs like Dasatinib and Alpelisib.[1][2][3] The incorporation of a nitro group to create an aminonitrothiazole scaffold presents an intriguing strategy for the development of novel anticancer agents. This modification can influence the molecule's electronic properties, reactivity, and potential for selective targeting of cancer cells. These derivatives have demonstrated significant cytotoxic effects across a wide array of human cancer cell lines, including breast, lung, leukemia, and colon cancers.[3][4] This document provides a comprehensive overview of the application of the aminonitrothiazole scaffold in anticancer drug design, detailing its mechanisms of action, quantitative biological data, and key experimental protocols for its evaluation.
Core Mechanisms of Anticancer Activity
Aminonitrothiazole derivatives exert their anticancer effects through diverse mechanisms, primarily by targeting key proteins involved in cancer cell proliferation, survival, and metastasis.[2] The two most prominent mechanisms are the inhibition of protein kinases and the induction of programmed cell death (apoptosis).
-
Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[2] The aminonitrothiazole scaffold serves as an effective pharmacophore for designing kinase inhibitors that can compete with ATP for binding to the enzyme's active site.[2] Key signaling pathways targeted by these compounds include:
-
PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, and survival.[5][6]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[7]
-
Src Family Kinases (SFKs) and Abl Kinase: These are non-receptor tyrosine kinases implicated in various cancers.[2]
-
-
Induction of Apoptosis: A primary mechanism by which aminonitrothiazole derivatives kill cancer cells is through the induction of apoptosis, or programmed cell death.[4] This is often achieved by modulating the balance of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family.[4] Some derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax, leading to the activation of the caspase cascade and subsequent cell death.[4][8]
-
Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G0/G1 or G2/M phases.[4][8] This prevents cancer cells from proceeding through the division cycle.[4]
Data Presentation: In Vitro Cytotoxicity of Aminothiazole Derivatives
The antiproliferative activity of aminonitrothiazole and related aminothiazole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the cytotoxic effects of selected compounds against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Compound 27¹ | HeLa (Cervical Cancer) | 1.6 ± 0.8 | [3][4] |
| Compound 27¹ | A549 (Lung Cancer) | Strong antiproliferative activity | [3][4] |
| TH-39 | K562 (Leukemia) | 0.78 | [3][4] |
| Compound 28² | HT29 (Colon Cancer) | 0.63 | [3] |
| Compound 28² | HeLa (Cervical Cancer) | 6.05 | [3] |
| Compound 28² | A549 (Lung Cancer) | 8.64 | [3] |
| Compound 4b³ | HL-60 (Leukemia) | 1.3 ± 0.29 | [8] |
| Compound 46b⁴ | A549 (Lung Cancer) | 0.16 ± 0.06 | [3] |
| Compound 46b⁴ | HepG2 (Liver Cancer) | 0.13 ± 0.05 | [3] |
| Compound S3c⁵ | A2780 (Ovarian Cancer) | 15.57 | [9][10] |
| Compound S3c⁵ | A2780CISR (Cisplatin-Resistant Ovarian Cancer) | 11.52 | [9][10] |
| ¹ N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | |||
| ² A 2-aminothiazole derivative with meta-halogen substitution on a phenyl ring | |||
| ³ Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate | |||
| ⁴ A 4β-(thiazol-2-yl)amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin derivative | |||
| ⁵ An amino acid conjugate of aminothiazole |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of aminonitrothiazole-based anticancer agents are provided below.
Protocol 1: Synthesis of the 2-Aminothiazole Core via Hantzsch Synthesis
The Hantzsch synthesis is a classic and widely utilized method for preparing the 2-aminothiazole core.[2]
Materials:
-
α-haloketone
-
Thiourea or thioamide derivative
-
Ethanol or isopropanol
Procedure:
-
Reactant Preparation: Dissolve a substituted thiourea (1.0 eq) in a suitable solvent such as ethanol.
-
Reaction: Add the α-haloketone (1.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Cell Culture and Maintenance
Standard cell culture techniques are essential for the in vitro evaluation of anticancer compounds.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, K562)
-
Appropriate culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
Procedure:
-
Culture Medium: Culture cells in a medium supplemented with 10% FBS and 1% penicillin-streptomycin.[11]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[11]
-
Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.[11]
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]
Materials:
-
96-well plates
-
Aminonitrothiazole test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Drug Treatment: Treat the cells with various concentrations of the aminonitrothiazole compound for 48-72 hours. Include a vehicle control (e.g., DMSO).[11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
IC50 Calculation: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve.[11]
Protocol 4: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect and quantify apoptosis.[11]
Materials:
-
Aminonitrothiazole test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the aminonitrothiazole compound at its IC50 concentration for 24-48 hours.[11]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic.[11]
Protocol 5: Cell Cycle Analysis by PI Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle.[4]
Materials:
-
Aminonitrothiazole test compounds
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and treat them with RNase A to remove RNA. Stain the cells with PI.[4]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate key signaling pathways targeted by aminonitrothiazole derivatives and a general workflow for their in vitro evaluation.
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition.
Caption: Intrinsic apoptosis pathway induced by an anticancer agent.
Caption: General experimental workflow for anticancer evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harnessing the Co-Vulnerabilities of Amino Acid-Restricted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Large-Scale Synthesis of Aminonitrothiazole Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminonitrothiazole amides are a class of compounds with significant therapeutic potential, most notably represented by Nitazoxanide, a broad-spectrum antiparasitic and antiviral agent. The core structure, consisting of a 2-amino-5-nitrothiazole moiety linked to a carboxylic acid via an amide bond, is crucial for its biological activity. The large-scale synthesis of these amides is of high interest for pharmaceutical development and production. This document provides detailed protocols and application notes for the synthesis of aminonitrothiazole amides, focusing on scalable methods and purification strategies.
General Reaction Scheme
The synthesis of aminonitrothiazole amides involves the coupling of 2-amino-5-nitrothiazole with a carboxylic acid, typically activated to facilitate the reaction. The general scheme is presented below:
Application Notes and Protocols for Aminonitrothiazole-Based Assays in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminonitrothiazole scaffold is a privileged structure in medicinal chemistry, forming the basis for a diverse range of compounds with significant biological activities. These compounds have garnered considerable interest in drug discovery due to their potential as inhibitors of various enzymes and modulators of cellular pathways implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases. High-throughput screening (HTS) of aminonitrothiazole-based compound libraries is a critical step in identifying and characterizing novel therapeutic leads.
These application notes provide detailed protocols for biochemical and cell-based HTS assays designed to evaluate the activity of aminonitrothiazole derivatives. The protocols are intended to be adaptable for various research and drug development applications.
Data Presentation: Quantitative Assay Performance
The successful implementation of HTS campaigns relies on robust and reproducible assays. Key parameters for evaluating assay quality include the Z'-factor, a statistical measure of the separation between positive and negative controls, and the signal-to-background (S/B) ratio.[1][2] An ideal HTS assay should have a Z'-factor between 0.5 and 1.0, indicating excellent separation and a low probability of false positives or negatives.[1]
Table 1: Representative HTS Assay Quality Control Parameters
| Assay Type | Target | Parameter | Value | Reference |
| Biochemical | Monoamine Oxidase A (MAO-A) | Z'-factor | 0.71 ± 0.03 | [3] |
| Biochemical | Monoamine Oxidase B (MAO-B) | Z'-factor | 0.75 ± 0.03 | [3] |
| Cell-based Cytotoxicity | - | Z'-factor | 0.60 - 0.86 | [4] |
| Biochemical | MAO-A | S/B Ratio | > 3 | [5] |
| Biochemical | MAO-B | S/B Ratio | > 3 | [5] |
Table 2: Inhibitory Activity of Identified Compounds from HTS Campaigns
| Compound Class | Target | Compound ID | IC50 (µM) | Reference |
| Natural Product Extract | MAO-B | Amur Corktree | < 0.07 mg/ml | [6] |
| Natural Product Extract | MAO-B | Bakuchi Seed | < 0.07 mg/ml | [6] |
| Natural Product Extract | MAO-B | Licorice Root | < 0.07 mg/ml | [6] |
| Natural Product Extract | MAO-B | Babchi Seed | < 0.07 mg/ml | [6] |
| Unspecified | MAO-A | Hit 1 | 0.36 | [5] |
| Unspecified | MAO-B | Hit 2 | 0.13 | [5] |
| Unspecified | MAO-B | Hit 3 | 0.19 | [5] |
| Unspecified | MAO-B | Hit 4 | 0.13 | [5] |
| Sedanolide | MAO-B | - | 0.103 | [7] |
| Neocnidilide | MAO-B | - | 0.131 | [7] |
Experimental Protocols
Biochemical Assay: High-Throughput Screening for Monoamine Oxidase B (MAO-B) Inhibitors
This protocol describes a fluorometric HTS assay to identify inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases.[8] The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO-B substrate.[8]
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Fluorogenic probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Positive control inhibitor (e.g., selegiline)
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Aminonitrothiazole compound library dissolved in DMSO
-
384-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection capabilities
Experimental Workflow:
Caption: Workflow for the MAO-B biochemical HTS assay.
Protocol:
-
Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of each aminonitrothiazole compound from the library plate to the wells of a 384-well assay plate. Also, dispense 50 nL of DMSO (negative control) and a known MAO-B inhibitor like selegiline (positive control) into respective wells.
-
Enzyme Addition: Prepare a working solution of recombinant human MAO-B in MAO Assay Buffer. Dispense 25 µL of the enzyme solution into each well of the assay plate.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Substrate Addition: Prepare a substrate master mix containing the MAO-B substrate (e.g., benzylamine), the fluorogenic probe (e.g., Amplex® Red), and HRP in MAO Assay Buffer.
-
Initiate Reaction: Dispense 25 µL of the substrate master mix into each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered "hits."
Cell-Based Assay: High-Throughput Screening for Cytotoxicity
This protocol outlines a cell-based HTS assay to evaluate the cytotoxic effects of aminonitrothiazole compounds on a relevant cancer cell line. The assay utilizes a resazurin-based reagent, which is reduced by metabolically active cells to the fluorescent product resorufin.
Materials and Reagents:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Resazurin-based cell viability reagent (e.g., alamarBlue™, CellTiter-Blue®)
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
Aminonitrothiazole compound library dissolved in DMSO
-
384-well clear-bottom, black-walled microplates
-
Microplate reader with fluorescence detection capabilities
Experimental Workflow:
Caption: Workflow for the cell-based cytotoxicity HTS assay.
Protocol:
-
Cell Seeding: Seed the desired cancer cell line into 384-well plates at an optimized density (e.g., 1,000-5,000 cells/well) in a volume of 40 µL of culture medium.
-
Cell Attachment: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Addition: Add 100 nL of the aminonitrothiazole compounds and controls (DMSO and doxorubicin) to the respective wells.
-
Incubation: Incubate the plates for an additional 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Add 10 µL of the resazurin-based cell viability reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percent cell viability for each compound relative to the controls. Compounds that reduce cell viability below a certain threshold (e.g., <50%) are identified as cytotoxic hits.
Protein-Protein Interaction (PPI) Assay: A General Framework
While a specific HTS protocol for aminonitrothiazole-based modulators of protein-protein interactions (PPIs) was not identified in the literature search, a general framework for such an assay can be adapted. Technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen® are well-suited for HTS of PPI modulators.[9][10] The following is a conceptual protocol that can be optimized for a specific PPI target.
Assay Principle:
This assay would involve two interacting proteins, one labeled with a donor fluorophore and the other with an acceptor fluorophore. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a measurable signal (e.g., FRET or singlet oxygen transfer). Small molecules that disrupt or stabilize this interaction will cause a decrease or increase in the signal, respectively.
Conceptual Workflow:
Caption: Conceptual workflow for a PPI modulator HTS assay.
Signaling Pathway Visualizations
Understanding the cellular pathways targeted by aminonitrothiazole compounds is crucial for interpreting HTS results and for subsequent lead optimization. Below are diagrams of two relevant signaling pathways.
Monoamine Oxidase B (MAO-B) Metabolic Pathway
MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, such as dopamine.[8][11] Its inhibition can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for Parkinson's disease.[11]
Caption: MAO-B metabolic pathway and its inhibition.
Aurora Kinase A Signaling in Mitosis
Aurora Kinase A is a serine/threonine kinase that plays a critical role in cell cycle regulation, particularly during mitosis.[12][13] Its overexpression is associated with various cancers, making it an attractive therapeutic target.[12]
Caption: Aurora Kinase A signaling and inhibition.
Conclusion
The aminonitrothiazole scaffold represents a promising starting point for the development of novel therapeutics. The high-throughput screening assays detailed in these application notes provide robust and reliable methods for identifying and characterizing active compounds from large chemical libraries. The provided protocols for biochemical and cell-based assays, along with the data presentation and pathway visualizations, offer a comprehensive guide for researchers in the field of drug discovery. Further optimization and adaptation of these protocols will be necessary to suit specific research goals and target classes.
References
- 1. assay.dev [assay.dev]
- 2. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 3. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 6. High throughput screening to identify natural human monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Protein–Protein Interactions for the Development of Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MONOAMINE OXIDASE: From Genes to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Aminonitrothiazole Derivatives for Prion Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prion diseases, also known as transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting both humans and animals.[1] These diseases are characterized by the accumulation of an abnormally folded isoform (PrPSc) of the host-encoded cellular prion protein (PrPC).[1][2] The conversion of PrPC to the pathogenic PrPSc is a central event in the progression of the disease, making it a key target for therapeutic intervention. Among the various chemical scaffolds investigated for anti-prion activity, 2-aminothiazole derivatives have emerged as a promising class of compounds.[1][3][4] This document provides detailed application notes and protocols for the synthesis and evaluation of aminonitrothiazole derivatives as potential therapeutic agents for prion diseases.
Mechanism of Action
The precise mechanism by which 2-aminothiazole derivatives exert their anti-prion activity is not fully elucidated. However, preliminary studies suggest that they do not act by altering the expression of the normal prion protein (PrPC) or by directly disaggregating the pathogenic PrPSc isoform.[1][2] The current hypothesis is that these compounds inhibit the formation of new PrPSc or enhance its clearance.[1][2] This suggests that 2-aminothiazoles may interfere with the PrPC to PrPSc conversion process or modulate cellular pathways involved in the degradation of misfolded proteins.
Data Presentation: Anti-Prion Activity of 2-Aminothiazole Derivatives
The following table summarizes the in vitro anti-prion activity and pharmacokinetic properties of selected 2-aminothiazole derivatives from published studies. The half-maximal effective concentration (EC50) values represent the concentration of the compound required to reduce PrPSc levels by 50% in prion-infected cell lines.
| Compound ID | Structure | Cell Line | EC50 (µM) | Brain Concentration (µM) in Mice | Reference |
| IND24 | N/A | ScN2a | N/A | High | [2][5] |
| IND81 | N/A | ScN2a | N/A | High | [2] |
| Compound 27 | (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine | ScN2a-cl3 | 0.94 | ~25 (after 3 days oral admin) | [4][6][7] |
| Compound 1 | (4-biphenyl-4-ylthiazol-2-yl)-(6-methylpyridin-2-yl)-amine | ScN2a-cl3 | Modest Potency | High | [8] |
| Improved Analog 1 | (6-methylpyridin-2-yl)-[4-(4-pyridin-3-yl-phenyl)thiazol-2-yl]amine | ScN2a-cl3 | >10-fold greater brain exposure/EC50 ratio than Compound 1 | N/A | [8] |
| Improved Analog 2 | cyclopropanecarboxylic acid (4-biphenylthiazol-2-yl)amide | ScN2a-cl3 | >10-fold greater brain exposure/EC50 ratio than Compound 1 | N/A | [8] |
Experimental Protocols
I. General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)
This protocol describes a general method for the synthesis of 2-aminothiazole derivatives based on the Hantzsch-type condensation of a bromomethyl ketone with a thiourea.[4]
Materials:
-
Appropriately substituted α-bromoketone
-
Appropriately substituted thiourea
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (optional, for neutralization)
-
Dichloromethane (for extraction)
-
Magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve the substituted thiourea (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add the corresponding α-bromoketone (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If an acidic salt is formed, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 2-aminothiazole derivative.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
II. In Vitro Anti-Prion Activity Assay in Scrapie-Infected Neuroblastoma (ScN2a) Cells
This protocol outlines the procedure for screening compounds for their ability to reduce PrPSc levels in a prion-infected mouse neuroblastoma cell line (ScN2a).[1][9]
Materials:
-
ScN2a cells (mouse neuroblastoma cells persistently infected with the RML scrapie strain)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Calcein-AM for cytotoxicity assay
-
Lysis buffer (e.g., RIPA buffer)
-
Proteinase K (PK)
-
Phenylmethylsulfonyl fluoride (PMSF) or other protease inhibitors
-
Sodium phosphotungstic acid (PTA)
-
Enzyme-linked immunosorbent assay (ELISA) reagents for PrPSc detection
Procedure:
-
Cell Plating: Seed ScN2a cells into 96-well plates at a density of approximately 40,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in the range of 0.1 to 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., quinacrine).[1] Incubate for 6 days.[1]
-
Cytotoxicity Assay: After the treatment period, assess cell viability using the Calcein-AM assay according to the manufacturer's instructions.
-
Cell Lysis and Proteinase K Digestion: Lyse the cells and collect the total protein. Digest a portion of the lysate with Proteinase K to specifically degrade PrPC, leaving the PK-resistant PrPSc.
-
PTA Precipitation: Precipitate the PrPSc from the digested lysate using sodium phosphotungstic acid.[9]
-
ELISA for PrPSc Quantification: Quantify the amount of PrPSc in the precipitated samples using a specific ELISA.
-
Data Analysis: Normalize the PrPSc levels to the total protein concentration and compare the treated samples to the vehicle control to determine the percentage of PrPSc reduction. Calculate the EC50 value for each compound.
Visualizations
Caption: General workflow for the synthesis of 2-aminothiazole derivatives.
Caption: Proposed mechanism of action for aminonitrothiazole derivatives.
Conclusion
The 2-aminothiazole scaffold represents a valuable starting point for the development of therapeutics for prion diseases. The synthetic route is straightforward, and structure-activity relationship studies have demonstrated that potency and pharmacokinetic properties can be optimized.[4] However, a significant challenge that remains is the issue of prion strain specificity, as compounds effective against animal-adapted prion strains may not show efficacy against human prions.[5] Future research should focus on developing compounds with broader anti-prion activity and further elucidating the molecular targets of this promising class of molecules.
References
- 1. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 2-Aminothiazoles as Therapeutic Leads for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two more chapters for 2-aminothiazoles [cureffi.org]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. 2-Aminothiazoles as therapeutic leads for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Aminonitrothiazole in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of aminonitrothiazole scaffolds in the synthesis of potent kinase inhibitors. The focus is on providing practical, step-by-step methodologies for key synthetic transformations and presenting quantitative biological data to facilitate drug discovery and development efforts.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its nitro derivative, 2-amino-5-nitrothiazole, serves as a versatile starting material for the synthesis of a variety of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The aminonitrothiazole core can be strategically functionalized to target the ATP-binding site of various kinases, leading to the development of highly potent and selective inhibitors. This document will detail the synthesis and application of aminonitrothiazole-derived compounds as inhibitors of key kinases such as Src, Abl, Cyclin-Dependent Kinases (CDKs), and Aurora kinases.
I. Synthesis of the Core Scaffold: 2-Amino-5-nitrothiazole
A reliable and safe synthesis of the 2-amino-5-nitrothiazole starting material is crucial. A common method involves the reaction of N,N-dimethyl-2-nitroetheneamine with bromine followed by cyclization with thiourea.[1][2][3]
Experimental Protocol: Synthesis of 2-Amino-5-nitrothiazole[1][2]
Materials:
-
N,N-dimethyl-2-nitroetheneamine
-
Acetic acid
-
Bromine
-
Thiourea
-
29% Ammonium hydroxide
-
Water
Procedure:
-
In a stirred reaction vessel, dissolve 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid.
-
Cool the mixture to 17°C.
-
Slowly add 4.8 g of bromine, ensuring the reaction temperature does not exceed 25°C. An orange solid will form during the addition.
-
Stir the resulting slurry for 10 minutes.
-
Add 3.0 g of thiourea to the reaction mixture. An exotherm will be observed, with the temperature rising to approximately 32°C, and a yellow solid will form.
-
Stir the mixture for 1 hour.
-
Dilute the mixture with 25 ml of water.
-
In a separate vessel containing 25 ml of acetic acid, simultaneously add the reaction mixture and an approximately equal volume of 29% ammonium hydroxide. Maintain the pH between 4 and 5 and the temperature below 30°C during the addition.
-
Once the addition is complete, adjust the pH to 7 with 29% ammonium hydroxide.
-
Filter the resulting precipitate, wash with water, and dry to yield 2-amino-5-nitrothiazole.
II. Synthesis of Aminothiazole-Based Kinase Inhibitors
The 2-amino-5-nitrothiazole scaffold can be elaborated into a variety of kinase inhibitors. A prominent example is the synthesis of Dasatinib, a potent inhibitor of Src and Abl kinases. While Dasatinib itself does not contain the nitro group, its synthesis often proceeds through a 2-aminothiazole intermediate that can be conceptually derived from the reduction of 2-amino-5-nitrothiazole. For the purpose of these application notes, we will focus on the synthesis of a key intermediate that can be further elaborated to Dasatinib and other analogues.
A. Synthesis of N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide
This intermediate is crucial for the synthesis of Dasatinib and related kinase inhibitors.
This synthesis involves the reaction of 3-ethoxyacryloyl chloride with 2-chloro-6-methylaniline, followed by bromination and cyclization with thiourea.
Materials:
-
3-Ethoxyacryloyl chloride
-
2-Chloro-6-methylaniline
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Toluene
-
Methanol
Procedure:
Step 1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
Prepare a solution of 3-ethoxyacryloyl chloride in a suitable solvent.
-
In a separate flask, dissolve 2-chloro-6-methylaniline in toluene.
-
Slowly add the 3-ethoxyacryloyl chloride solution to the 2-chloro-6-methylaniline solution with stirring at a controlled temperature.
-
After the reaction is complete, dilute the mixture with toluene and stir.
-
Collect the solid product by filtration, wash with water, and dry to obtain (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.
Step 2: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
Suspend (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide in methanol.
-
Add N-Bromosuccinimide (NBS) portion-wise while maintaining the temperature below 25°C.
-
Stir the reaction mixture for 4 hours.
-
Add thiourea and heat the mixture to reflux for 5 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration. Wash with methanol and dry to obtain 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
B. Synthesis of Dasatinib (a representative Src/Abl inhibitor)
The intermediate from the previous step can be converted to Dasatinib through coupling with 4,6-dichloro-2-methylpyrimidine followed by reaction with 1-(2-hydroxyethyl)piperazine.
Materials:
-
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
4,6-dichloro-2-methylpyrimidine
-
Sodium tert-butoxide
-
Tetrahydrofuran (THF)
-
1-(2-Hydroxyethyl)piperazine
-
Acetonitrile
-
Triethylamine
-
Tetrabutylammonium bromide (TBAB)
Procedure:
Step 1: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
Dissolve 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine in THF.
-
Slowly add a solution of sodium tert-butoxide in THF, maintaining the temperature between 10-20°C.
-
Stir the mixture at room temperature for 1.5 hours.
-
Cool the mixture to 0-5°C and add 2N hydrochloric acid.
-
Stir for 1.75 hours at 0-5°C.
-
Collect the solid by filtration, wash with water, and dry to obtain the product.
Step 2: Synthesis of Dasatinib
-
In a reaction flask, combine 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 1-(2-hydroxyethyl)piperazine, triethylamine, and TBAB in acetonitrile.
-
Stir the mixture at 30-35°C for 10-15 minutes.
-
Heat the reaction to 80°C and stir for 20-22 hours.
-
Cool the reaction mass to 30-35°C and stir for 2-3 hours.
-
Filter the reaction mass and wash with a mixture of acetonitrile and water.
-
Dry the material to obtain crystalline Dasatinib monohydrate.[3]
III. Biological Activity of Aminothiazole-Based Kinase Inhibitors
The aminothiazole scaffold has been successfully employed to generate inhibitors against a range of kinases. The following table summarizes the inhibitory activity (IC50 values) of representative aminothiazole-based kinase inhibitors.
| Kinase Target | Inhibitor | IC50 (nM) | Reference |
| Tyrosine Kinases | |||
| Abl | Dasatinib | <1 | [4] |
| Src | Dasatinib | <1 | [4] |
| Lck | Dasatinib | 1 | [4] |
| Yes | Dasatinib | 1 | [4] |
| Fyn | Dasatinib | 3 | [4] |
| Serine/Threonine Kinases | |||
| CDK2/cyclin E | SNS-032 (BMS-387032) | 48 | [5] |
| CDK7/cyclin H | SNS-032 (BMS-387032) | 62 | [5] |
| CDK9/cyclin T1 | SNS-032 (BMS-387032) | 4 | [5] |
| Aurora A | Aminothiazole Derivative | Varies | [6][7] |
| Aurora B | Aminothiazole Derivative | Varies | [6][7] |
| PI3Kα | Thiazole Derivative | 9-290 | [8] |
| B-RAF (V600E) | Thiazole Derivative | 23.1 | [8] |
IV. Signaling Pathways and Experimental Workflows
Understanding the cellular pathways targeted by these inhibitors is critical for their development and application. Below are diagrams of key signaling pathways and a general experimental workflow for inhibitor synthesis and evaluation, generated using the DOT language for Graphviz.
Signaling Pathway Diagrams
References
- 1. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antidiabetic Agents Based on Aminonitrothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global prevalence of diabetes mellitus necessitates the urgent development of novel and effective therapeutic agents. The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Within this class, aminonitrothiazole derivatives are being explored as a potential new avenue for the development of antidiabetic drugs. This document provides a comprehensive overview of the current landscape, including key findings, experimental protocols, and potential mechanisms of action related to the use of aminonitrothiazole and its analogs in diabetes research. While direct research on aminonitrothiazole for this indication is still emerging, this guide leverages data from related thiazole compounds to provide a foundational framework for future studies.
Rationale for Aminonitrothiazole in Antidiabetic Drug Development
Thiazole-containing compounds have shown promise as antidiabetic agents through various mechanisms. Notably, derivatives of the related 2-aminobenzothiazole structure have been identified as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and inhibitors of Aldose Reductase (ALR2), both of which are key targets in the management of type 2 diabetes and its complications.[1][2] The inclusion of a nitro group in the aminothiazole scaffold can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets and offering a unique chemical space for the design of new antidiabetic agents.
One investigated compound, a hydrazine-thiazole derivative containing a nitro group (HT-NO2), has demonstrated notable antioxidant properties, which are relevant to combating the oxidative stress associated with diabetes.[3] This suggests that aminonitrothiazole derivatives may offer a multi-pronged therapeutic approach by not only modulating key signaling pathways but also by mitigating diabetes-related cellular stress.
Quantitative Data Summary
The following table summarizes the available quantitative data for a representative aminonitrothiazole derivative and related compounds. This data provides a baseline for comparison in the screening of new analogs.
| Compound Name/Class | Assay Type | Target/Parameter | IC50/EC50/Value | Reference |
| Hydrazine-Thiazole-Nitro compound (HT-NO2) | In Vitro Antioxidant Activity | DPPH Radical Scavenging | IC50 = 139.2 µM | [3] |
| 2-Aminobenzothiazole derivative (3b) | In Silico Binding Affinity | PPARγ | ΔG = -7.8 kcal/mol | [1] |
| 2-Aminobenzothiazole derivative (4y) | In Silico Binding Affinity | PPARγ | ΔG = -8.4 kcal/mol | [1] |
| 2-Aminobenzothiazole derivative (8d) | In Silico Binding Affinity | ALR2 | ΔG = -8.39 kcal/mol | [2] |
| 2-Aminobenzothiazole derivative (8d) | In Silico Binding Affinity | PPARγ | ΔG = -7.77 kcal/mol | [2] |
| 2-Aminobenzothiazole derivatives (8c, 8d) | In Vitro Enzyme Inhibition | ALR2 | < 10 µM | [2] |
| 2-Aminobenzothiazole derivatives (3b, 4y) | In Vivo Acute Oral Toxicity | LD50 (Rats) | > 1750 mg/kg | [1] |
| 2-Aminobenzothiazole derivative (8d) | In Vivo Acute Oral Toxicity | LD50 (Rats) | > 1250 mg/kg | [2] |
| 2-Aminobenzothiazole derivatives (3b, 4y) | In Vivo Antidiabetic Activity | Blood Glucose Reduction (T2D Rats) | < 200 mg/dL | [1] |
Key Signaling Pathways and Mechanisms of Action
The antidiabetic potential of aminonitrothiazole derivatives can be hypothesized to involve several key signaling pathways, based on evidence from related thiazole compounds.
PPARγ Agonism
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[1] Agonism of PPARγ leads to increased insulin sensitivity in peripheral tissues. Several 2-aminobenzothiazole derivatives have shown high affinity for PPARγ in silico, suggesting that aminonitrothiazole analogs could be designed to target this receptor.[1]
Aldose Reductase Inhibition
Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which becomes activated during hyperglycemia.[2] The accumulation of sorbitol, the product of ALR2 activity, contributes to diabetic complications such as neuropathy, retinopathy, and nephropathy.[2] Inhibition of ALR2 is therefore a key therapeutic strategy. Certain 2-aminobenzothiazole derivatives have been identified as potent ALR2 inhibitors.[2]
Experimental Protocols
The following section details the methodologies for key experiments in the evaluation of aminonitrothiazole derivatives for their antidiabetic potential.
Synthesis of a Hydrazine-Thiazole-Nitro Compound (HT-NO2)
This protocol is based on the synthesis of a representative hydrazine-thiazole derivative with a nitro group.[3]
-
Step 1: Synthesis of Intermediate 1.
-
To a solution of the starting ketone in an appropriate solvent (e.g., ethanol), add thiosemicarbazide.
-
Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated thiosemicarbazone (Intermediate 1) by filtration.
-
-
Step 2: Cyclization to form the Thiazole Ring.
-
Dissolve Intermediate 1 in a suitable solvent (e.g., ethanol).
-
Add an α-haloketone (e.g., 2-bromo-4'-nitroacetophenone).
-
Reflux the mixture for several hours.
-
Upon cooling, the aminonitrothiazole derivative will precipitate.
-
Collect the product by filtration, wash with a cold solvent, and purify by recrystallization.
-
In Vitro Assays
1. α-Glucosidase Inhibition Assay
This assay is used to evaluate the potential of the compounds to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
-
Materials: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG), test compounds, acarbose (positive control), phosphate buffer (pH 6.8).
-
Procedure:
-
Prepare solutions of the test compounds and acarbose in DMSO.
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution, and 20 µL of α-glucosidase solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. Glucose Uptake Assay in L6 Myotubes
This cell-based assay assesses the ability of the compounds to stimulate glucose uptake in muscle cells.
-
Materials: L6 myoblasts, DMEM, fetal bovine serum (FBS), 2-NBDG (fluorescent glucose analog), insulin (positive control), test compounds.
-
Procedure:
-
Culture L6 myoblasts in DMEM with 10% FBS until they differentiate into myotubes.
-
Starve the myotubes in serum-free DMEM for 3 hours.
-
Treat the cells with various concentrations of the test compounds or insulin for 30 minutes.
-
Add 2-NBDG to each well and incubate for 30 minutes.
-
Wash the cells with ice-cold PBS to remove excess 2-NBDG.
-
Lyse the cells and measure the fluorescence intensity using a fluorescence microplate reader.
-
Quantify the increase in glucose uptake relative to the untreated control.
-
In Vivo Antidiabetic Activity
Streptozotocin (STZ)-Induced Diabetic Rat Model
This is a widely used animal model to evaluate the hypoglycemic effect of test compounds.
-
Animals: Male Wistar rats (180-220 g).
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5) at a dose of 50-60 mg/kg body weight.
-
After 72 hours, measure the fasting blood glucose levels. Rats with blood glucose levels above 250 mg/dL are considered diabetic.
-
-
Experimental Design:
-
Divide the diabetic rats into groups: diabetic control, positive control (e.g., glibenclamide or pioglitazone), and test groups (different doses of the aminonitrothiazole derivative).
-
Administer the respective treatments orally once daily for a specified period (e.g., 28 days).
-
Monitor body weight and fasting blood glucose levels at regular intervals.
-
At the end of the study, collect blood samples for biochemical analysis (e.g., lipid profile, liver function tests) and sacrifice the animals to collect organs for histopathological examination.
-
Conclusion
The aminonitrothiazole scaffold presents an intriguing starting point for the development of novel antidiabetic agents. While direct evidence is currently limited, the known antidiabetic activities of related thiazole derivatives, particularly as PPARγ agonists and ALR2 inhibitors, provide a strong rationale for further investigation. The protocols and data presented in these application notes offer a comprehensive framework for researchers to synthesize, screen, and evaluate the therapeutic potential of new aminonitrothiazole compounds. Future work should focus on establishing a clear structure-activity relationship, elucidating the precise molecular mechanisms, and assessing the in vivo efficacy and safety of promising lead compounds.
References
Application Notes and Protocols for Synthesizing Aminonitrothiazole-Based Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of key aminonitrothiazole-based agrochemicals. The following sections describe the synthesis of the foundational intermediate, 2-amino-5-nitrothiazole, and its subsequent use in the preparation of the neonicotinoid insecticides Thiamethoxam and Clothianidin.
Synthesis of 2-Amino-5-nitrothiazole
2-Amino-5-nitrothiazole is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Two common synthetic routes are presented below.
Synthesis from 2-Aminothiazole
A traditional method for synthesizing 2-amino-5-nitrothiazole involves the nitration of 2-aminothiazole.[3] This process requires careful temperature control due to the hazardous nature of nitration reactions.[4]
Experimental Protocol:
-
In a 250 mL flask, add 20g (0.2 mol) of 2-aminothiazole.
-
Under an ice bath, slowly add 30 mL of concentrated sulfuric acid, followed by the dropwise addition of 10 mL of nitric acid (40%).
-
Maintain the reaction mixture at 15°C and stir overnight.
-
Adjust the pH of the solution to 8 using a 1M NaOH solution.
-
Filter the resulting precipitate and wash thoroughly with water.
-
Purify the crude product by column chromatography on silica gel using a mobile phase of petroleum ether: ethyl acetate (5:1) to yield 2-amino-5-nitrothiazole.[3]
Quantitative Data:
| Starting Material | Product | Yield | Reference |
| 2-Aminothiazole | 2-Amino-5-nitrothiazole | 59% | [3] |
Synthesis from N,N-dimethyl-2-nitroetheneamine
An alternative synthesis avoids the direct nitration of the thiazole ring.[1][4]
Experimental Protocol:
-
In a suitable reaction vessel, cool a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid to 17°C.
-
Add 4.8 g of bromine at a rate that maintains the reaction temperature below 25°C. An orange solid will form during bromination.
-
After stirring the slurry for 10 minutes, add 3.0 g of thiourea. The reaction mixture will exotherm to approximately 32°C, and a yellow solid will form.
-
Stir the mixture for 1 hour, then dilute with 25 ml of water.
-
Simultaneously add this mixture and an approximately equal volume of 29% ammonium hydroxide to 25 ml of acetic acid, maintaining the pH between 4 and 5 and the temperature below 30°C.
-
Once the addition is complete, adjust the pH to 7 with 29% ammonium hydroxide.
-
Filter the product, wash with water, and dry to obtain 2-amino-5-nitrothiazole.[5][6]
Quantitative Data:
| Starting Material | Product | Yield | Purity | Reference |
| N,N-dimethyl-2-nitroetheneamine | 2-Amino-5-nitrothiazole | 62% | 92.9% | [5][6] |
Synthetic Pathway for 2-Amino-5-nitrothiazole
Synthesis of Thiamethoxam
Thiamethoxam is a broad-spectrum, systemic insecticide of the neonicotinoid class.[7] Its synthesis involves the N-alkylation of a 3-methyl-4-nitroimino-1,3,5-oxadiazinane heterocycle with a thiazole derivative.[7][8]
Synthesis of Intermediate: 3-Methyl-4-nitroimino-1,3,5-oxadiazinane
This key intermediate is prepared via a Mannich reaction.[8]
Experimental Protocol:
-
Treat S-Methyl-N-nitro-isothiourea with methylamine to produce N-methyl nitroguanidine.
-
React the N-methyl nitroguanidine with formaldehyde in formic acid to induce a Mannich reaction, yielding 3-methyl-4-nitroimino-1,3,5-oxadiazinane.[8]
Quantitative Data:
| Starting Material | Product | Yield | Reference |
| N-methyl nitroguanidine | 3-Methyl-4-nitroimino-1,3,5-oxadiazinane | 71-90% | [9] |
Final Synthesis of Thiamethoxam
Experimental Protocol:
-
In a reaction bottle, sequentially add 92.16g (0.576mol) of 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine, 354.1g of dimethyl carbonate, and 95.82g (0.576mol) of 2-chloro-5-chloromethyl thiazole.
-
Slowly add a mixture of 2.38g of tetramethylammonium hydroxide, 138g of potassium carbonate, and 309.4g of dimethyl carbonate.
-
After the reaction is complete, add 400ml of water and adjust the pH of the solution to 6.5 with hydrochloric acid.
-
Allow the solution to stand for layering.
-
Concentrate the organic layer under reduced pressure.
-
Reduce the temperature to induce crystallization.
-
Filter and dry the product to obtain thiamethoxam as a white powder.[5]
Quantitative Data:
| Starting Materials | Product | Yield | Reference |
| 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine, 2-chloro-5-chloromethyl thiazole | Thiamethoxam | 78% | [5] |
References
- 1. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 2. CN103613560B - Synthetic method for 3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine - Google Patents [patents.google.com]
- 3. 2-Amino-5-nitrothiazole synthesis - chemicalbook [chemicalbook.com]
- 4. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine Online | 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine Manufacturer and Suppliers [scimplify.com]
- 7. CN105622541A - Synthesis method of 3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine - Google Patents [patents.google.com]
- 8. Thiamethoxam - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aminonitrothiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of aminonitrothiazoles, particularly 2-amino-5-nitrothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 2-amino-5-nitrothiazole?
A1: There are two main synthetic routes for 2-amino-5-nitrothiazole. The traditional method involves the direct nitration of 2-aminothiazole using a mixture of nitric and sulfuric acids.[1][2][3] A newer, alternative process has been developed to avoid the potentially hazardous nitration and rearrangement steps of the traditional method.[4][5] This alternative route involves the halogenation of an N,N-dialkyl-2-nitroetheneamine, followed by a reaction with thiourea and subsequent hydrolysis.[4][5]
Q2: The direct nitration of 2-aminothiazole is known to be hazardous. What are the main safety concerns?
A2: The direct nitration of 2-aminothiazole can be hazardous due to the potential for runaway exothermic reactions, which can lead to explosions, especially on a commercial scale.[2] The reaction of 2-aminothiazole with nitric acid or a mixture of nitric and sulfuric acids can be violent.[1][6] Therefore, precise temperature control and careful handling of the reagents are critical for safety.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[7] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time. This helps in determining the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times or excessive heating.
Q4: What are the key parameters to control during the workup and purification of 2-amino-5-nitrothiazole?
A4: During the workup, pH control is crucial. The product is often precipitated by adjusting the pH of the reaction mixture. For instance, after dilution with water, ammonium hydroxide can be used to adjust the pH to a range of 4-7 to facilitate the precipitation of 2-amino-5-nitrothiazole.[4][8] For purification, recrystallization is a common method.[9] The choice of solvent is critical for effective purification.[10] Additionally, washing the filtered product with water is a common step to remove residual acids and other water-soluble impurities.[4][8]
Troubleshooting Guides
Low or No Product Yield
| Possible Cause | Suggested Solution(s) |
| Incomplete Nitration | Ensure the nitrating agent (mixture of nitric and sulfuric acid) is fresh and of the correct concentration. Verify the stoichiometry of the reactants. |
| Suboptimal Reaction Temperature | Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent to prevent side reactions and decomposition.[11] For the alternative synthesis, ensure the initial halogenation is carried out at a low temperature (e.g., 0-10 °C).[4] |
| Incorrect pH during Workup | Carefully monitor and adjust the pH during product precipitation. The optimal pH range for the precipitation of 2-amino-5-nitrothiazole is typically between 4 and 7.[4][8] |
| Loss of Product during Isolation | Ensure complete precipitation before filtration. Use a minimal amount of cold solvent for washing the product to avoid redissolving it. |
Formation of Impurities/Side Products
| Possible Cause | Suggested Solution(s) |
| Over-nitration or Side Reactions | Control the reaction temperature strictly. Avoid prolonged reaction times. Monitor the reaction by TLC to stop it at the optimal point. |
| Formation of Isomers (in Hantzsch-type synthesis) | Under acidic conditions, the Hantzsch thiazole synthesis can produce a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[12] Running the reaction in a neutral solvent can favor the formation of the desired 2-aminothiazole. |
| Decomposition of Starting Material or Product | Ensure the purity of your starting materials. Avoid excessive heating and prolonged reaction times. |
Difficult Product Isolation/Purification
| Possible Cause | Suggested Solution(s) |
| Product is an Oil or Gummy Solid | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[9] If the product consistently oils out, a different recrystallization solvent or a different purification method like column chromatography may be necessary. |
| Product is Highly Soluble in the Recrystallization Solvent | Choose a recrystallization solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.[10] You can also try using a solvent/anti-solvent system for recrystallization. |
| Presence of Colored Impurities | Treat the solution with activated charcoal before filtration to remove colored impurities.[11] |
Quantitative Data
Table 1: Effect of Synthesis Method on the Yield of 2-Amino-5-nitrothiazole
| Synthesis Method | Starting Materials | Key Reaction Conditions | Yield (%) | Assay (%) | Reference |
| Alternative Process | N,N-dimethyl-2-nitroetheneamine, Bromine, Thiourea | Bromination in acetic acid, followed by reaction with thiourea and hydrolysis. pH adjustment to 4-5, then 7. | 62 | 92.9 | [4][8] |
| Alternative Process (Hydrolysis Step) | Intermediate salt from previous step | Hydrolysis in water at room temperature for 1 hour. | 82.8 | Not Specified | [4] |
| Alternative Process | Nitromethane, Bromine, etc. | Multi-step process with final precipitation from water by cooling to 5 °C. | 32 (based on nitromethane), 42 (based on bromine) | Not Specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-nitrothiazole via Nitration of 2-Aminothiazole (Traditional Method)
Materials:
-
2-Aminothiazole
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice
-
Ammonium Hydroxide solution (e.g., 29%)
-
Sulfamic Acid (optional, for quenching)
-
Activated Charcoal (optional, for decolorizing)
Procedure:
-
In a flask equipped with a stirrer and a thermometer, slowly add 2-aminothiazole to concentrated sulfuric acid while maintaining the temperature below 10 °C using an ice bath.[11]
-
To this solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture at 20-25 °C for approximately 3 hours.[11]
-
Pour the reaction mixture slowly onto a mixture of ice and water, optionally containing a small amount of sulfamic acid to quench any excess nitrous acid.[11]
-
If the solution is colored, you can stir it with activated charcoal for about 30 minutes and then filter.[11]
-
Cool the filtrate in an ice bath and slowly add ammonium hydroxide solution to adjust the pH to approximately 3-7.[8][11]
-
The yellow precipitate of 2-amino-5-nitrothiazole will form.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it to obtain the final product.
Protocol 2: Synthesis of 2-Amino-5-nitrothiazole via Halogenation of N,N-dimethyl-2-nitroetheneamine (Alternative Method)
Materials:
-
N,N-dimethyl-2-nitroetheneamine
-
Acetic Acid
-
Bromine
-
Thiourea
-
Water
-
Ammonium Hydroxide (29%)
Procedure:
-
Dissolve N,N-dimethyl-2-nitroetheneamine in acetic acid in a flask and cool the mixture to 17 °C.[8]
-
Slowly add bromine to the stirred mixture, ensuring the temperature does not exceed 25 °C. An orange solid may form during this step.[8]
-
After stirring for about 10 minutes, add thiourea to the slurry. The reaction is exothermic, and the temperature may rise to around 32 °C, and a yellow solid should form.[8]
-
Stir the mixture for 1 hour, then dilute it with water.[8]
-
Simultaneously, add this diluted mixture and a 29% ammonium hydroxide solution to a separate beaker containing acetic acid at a rate that maintains the pH between 4 and 5 and the temperature below 30 °C.[8]
-
Once the addition is complete, adjust the pH to 7 with 29% ammonium hydroxide.[8]
-
Filter the resulting precipitate, wash it with water, and dry to yield 2-amino-5-nitrothiazole.[8]
Visualizations
References
- 1. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 5. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 6. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. rsc.org [rsc.org]
- 8. prepchem.com [prepchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. mt.com [mt.com]
- 11. DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Aqueous Solubility of Aminonitrothiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of aminonitrothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My aminonitrothiazole derivative has extremely low aqueous solubility, hindering my in vitro assays. What are my immediate options to solubilize it for initial screening?
A1: For immediate, small-scale solubilization for in vitro screening, you can consider the following approaches:
-
Co-solvents: A mixture of a water-miscible organic solvent and water can significantly increase the solubility of your compound.[1] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[1] It is advisable to start with a small percentage of the co-solvent and gradually increase it until your compound dissolves. Be mindful of the potential toxicity of the co-solvent to your cell lines.[1]
-
pH Adjustment: The solubility of aminonitrothiazole derivatives can be pH-dependent due to the presence of the amino group.[1] Under acidic conditions, the amine group can be protonated, which may lead to an increase in aqueous solubility.[1] You can attempt to dissolve your compound in a buffer with a slightly acidic pH. However, be cautious as extreme pH values could cause degradation of the compound.[1]
Q2: I have a promising aminonitrothiazole derivative, but its poor solubility is a major hurdle for further development. Which solubility enhancement strategy should I choose?
A2: The selection of an appropriate solubility enhancement strategy is contingent on the physicochemical properties of your specific derivative, the intended dosage form, and the current stage of drug development.[1] The following workflow can guide your decision-making process:
Q3: My attempt to form a salt of my aminonitrothiazole derivative to improve its solubility was unsuccessful. What could be the reason?
A3: Salt formation is not always a viable option and its success is dependent on the pKa difference between the drug and the co-former. A general guideline is that for a stable salt to form, the difference in pKa (ΔpKa) between the base (your aminonitrothiazole derivative) and the acid (the co-former) should be greater than 2 to 3.[1] If the ΔpKa is less than this range, the formation of a cocrystal might be more likely.
Troubleshooting Guides
Issue: Compound precipitates out of solution during in vitro assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeded Aqueous Solubility | Decrease the final concentration of the compound in the assay medium. | The compound remains in solution throughout the experiment. |
| Co-solvent Shock | Prepare an intermediate dilution of the stock solution in the assay medium before the final dilution. | Gradual dilution prevents rapid precipitation. |
| pH Shift | Ensure the pH of the stock solution and the final assay medium are compatible. Use a buffered system if necessary. | The compound's ionization state is maintained, preventing precipitation due to pH changes. |
| Interaction with Assay Components | Run a control experiment with the compound in the assay medium without cells or other biological components to check for precipitation. | Identifies if specific assay components are causing the precipitation. |
Issue: Low and variable oral bioavailability in animal studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Dissolution Rate | Consider particle size reduction techniques like micronization or nanosuspension to increase the surface area for dissolution.[2][3] | Improved dissolution rate leading to higher and more consistent plasma concentrations. |
| Low Intrinsic Solubility | Explore formulation strategies such as solid dispersions, cocrystals, or lipid-based formulations to enhance solubility.[1][4] | Increased concentration of the drug in the gastrointestinal fluids, leading to better absorption. |
| First-Pass Metabolism | Investigate the metabolic stability of the compound. If extensive metabolism is observed, a prodrug approach could be beneficial to mask the metabolic site.[1] | Reduced pre-systemic metabolism and increased systemic exposure. |
| Precipitation in the GI Tract | Incorporate precipitation inhibitors in the formulation, such as polymers in a solid dispersion or within a lipid-based system.[4] | Maintains a supersaturated state of the drug in the gut, enhancing absorption. |
Data Presentation: Solubility Enhancement Techniques
The following table summarizes the potential fold-increase in aqueous solubility that can be achieved with different enhancement techniques for poorly soluble compounds. While specific data for a broad range of aminonitrothiazole derivatives is not available in a consolidated format, these examples with related compounds illustrate the potential for significant solubility improvement.
| Technique | Example Compound Type | Fold Increase in Aqueous Solubility | Reference |
| Salt Formation | Weakly acidic drugs | 2 to >1000 | [5][6] |
| Cocrystallization | Poorly soluble API | 18 | [7] |
| Solid Dispersion | Poorly soluble drugs | 10 to >100 | |
| Complexation (Cyclodextrins) | Lipophilic water-insoluble drugs | 10 to >100 | [8] |
| Nanosuspension | Poorly soluble drugs | >10 | [9][10] |
| Prodrug Approach | Various | Variable, dependent on prodrug design | [11] |
Experimental Protocols
Protocol 1: Preparation of an Aminonitrothiazole Derivative-Cyclodextrin Inclusion Complex by Freeze-Drying
This protocol describes the preparation of an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD), a common technique to enhance aqueous solubility.[1]
Materials:
-
Aminonitrothiazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of HP-β-CD.
-
Add the aminonitrothiazole derivative to the HP-β-CD solution, typically in a 1:1 molar ratio.
-
Stir the mixture at room temperature for 24-48 hours to facilitate complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.
-
Characterize the resulting complex for solubility enhancement and other physical properties (e.g., using DSC, PXRD, and NMR).
Protocol 2: Preparation of Aminonitrothiazole Derivative Cocrystals by Solvent Evaporation
This protocol provides a general method for preparing cocrystals of an aminonitrothiazole derivative with a suitable co-former (e.g., a pharmaceutically acceptable carboxylic acid).[1]
Materials:
-
Aminonitrothiazole derivative
-
Co-former (e.g., glutaric acid)[7]
-
Suitable solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve equimolar amounts of the aminonitrothiazole derivative and the co-former in a minimal amount of a suitable solvent with stirring.
-
Gently heat the solution if necessary to ensure complete dissolution.
-
Transfer the clear solution to a crystallizing dish.
-
Allow the solvent to evaporate slowly at room temperature.
-
Collect the resulting crystals.
-
Characterize the crystals using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm co-crystal formation.[1]
Protocol 3: Nanosuspension Preparation by High-Pressure Homogenization
This protocol outlines a common top-down method for producing nanosuspensions to enhance the dissolution rate of poorly soluble drugs.[9][12]
Materials:
-
Aminonitrothiazole derivative (micronized, if possible)
-
Stabilizer(s) (e.g., surfactants, polymers)
-
Purified water
Procedure:
-
Disperse the aminonitrothiazole derivative in an aqueous solution containing the stabilizer(s).
-
Stir the suspension for a sufficient time to ensure proper wetting of the drug particles.
-
Process the suspension through a high-pressure homogenizer.
-
Repeat the homogenization cycles until the desired particle size distribution is achieved (typically monitored by dynamic light scattering).
-
Characterize the resulting nanosuspension for particle size, zeta potential, and dissolution rate.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. rjpdft.com [rjpdft.com]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of a Glutaric Acid Cocrystal to Improve Oral Bioavailability of a Low Solubility API | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging role of nanosuspensions in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-Amino-5-nitrothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 2-amino-5-nitrothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 2-amino-5-nitrothiazole relevant to its crystallization?
A1: Understanding the fundamental properties of 2-amino-5-nitrothiazole is crucial for successful crystallization. It typically appears as a yellow to light brown or greenish-yellow to orange-yellow crystalline solid or fluffy powder with a slightly bitter taste.[1][2][3] Key properties are summarized in the table below.
Q2: Which solvents are suitable for the crystallization of 2-amino-5-nitrothiazole?
A2: The choice of solvent is critical for effective crystallization. 2-Amino-5-nitrothiazole is sparingly soluble in water but shows better solubility in polar organic solvents.[1] It is also soluble in dilute mineral acids.[2] Specific solubility data is provided in the table below. Recrystallization from methanol has been mentioned as a purification method.[4]
Q3: What are some common issues encountered during the crystallization of 2-amino-5-nitrothiazole?
A3: Common problems include failure to crystallize, formation of oils or an amorphous precipitate, low yield, and rapid crystallization leading to impure product. These issues can arise from factors such as improper solvent selection, incorrect concentration, rapid cooling, or the presence of impurities.[5][6]
Q4: How does pH affect the crystallization of 2-amino-5-nitrothiazole?
A4: While specific studies on the pH-dependent crystallization of 2-amino-5-nitrothiazole are not detailed in the provided results, the pH of the solution can significantly influence the solubility and crystal formation of organic compounds, especially those with acidic or basic functional groups.[7] Since 2-amino-5-nitrothiazole has an amino group, its protonation state will be pH-dependent, thus affecting its solubility and crystallization behavior. The synthesis of 2-amino-5-nitrothiazole often involves pH adjustments to precipitate the product from an acidic solution.[4][8]
Data Presentation
Table 1: Physical and Chemical Properties of 2-Amino-5-nitrothiazole
| Property | Value |
| Molecular Formula | C₃H₃N₃O₂S |
| Molecular Weight | 145.14 g/mol |
| Appearance | Yellow to light brown crystalline solid; Greenish-yellow to orange-yellow fluffy powder[1][2][3] |
| Melting Point | 195-200 °C (decomposes)[9] |
| InChI Key | MIHADVKEHAFNPG-UHFFFAOYSA-N[9] |
| SMILES String | Nc1ncc(s1)--INVALID-LINK--=O[9] |
Table 2: Solubility of 2-Amino-5-nitrothiazole
| Solvent | Solubility |
| 95% Ethanol | 1 g / 150 g at 20 °C[2][9] |
| Diethyl Ether | 1 g / 250 g at 20 °C[2][9] |
| Water | Slightly soluble; Very sparingly soluble[2][9] |
| Chloroform | Insoluble; Almost insoluble[2][9] |
| Dimethylformamide | More soluble than in water[1] |
| Dilute Mineral Acids | Soluble[2] |
| Hot Water | Soluble[1] |
| Dilute Acid | Soluble[1] |
Troubleshooting Guide
Problem 1: The compound fails to crystallize from the solution upon cooling.
-
Possible Cause: The solution may be too dilute, or the compound is highly soluble in the chosen solvent even at low temperatures.[5]
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of 2-amino-5-nitrothiazole.[5]
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[5]
-
Add an Anti-Solvent: If using a solvent in which the compound is highly soluble, you can try adding a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes cloudy, then heat until it clarifies and allow it to cool slowly.
-
Re-evaluate Solvent Choice: The chosen solvent may be inappropriate. Refer to the solubility table and consider a different solvent or a mixed-solvent system.
-
Problem 2: The compound "oils out," forming a liquid or amorphous precipitate instead of crystals.
-
Possible Cause: The solution is too supersaturated, causing the compound to precipitate out above its melting point or too rapidly for a crystal lattice to form.[6] This can also be due to the presence of impurities.[5]
-
Solution:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation level, then cool slowly.[5]
-
Slower Cooling: Insulate the flask to slow down the cooling rate. Allow it to cool to room temperature before placing it in an ice bath.[6]
-
Purify the Material: If impurities are suspected, consider a preliminary purification step like treatment with activated charcoal before crystallization.[5]
-
Problem 3: The crystallization happens too quickly, resulting in a fine powder.
-
Possible Cause: Rapid cooling or a very high concentration can lead to rapid nucleation and the formation of small, often impure crystals.[5]
-
Solution:
-
Use More Solvent: Re-heat the solution and add more solvent than the minimum required for dissolution at high temperature. This will keep the compound in solution for a longer period during cooling.[5]
-
Controlled Cooling: Allow the solution to cool slowly on the benchtop before transferring it to a colder environment.[6]
-
Problem 4: The crystallization yield is very low.
-
Possible Cause: Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.[5] The compound may also be more soluble in the chosen solvent at low temperatures than anticipated.
-
Solution:
-
Recover from Mother Liquor: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Change Solvent: Consider a solvent in which the compound has a steeper solubility curve (i.e., very soluble when hot but poorly soluble when cold).
-
Experimental Protocols
General Recrystallization Protocol for 2-Amino-5-nitrothiazole:
-
Solvent Selection: Choose an appropriate solvent based on solubility data. Methanol or 95% ethanol are common choices.[4][9]
-
Dissolution: Place the crude 2-amino-5-nitrothiazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals. The melting point of the purified 2-amino-5-nitrothiazole should be around 195-200 °C with decomposition.[9]
Visualizations
Caption: General workflow for the crystallization of 2-amino-5-nitrothiazole.
Caption: Decision tree for troubleshooting common crystallization problems.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Amino-5-nitrothiazole [drugfuture.com]
- 3. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 9. 2-Amino-5-nitrothiazole 97 121-66-4 [sigmaaldrich.com]
Technical Support Center: Purification of Aminonitrothiazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminonitrothiazole compounds. The information is designed to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: My 2-amino-5-nitrothiazole product is a greenish-yellow to orange-yellow or even brownish powder after synthesis. Is this normal?
A1: Yes, the color of crude 2-amino-5-nitrothiazole can range from greenish-yellow to orange-yellow or brown.[1] This variation can be due to the presence of impurities from the synthesis process. However, a significant darkening or change in color to brown during storage or purification may indicate degradation.[2]
Q2: What are the common impurities I should be aware of during the synthesis of 2-amino-5-nitrothiazole?
A2: The direct nitration of 2-aminothiazole is a common synthetic route and can be hazardous, potentially leading to side reactions and impurities if not carefully controlled.[3] A key intermediate is the decomposable 2-nitroaminothiazole, which rearranges to the desired 2-amino-5-nitrothiazole in a strongly exothermic reaction. Incomplete rearrangement or side reactions can lead to impurities. The reaction mixture should be carefully monitored to ensure the complete conversion of this intermediate.[3]
Q3: What are the stability concerns for aminonitrothiazole compounds during purification?
A3: Aminonitrothiazole compounds, like other nitroaromatic compounds, can be sensitive to light and may degrade upon exposure.[2] They are also incompatible with strong acids and strong oxidizing agents.[1] During purification, it is crucial to protect the compound from light and avoid harsh acidic conditions or the use of strong oxidizing agents to prevent the formation of degradation products. When heated to decomposition, 2-amino-5-nitrothiazole emits dangerous fumes.[4]
Q4: Which purification techniques are most effective for aminonitrothiazole compounds?
A4: The most common and effective purification techniques for solid aminonitrothiazole compounds are recrystallization and column chromatography. Recrystallization is often a preferred method for obtaining high-purity crystalline material. Washing the crude product with a suitable solvent can also be an effective preliminary purification step.
Q5: How can I monitor the purity of my aminonitrothiazole compound during purification?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of aminonitrothiazole compounds.[5][6] A reversed-phase HPLC method can be used to separate the main compound from its impurities. Thin-Layer Chromatography (TLC) is also a useful tool for monitoring the progress of a purification process, such as column chromatography.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
Symptoms:
-
Very little or no solid crystallizes out of the solution upon cooling.
-
The resulting solid appears oily or amorphous.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Conduct a solvent screen with small amounts of your compound using various solvents (e.g., methanol, ethanol, water, isopropanol, or mixtures) to find the optimal system. |
| Too Much Solvent Used | Using an excessive amount of solvent will keep the compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much solvent has been added, carefully evaporate some of it to concentrate the solution. |
| Cooling Too Rapidly | Rapid cooling can lead to the precipitation of impurities along with the product or the formation of small, impure crystals. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. |
| Compound is Highly Impure | If the crude product contains a large amount of impurities, it may inhibit crystallization. Consider a preliminary purification step, such as washing the crude solid with a solvent in which the desired compound is sparingly soluble, before recrystallization. |
Problem 2: Product Discoloration (Yellowing/Browning) During Purification
Symptoms:
-
The color of the aminonitrothiazole compound darkens significantly during purification steps.
-
The final product has a darker color than expected for the pure compound.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Light Exposure | Aminonitrothiazole compounds can be light-sensitive.[2] Protect your solutions and solid product from direct light by using amber glassware or covering your apparatus with aluminum foil. |
| Thermal Degradation | Prolonged heating at high temperatures during recrystallization can cause degradation. Avoid excessive heating times and use the lowest temperature necessary to dissolve the compound. |
| Acidic Conditions | Strong acidic conditions can promote degradation. If using an acidic mobile phase for chromatography, ensure it is a weak acid and consider neutralizing the fractions containing the product upon collection. |
| Presence of Oxidizing Agents | Avoid contact with strong oxidizing agents throughout the purification process. Ensure all solvents and reagents are free from peroxides or other oxidizing impurities. |
Experimental Protocols
Protocol 1: Recrystallization of 2-Amino-5-nitrothiazole
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.
Materials:
-
Crude 2-amino-5-nitrothiazole
-
Recrystallization solvent (e.g., methanol, water, or an ethanol/water mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to determine a suitable recrystallization solvent.
-
Dissolution: Place the crude 2-amino-5-nitrothiazole in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent. The final product should be a yellow crystalline solid.
Protocol 2: HPLC Purity Analysis of 2-Amino-5-nitrothiazole
This protocol provides a starting point for the HPLC analysis of 2-amino-5-nitrothiazole. Method optimization may be necessary.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid). A typical starting gradient could be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 272 nm or 386 nm (λmax in water)[7]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of a known concentration of a 2-amino-5-nitrothiazole reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Sample Preparation: Dissolve the synthesized and purified 2-amino-5-nitrothiazole in the mobile phase to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the retention time of the 2-amino-5-nitrothiazole peak from the standard injection. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Quantitative Data
The following table summarizes representative purification data for 2-amino-5-nitrothiazole based on literature descriptions. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Material | Solvent(s) | Yield (%) | Purity (%) | Appearance | Reference |
| Washing & Precipitation | Crude solid from synthesis | Isopropanol (wash), Water (precipitation) | ~42 | >95 (Assumed) | Yellow needles | [8] |
| Recrystallization | Crude solid | Methanol | Not Specified | High | Light yellow powder | German Patent DE1670415A1 |
| Precipitation | Crude solid from synthesis | Water (after pH adjustment) | ~62 | 92.9 | Not Specified | US Patent 4,269,985 |
Visualizations
Caption: A logical workflow for troubleshooting purification issues.
Caption: Experimental workflow for recrystallization.
References
- 1. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US3799941A - Process for the production of sulfuric acid solutions of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. Separation of 2-Amino-5-nitrothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
Navigating Aminonitrothiazole Synthesis: A Technical Support Center
For researchers, scientists, and professionals in drug development, optimizing the synthesis of aminonitrothiazoles is crucial for efficiency and safety. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during these chemical reactions, with a focus on maximizing yield and purity.
Troubleshooting Guide: Enhancing Reaction Yields
Challenges in aminonitrothiazole synthesis can often be traced to specific reaction parameters. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low Overall Yield
Low product yield is a frequent issue. The underlying cause can often be pinpointed by examining specific stages of the reaction.
DOT Script for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in aminonitrothiazole synthesis.
Problem: Formation of Impurities
The presence of significant impurities, often indicated by discoloration of the product or unexpected spectroscopic signals, can be a major hurdle.
DOT Script for Impurity Troubleshooting
Caption: Logic diagram for troubleshooting impurity formation.
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor affecting the yield in the synthesis of 2-amino-5-nitrothiazole via the halogenation of N,N-dialkyl-2-nitroetheneamine?
A1: Temperature control during the initial halogenation step is critical. The reaction is exothermic, and allowing the temperature to rise can lead to the formation of byproducts, thus reducing the overall yield. Maintaining a low temperature, typically between 0-10°C, is crucial for a clean reaction.
Q2: I am observing a much lower yield when using acetic acid as a solvent compared to ethanol. Why is this?
A2: The choice of solvent can significantly impact the reaction outcome. In one documented procedure, the use of ethanol as a solvent during the reaction of the brominated intermediate with thiourea resulted in a near-quantitative yield of the subsequent salt, while a similar reaction in acetic acid showed a lower yield for the final product after pH adjustment.
Q3: My final product is difficult to precipitate. What can I do?
A3: Incomplete precipitation is often related to the pH of the solution. The final product, 2-amino-5-nitrothiazole, precipitates from water upon neutralization. Ensure that the pH is carefully adjusted to approximately 7 using a base like ammonium hydroxide. Adding the reaction mixture to water and then adjusting the pH can facilitate precipitation. Cooling the mixture can also enhance the precipitation of the product.
Q4: Is the older method of nitrating 2-aminothiazole still a viable option?
A4: While historically used, the direct nitration of 2-aminothiazole with a mixture of nitric and sulfuric acids is now largely avoided due to safety concerns.[1] This method involves a hazardous rearrangement of an intermediate (2-nitramino-thiazole) and poses a significant risk of runaway reactions.[1] Modern synthetic routes, such as the one starting from N,N-dialkyl-2-nitroetheneamine, are preferred as they circumvent these dangerous steps.[1][2]
Quantitative Data Summary
The following table summarizes yields reported under different reaction conditions for the synthesis of 2-amino-5-nitrothiazole, providing a basis for comparison.
| Starting Material | Halogenating Agent | Solvent | Key Condition | Yield of Final Product | Reference |
| N,N-dimethyl-2-nitroetheneamine | Bromine | Ethanol | Hydrolysis of intermediate salt with water | 82.8% | [2] |
| N,N-dimethyl-2-nitroetheneamine | Bromine | Acetic Acid | pH adjusted to 7 with ammonium hydroxide | 62% | [3] |
| Nitromethane/Dimethylformamide | Bromine | Isopropanol | Hydrolysis of intermediate salt with water | 32% (based on nitromethane) | [1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis in Ethanol
This protocol is adapted from a high-yield procedure for the synthesis of 2-amino-5-nitrothiazole.[2]
-
Halogenation: Dissolve N,N-dimethyl-2-nitroetheneamine (0.03 mol) in ethanol (25 ml) and cool the mixture to 0-5°C under a nitrogen atmosphere. Add bromine (0.03 mol) dropwise, ensuring the temperature remains below 10°C.
-
Thiourea Addition: To the resulting solution, add thiourea (0.039 mol) at ice temperature.
-
Intermediate Formation: Remove the cooling bath and allow the mixture to stir at room temperature for one hour. A precipitate will form.
-
Isolation of Intermediate: Cool the mixture again to ice temperature, filter the precipitate, wash with a small amount of cold ethanol, and dry under a dry nitrogen atmosphere.
-
Hydrolysis: Add the dried intermediate (0.01 mol) to water (10 ml) and stir. A yellow solid will begin to precipitate within minutes.
-
Final Product Isolation: Continue stirring for an additional hour. Filter the yellow precipitate, wash with water, and dry to obtain 2-amino-5-nitrothiazole.
Protocol 2: Synthesis in Acetic Acid
This protocol outlines the synthesis using acetic acid as the solvent.[3]
-
Halogenation: To a stirred mixture of N,N-dimethyl-2-nitroetheneamine in acetic acid, cooled to 17°C, add bromine at a rate that does not allow the temperature to exceed 25°C.
-
Thiourea Addition: After stirring the resulting slurry for 10 minutes, add thiourea. The reaction will exotherm.
-
Precipitation: Stir the mixture for one hour, during which a yellow solid will form. Dilute with water.
-
pH Adjustment: Simultaneously add the reaction mixture and an approximately equal volume of 29% ammonium hydroxide to a separate vessel containing acetic acid, maintaining the pH between 4 and 5.
-
Final Product Isolation: After the addition is complete, adjust the pH to 7 with 29% ammonium hydroxide. Filter the product, wash with water, and dry.
References
minimizing side product formation in aminonitrothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of aminonitrothiazoles, with a primary focus on 2-amino-5-nitrothiazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-amino-5-nitrothiazole, providing potential causes and recommended solutions.
Issue 1: Low Yield of 2-Amino-5-nitrothiazole
| Potential Cause | Recommended Solution |
| Incomplete Nitration | - Ensure the use of a sufficient excess of the nitrating agent (e.g., nitric acid).- Optimize the reaction time; monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Decomposition of Product | - Maintain strict temperature control, especially during the addition of nitrating agents, as the reaction can be exothermic.[1] For the direct nitration of 2-aminothiazole, temperatures should be kept low (e.g., 0-15°C).[2][3] - Avoid prolonged reaction times at elevated temperatures. |
| Loss during Work-up | - Carefully control the pH during neutralization. Precipitation of 2-amino-5-nitrothiazole is typically optimal in a weakly acidic to neutral pH range (pH 4-7).[1][4]- Ensure complete precipitation before filtration by allowing sufficient time for crystallization at a low temperature. |
| Suboptimal Synthesis Route | - Consider alternative synthesis routes that may offer higher yields, such as the method avoiding direct nitration of 2-aminothiazole.[4][5] |
Issue 2: Presence of Isomeric Impurity (2-Amino-4-nitrothiazole)
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity | - The nitration of 2-aminothiazole can lead to the formation of both 4-nitro and 5-nitro isomers. The amino group at the 2-position directs electrophilic substitution to the 5-position, but the 4-position can also be activated.- Precise control of reaction conditions is crucial. Lower reaction temperatures generally favor the formation of the desired 5-nitro isomer. |
| Inefficient Purification | - Utilize recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to separate the isomers. The solubility of the isomers may differ, allowing for selective crystallization.- Employ column chromatography for more efficient separation if high purity is required.[2] |
Issue 3: Formation of 2-Nitroamino-5-nitrothiazole
| Potential Cause | Recommended Solution |
| Harsh Nitrating Conditions | - This byproduct, which can be explosive, is formed under aggressive nitration conditions.[3] - Use a less aggressive nitrating agent or a two-step process where the N-nitro intermediate is carefully rearranged to the C-nitro product. |
| High Reaction Temperature | - Strictly maintain low temperatures throughout the nitration process to suppress the formation of this hazardous byproduct. |
Issue 4: Dark-Colored Product or Presence of Tarry Byproducts
| Potential Cause | Recommended Solution |
| Decomposition of Starting Material or Product | - 2-aminothiazole can be unstable in strong acidic conditions.[3] Ensure rapid and efficient mixing when adding it to the acid.- Use high-purity starting materials. Impurities in the 2-aminothiazole can lead to side reactions and discoloration. |
| Oxidation | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino group. |
| Ineffective Purification | - Treat the crude product with activated carbon to remove colored impurities before recrystallization.- Perform multiple recrystallizations to achieve the desired product color and purity. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthesis routes for 2-amino-5-nitrothiazole, and which is preferred for minimizing side products?
There are two primary synthesis routes for 2-amino-5-nitrothiazole:
-
Direct Nitration of 2-Aminothiazole: This is a common method where 2-aminothiazole is reacted with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[2][6] While widely used, this method can be hazardous due to the exothermic nature of the reaction and the potential formation of explosive byproducts.[3][5] Careful control of temperature and the rate of addition of reagents is critical to minimize side product formation.[6]
-
Alternative Route Avoiding Direct Nitration: A safer alternative involves the halogenation of an N,N-dialkyl-2-nitroetheneamine followed by reaction with thiourea and subsequent hydrolysis to yield 2-amino-5-nitrothiazole.[4][5] This method avoids the use of harsh nitrating conditions and the formation of the hazardous N-nitro intermediate, potentially leading to a cleaner product profile.
The preferred method depends on the scale of the synthesis and the available safety infrastructure. For larger-scale production where safety is a primary concern, the alternative route is often favored.
Q2: What is the most common side product in the synthesis of 2-amino-5-nitrothiazole and how can I minimize its formation?
The most common side product is the isomeric impurity, 2-amino-4-nitrothiazole . The formation of this isomer is due to the electrophilic substitution occurring at the 4-position of the thiazole ring instead of the desired 5-position.
To minimize its formation:
-
Control Reaction Temperature: Lowering the reaction temperature during the nitration step can increase the regioselectivity towards the 5-position.
-
Choice of Nitrating Agent: The composition and concentration of the nitrating mixture can influence the isomer ratio. Optimization of the nitric acid/sulfuric acid ratio may be necessary.
Q3: How can I detect and quantify the purity of my 2-amino-5-nitrothiazole sample?
The most common and effective method for purity assessment and quantification of impurities is High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., with phosphoric or formic acid).[7] This method can effectively separate the desired 5-nitro isomer from the 4-nitro isomer and other impurities, allowing for accurate quantification.
Q4: What are the safety precautions I should take during the synthesis of 2-amino-5-nitrothiazole?
The synthesis of 2-amino-5-nitrothiazole, particularly via the direct nitration route, involves significant safety hazards.
-
Explosion Risk: The intermediate, 2-nitramino-thiazole, and the byproduct, 2-nitroamino-5-nitro-thiazole, are potentially explosive.[3]
-
Exothermic Reaction: The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[3]
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive.
Essential Safety Measures:
-
Conduct the reaction in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
-
Maintain strict temperature control using an ice bath or a cryostat.
-
Add reagents slowly and in a controlled manner.
-
Have appropriate quenching materials and emergency procedures in place.
Data Presentation
Table 1: Comparison of Synthesis Routes for 2-Amino-5-nitrothiazole
| Parameter | Direct Nitration of 2-Aminothiazole | Alternative Route (via N,N-dialkyl-2-nitroetheneamine) |
| Starting Materials | 2-Aminothiazole, Nitric Acid, Sulfuric Acid | N,N-dialkyl-2-nitroetheneamine, Halogenating Agent (e.g., Bromine), Thiourea |
| Reported Yield | 59%[2] | 62% (from N,N-dimethyl-2-nitroetheneamine)[1] |
| Reported Purity (Assay) | Not explicitly stated, requires purification | 92.9%[1] |
| Key Side Products | 2-Amino-4-nitrothiazole, 2-Nitroamino-5-nitrothiazole | Fewer hazardous byproducts reported |
| Safety Concerns | Potentially explosive intermediates/byproducts, highly exothermic | Use of bromine (corrosive and toxic) |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-nitrothiazole via Direct Nitration of 2-Aminothiazole
This protocol is adapted from literature and should be performed with extreme caution and appropriate safety measures.[2]
-
Preparation: In a flask equipped with a stirrer and a dropping funnel, cool 30 mL of concentrated sulfuric acid in an ice bath.
-
Addition of 2-Aminothiazole: Slowly add 20g (0.2 mol) of 2-aminothiazole to the cooled sulfuric acid while maintaining the temperature below 15°C.
-
Nitration: Slowly add 10 mL of 40% nitric acid dropwise to the mixture, ensuring the temperature does not exceed 15°C.
-
Reaction: Stir the reaction mixture overnight at 15°C.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Adjust the pH of the solution to 8 using a 1M sodium hydroxide solution.
-
Isolation: Filter the resulting precipitate and wash it thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography using a silica gel column with a petroleum ether:ethyl acetate (5:1) mobile phase to yield the final product.[2]
Protocol 2: Synthesis of 2-Amino-5-nitrothiazole via an Alternative Route
This protocol is adapted from a patented method and is presented as a safer alternative to direct nitration.[1][4]
-
Bromination: In a flask cooled to 17°C, dissolve 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid. Add 4.8 g of bromine dropwise, ensuring the temperature does not exceed 25°C. An orange solid will form.
-
Thiourea Addition: After stirring the slurry for 10 minutes, add 3.0 g of thiourea. The reaction will exotherm to approximately 32°C, and a yellow solid will form.
-
Reaction: Stir the mixture for 1 hour.
-
Work-up: Dilute the mixture with 25 ml of water.
-
pH Adjustment: Simultaneously add the diluted reaction mixture and an approximately equal volume of 29% ammonium hydroxide to 25 ml of acetic acid at a rate that maintains the pH between 4 and 5 and the temperature below 30°C.
-
Final Neutralization: After the addition is complete, adjust the pH to 7 with 29% ammonium hydroxide.
-
Isolation: Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitrothiazole.
Visualizations
Caption: Comparative workflow of the two main synthesis routes for 2-amino-5-nitrothiazole.
Caption: A logical troubleshooting flowchart for common issues in aminonitrothiazole synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. 2-Amino-5-nitrothiazole synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 5. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-Amino-5-nitrothiazole | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Poor Solubility of Aminonitrothiazole
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 2-amino-5-nitrothiazole in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to help ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why does my 2-amino-5-nitrothiazole solution turn cloudy or form a precipitate when I add it to my cell culture media?
A1: This is a common issue known as "crashing out" or kinetic precipitation, which occurs for several reasons. 2-amino-5-nitrothiazole is a lipophilic compound that is sparingly soluble in water but more soluble in polar organic solvents like dimethylformamide (DMF) and ethanol.[1][2] When a concentrated stock solution, typically made in an organic solvent like DMSO, is rapidly diluted into an aqueous environment like cell culture media, the solvent concentration drops sharply.[3] The compound is suddenly in an environment where its concentration exceeds its low aqueous solubility limit, causing it to precipitate out of the solution.[4][5]
Q2: What is the best solvent for preparing a stock solution of 2-amino-5-nitrothiazole?
A2: Dimethyl sulfoxide (DMSO) is the most common and preferred solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays due to its ability to dissolve a wide range of polar and non-polar molecules.[6][7] Other polar organic solvents like ethanol and dimethylformamide (DMF) can also be used.[1] However, it is crucial to be aware of the potential for compound degradation in DMSO during long-term storage, and fresh stock solutions are often recommended.[8] The solubility in various solvents is summarized in the table below.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The maximum tolerated concentration of DMSO is highly dependent on the specific cell line. For most cell lines, a final DMSO concentration of 0.5% (v/v) is considered a safe upper limit.[9] However, sensitive or primary cell lines may show signs of toxicity or altered function at concentrations as low as 0.1%.[9][10] It is strongly recommended to perform a solvent toxicity control experiment to determine the highest non-toxic concentration for your specific experimental setup.[9][11]
Q4: How can I prevent my compound from precipitating when I dilute it into the assay medium?
A4: To avoid "solvent shock," a careful, stepwise dilution protocol is essential.[3] Instead of adding the concentrated stock directly to the final volume of media, you should perform an intermediate dilution step.[4] This involves diluting the stock into a smaller volume of pre-warmed (37°C) media, followed by a final dilution to the desired working concentration.[3][4] Adding the compound solution dropwise while gently agitating the media also helps ensure it disperses evenly.[4]
Q5: My compound solution looks fine initially, but I see a precipitate after a few hours or days of incubation. What could be the cause?
A5: Delayed precipitation can be caused by several factors. Temperature fluctuations, such as removing the culture plates from the incubator repeatedly, can affect compound solubility.[4][5] The pH of the culture medium can also change over time due to cellular metabolism, which may decrease the solubility of pH-sensitive compounds.[4] Additionally, interactions with components in the media, such as salts and proteins from serum, can reduce solubility over the course of an experiment.[3][5]
Q6: Are there any advanced formulation strategies I can use to improve the solubility of 2-amino-5-nitrothiazole?
A6: Yes, several formulation strategies can enhance the solubility of poorly soluble compounds. These include the use of co-solvents, pH adjustment, and complexation with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin), which can form inclusion complexes to increase aqueous solubility.[12][13] Other techniques, such as creating solid dispersions or reducing particle size (nanonization), are also employed in drug development to improve dissolution and bioavailability.[14][15][16]
Data Summary
Table 1: Solubility of 2-Amino-5-nitrothiazole in Common Solvents
| Solvent | Solubility | Temperature |
| Water | Sparingly / Slightly Soluble[1][2] | Room Temperature |
| 95% Ethanol | 1 g / 150 g[2] | 20 °C |
| Diethyl Ether | 1 g / 250 g[2] | 20 °C |
| Chloroform | Insoluble[2] | Room Temperature |
| Dimethylformamide (DMF) | Soluble[1] | Room Temperature |
| Propylene Glycol | Suggested for preparing aqueous solutions[2][17] | Room Temperature |
Table 2: General Recommendations for Maximum Solvent Concentrations in Cell-Based Assays
| Solvent | Recommended Max. Concentration (v/v) | Notes |
| DMSO | 0.1% - 0.5%[9][11] | Highly cell-type dependent. Can induce stress or differentiation at higher concentrations.[7][10] |
| Ethanol | < 0.5%[11] | Can have immunosuppressive effects and compromise cell viability at higher concentrations.[11] |
| Polyethylene Glycol (PEG 400) | ≤ 5%[18] | Generally well-tolerated at lower concentrations. |
| Cremophor® EL | ≤ 10%[18] | A non-ionic surfactant used as a solubilizing agent. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate Precipitation upon adding stock solution to media. | Solvent Shock : Rapid dilution of concentrated organic stock into aqueous media.[3][5]Concentration Limit Exceeded : Final concentration is above the compound's aqueous solubility limit.[4] | Perform a stepwise or serial dilution using pre-warmed (37°C) media.[3][4]Add the stock solution dropwise while gently vortexing the media.[4]Determine the maximum soluble concentration via a kinetic solubility assay and work below that limit.[4] |
| Precipitation After Incubation (Hours to Days) | Temperature Fluctuations : Repeated removal of plates from the incubator.[4]pH Shift : Cellular metabolism altering the pH of the media.[4]Media Instability : Compound interacting with media components over time.[3] | Minimize the time culture vessels are outside the incubator.[4]Monitor media pH, especially in dense cultures, and change media more frequently.Prepare fresh compound-media solutions for long-term experiments rather than storing them.[9] |
| Inconsistent or Non-Reproducible Assay Results | Micro-precipitation : Undetected precipitation leading to variable effective concentrations.[9]Compound Instability : Degradation of the compound in aqueous buffer or DMSO stock.[8][9] | Visually inspect the final solution for any cloudiness before use. Centrifuge a sample to check for a pellet.[9]Always prepare final working solutions immediately before use.[9]Prepare fresh stock solutions and aliquot them to avoid repeated freeze-thaw cycles.[3] |
| High Background Cytotoxicity in Vehicle Control | Solvent Toxicity : The concentration of the organic solvent (e.g., DMSO) is too high for the cells.[9][11] | Perform a solvent toxicity curve to determine the maximum tolerated concentration for your cell line.[9]Ensure the final solvent concentration is well below the toxic threshold (typically <0.5% for DMSO).[7][9] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a 2-Amino-5-nitrothiazole Stock Solution
-
Allow the vial of solid 2-amino-5-nitrothiazole to equilibrate to room temperature before opening.
-
Add a precise volume of 100% DMSO to the vial to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the vial vigorously for at least 60 seconds to ensure the compound is fully dissolved.[9]
-
If needed, briefly sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[9]
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Protocol 2: Optimized Dilution Method to Prevent Precipitation
This protocol is designed to minimize solvent shock when preparing the final working solution.
-
Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.[4]
-
Intermediate Dilution: Create an intermediate dilution by adding a small volume of the high-concentration DMSO stock to a specific volume of the pre-warmed medium. For example, to achieve a 1:100 intermediate dilution, add 5 µL of a 10 mM stock to 495 µL of medium. Vortex gently.
-
Final Dilution: Add the required volume of the intermediate dilution to the final volume of pre-warmed media in your culture vessel to reach the desired final concentration.
-
Gently swirl the culture plate or vessel to ensure even distribution of the compound.
-
Always include a vehicle control containing the same final concentration of DMSO that is present in the treated samples.
Caption: Workflow for preparing and diluting aminonitrothiazole.
Protocol 3: Kinetic Solubility Assessment using Turbidimetry
This is a simple method to estimate the maximum soluble concentration of your compound in the assay medium.[19]
-
Prepare a series of dilutions of your high-concentration DMSO stock solution in DMSO (e.g., from 10 mM down to 100 µM).
-
In a 96-well plate, add a fixed volume of your complete assay medium to each well.
-
Add a small, consistent volume of each DMSO dilution to the wells (e.g., 2 µL of stock into 198 µL of media), ensuring the final DMSO concentration is constant and matches your experimental conditions.
-
Include a blank control with only media and DMSO.
-
Mix the plate well and let it sit at room temperature for 1-2 hours.
-
Measure the absorbance (optical density) of the plate at a high wavelength (e.g., 620 nm or 750 nm) where the compound itself does not absorb light.
-
The concentration at which the absorbance begins to increase significantly above the blank indicates the onset of precipitation and is an estimate of the kinetic solubility limit.[19]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Amino-5-nitrothiazole [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. btsjournals.com [btsjournals.com]
- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: selection based on various toxicity indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Aminonitrothiazole Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up production of 2-amino-5-nitrothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale synthesis of 2-amino-5-nitrothiazole?
A1: There are two main approaches for the industrial production of 2-amino-5-nitrothiazole. The traditional method involves the direct nitration of 2-aminothiazole using a mixture of nitric and sulfuric acids.[1][2] This process, however, is known to be hazardous due to the potential for runaway exothermic reactions.[1][3] A newer, safer process avoids this hazardous step by starting with N,N-dialkyl-2-nitro-etheneamine, which undergoes halogenation, reaction with thiourea, and subsequent hydrolysis to yield the final product.[1][4]
Q2: What are the critical safety concerns when scaling up the traditional nitration method?
A2: The primary safety concern is the highly exothermic nature of the nitration of 2-aminothiazole and the subsequent rearrangement of the 2-nitramino-thiazole intermediate.[1] Poor temperature control on a large scale can lead to a runaway reaction, posing a significant explosion risk.[1] It is crucial to have a robust cooling system, controlled addition of reagents, and continuous monitoring of the reaction temperature.
Q3: How can I monitor the progress of the reaction during scale-up?
A3: For laboratory-scale reactions, Thin Layer Chromatography (TLC) is a common method. For industrial-scale production, High-Performance Liquid Chromatography (HPLC) is a more robust and quantitative technique for monitoring the consumption of starting materials and the formation of 2-amino-5-nitrothiazole and any byproducts. Potentiometric measurements can also be used to determine the endpoint of the nitration.[5]
Q4: What is the most practical method for purifying large quantities of 2-amino-5-nitrothiazole?
A4: While chromatography may be suitable for small-scale purification, recrystallization is the more practical and scalable method for industrial production. The crude product is typically precipitated from the reaction mixture, filtered, and then recrystallized from a suitable solvent to achieve the desired purity.
Q5: What are common impurities encountered in the synthesis of 2-amino-5-nitrothiazole?
A5: In the traditional nitration route, impurities can include unreacted 2-aminothiazole, over-nitrated byproducts, and degradation products resulting from poor temperature control. In the alternative synthesis route, unreacted intermediates and byproducts from side reactions can be present. Proper work-up and purification are essential to remove these impurities.
Troubleshooting Guides
Issue 1: Low Yield
Q: My reaction yield has significantly decreased after scaling up. What are the potential causes and solutions?
A: A drop in yield during scale-up is a common challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inefficient Heat Transfer | In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Localized overheating can lead to the degradation of reactants and products. Ensure your reactor has an efficient cooling system and that the reaction temperature is carefully controlled. |
| Poor Mixing | Inadequate agitation in a large vessel can result in a non-homogenous reaction mixture, leading to incomplete conversion and the formation of byproducts. Verify that the stirring speed is sufficient for the reactor volume. |
| Sub-optimal Reagent Addition Rate | The rate of addition of nitrating agents or other reactants is critical. Adding them too quickly can cause temperature spikes and side reactions. The addition rate should be scaled appropriately for the batch size, which may require a longer addition time. |
| Incomplete Reaction | Larger batch sizes may require longer reaction times to achieve complete conversion. Monitor the reaction using HPLC to determine the optimal endpoint. |
Issue 2: Product Purity Issues
Q: My final product is contaminated with significant impurities. How can I minimize the formation of side products and effectively purify the final compound?
A: Impurity formation is a frequent issue in scaled-up synthesis. The strategies below can help mitigate this problem.
| Problem | Potential Cause | Solution |
| Colored Impurities | Residual oxidizing agents or oxidation byproducts. | After the reaction is complete, quench any excess oxidizing agents. Recrystallization of the crude product is an effective method for removing colored impurities. |
| Presence of Starting Material | Incomplete reaction. | Optimize reaction time and temperature. Ensure efficient mixing to promote complete conversion. |
| Formation of Byproducts | Side reactions due to poor temperature control or incorrect stoichiometry. | Maintain strict temperature control throughout the reaction. Carefully control the stoichiometry of the reactants. |
| Product Precipitation Issues | The product or intermediates may precipitate prematurely or be difficult to filter. | A slower, more controlled precipitation by gradual cooling or the slow addition of an anti-solvent can lead to larger, more uniform crystals that are easier to filter. |
Experimental Protocols
Protocol 1: Traditional Synthesis via Nitration of 2-Aminothiazole (Lab Scale Example)
-
Preparation: In a flask equipped with a stirrer and a cooling bath, add 20g (0.2 mol) of 2-aminothiazole.
-
Acid Addition: While maintaining the temperature with an ice bath, slowly add 30mL of concentrated sulfuric acid, followed by the dropwise addition of 10mL of nitric acid (40%).
-
Reaction: Stir the mixture at 15°C overnight.
-
Work-up: Adjust the pH of the reaction mixture to 8 using a 1M NaOH solution.
-
Isolation: Filter the resulting precipitate and wash it thoroughly with water.
-
Purification: The crude product can be further purified by passing it through a silica gel column using a mobile phase of petroleum ether: ethyl acetate (5:1) to yield 2-amino-5-nitrothiazole.
Protocol 2: Safer Synthesis Route (Lab Scale Example)
This process involves three main steps:
-
Halogenation:
-
To a stirred mixture of 3.5 g (0.03 mol) of N,N-dimethyl-2-nitroetheneamine in 25 ml of ethanol chilled to 0°-5° C under a nitrogen atmosphere, add 4.8 g (0.03 mol) of bromine dropwise, ensuring the temperature remains below 10° C.[4]
-
-
Reaction with Thiourea:
-
To the resulting solution, add 3 g (0.039 mol) of thiourea at ice temperature.[4]
-
Remove the cooling bath and allow the mixture to stir at room temperature for one hour. A white precipitate will form.[4]
-
Cool the mixture again to ice temperature, filter the precipitate, wash with a small amount of cold ethanol, and dry under a nitrogen atmosphere.[4]
-
-
Hydrolysis:
Quantitative Data
Table 1: Yields for the Safer Synthesis Route of 2-Amino-5-Nitrothiazole
| Step | Reactants | Solvent | Yield | Reference |
| Intermediate Formation | N,N-dimethyl-2-nitroetheneamine, Bromine, Thiourea | Ethanol | 99% | [4] |
| Final Product Formation | Intermediate from previous step, Water | Water | 82.8% | [4] |
| Alternative Procedure | N,N-dimethyl-2-nitroetheneamine, Bromine, Thiourea, Ammonium Hydroxide | Acetic Acid/Water | 62% | [1] |
Visualizations
Caption: Comparison of synthesis pathways for 2-amino-5-nitrothiazole.
References
- 1. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 2. DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 3. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 5. US3799941A - Process for the production of sulfuric acid solutions of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of Aminonitrothiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability challenges encountered during the research and development of aminonitrothiazole-based compounds. The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and workflow visualizations to assist in your laboratory work.
Troubleshooting Guides & FAQs
This section addresses common issues related to the instability of aminonitrothiazole derivatives, offering potential causes and actionable solutions.
Q1: My aminonitrothiazole-based compound is degrading during storage in solution. What are the likely causes and how can I prevent this?
A1: Degradation in solution is a common issue for aminonitrothiazole-based compounds, often stemming from hydrolysis, particularly at alkaline pH. For instance, nitazoxanide, a well-known derivative, is highly unstable in alkaline conditions, leading to the cleavage of its ester and amide bonds.[1]
Potential Causes:
-
pH Instability: The compound is susceptible to hydrolysis, which is accelerated in basic or strongly acidic environments. Nitazoxanide, for example, shows greatest stability in a pH range of 1.0 to 4.0.[2]
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the nitrothiazole ring.[3][4][5]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to degradation.
-
Incompatible Solvents or Excipients: Certain components in the formulation may react with the aminonitrothiazole moiety.
Troubleshooting Steps & Solutions:
-
pH Optimization:
-
Conduct a pH stability profile study to determine the optimal pH for your compound. For nitazoxanide, a slightly acidic pH is optimal.[2]
-
Utilize appropriate buffer systems (e.g., acetate, phosphate) to maintain the desired pH.
-
-
Protection from Light:
-
Inert Atmosphere:
-
For oxygen-sensitive compounds, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Formulation Strategies:
-
Solid Dispersions: Consider formulating the compound as a solid dispersion to enhance both stability and solubility. This involves dispersing the drug in a solid matrix of a hydrophilic carrier.
-
Prodrug Synthesis: Design a prodrug of your compound to mask the labile functional groups. This can improve stability and other physicochemical properties.[6][7]
-
Q2: I am observing poor aqueous solubility with my aminonitrothiazole derivative, which is impacting my experiments. What can I do to improve it?
A2: Poor aqueous solubility is a known characteristic of many aminonitrothiazole compounds, including nitazoxanide.[8][9][10] This can hinder biological assays and formulation development.
Potential Solutions:
-
Solid Dispersion Technology: This is a highly effective method for improving the solubility of poorly soluble drugs like nitazoxanide. By dispersing the compound in a hydrophilic polymer matrix at a solid state, the dissolution rate can be significantly increased.[8][9][10]
-
Prodrug Approach: Synthesizing a more soluble prodrug that converts to the active compound in vitro or in vivo can be a viable strategy.[6][7]
-
Use of Co-solvents: Employing a mixture of water and a water-miscible organic solvent can increase solubility. However, the choice of co-solvent must be compatible with the experimental system.
-
pH Adjustment: Depending on the pKa of your compound, adjusting the pH of the medium can improve solubility.
Q3: I need to develop a stability-indicating analytical method for my aminonitrothiazole compound. Where do I start?
A3: A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Key Steps:
-
Forced Degradation Studies: Subject your compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[1] This will help you understand the degradation pathways and ensure your method can separate the parent compound from its degradants.
-
Method Development:
-
Column Selection: A C8 or C18 column is often a good starting point. For nitazoxanide, an Inertsil C8-3 column has been used successfully.[1][11][12]
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used. The pH of the buffer and the ratio of the solvents should be optimized to achieve good separation. A mobile phase of acetonitrile and 50 mM ammonium acetate buffer (50:50, v/v, pH 5.0) has been reported for nitazoxanide.[1][11][12]
-
Detection: UV detection is commonly used. The detection wavelength should be chosen at the absorbance maximum of the parent compound (e.g., 298 nm for nitazoxanide).[1][13]
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Quantitative Data Summary
The following tables summarize key stability data for aminonitrothiazole-based compounds, providing a basis for comparison and experimental design.
Table 1: Degradation Kinetics of Nitazoxanide at Different pH Values
| pH | Degradation Rate Constant (k, min⁻¹) | Half-life (t½, min) |
| 0.01 | 0.5882 x 10⁻² | 117.8 |
| 1.0 | 0.0885 x 10⁻² | 783.1 |
| 4.0 | 0.0689 x 10⁻² | 1005.9 |
| 10.0 | 0.7418 x 10⁻² | 93.4 |
| 12.0 | Total degradation in 20 minutes | < 20 |
Data sourced from a study on the pH effect on the stability and kinetics of nitazoxanide degradation.[2]
Table 2: Improvement of Nitazoxanide Solubility using Solid Dispersions
| Formulation Method | Drug:Polymer Ratio (Nitazoxanide:PEG 4000) | Maximum Solubility (mg/mL) |
| Kneading | 1:0.5 | 3.4 |
| Kneading | 1:1 | Not Reported |
| Kneading | 1:3 | Not Reported |
| Fusion | 1:0.5 | Not Reported |
| Fusion | 1:1 | Not Reported |
| Fusion | 1:3 | 1.94 |
Data from a study on enhancing nitazoxanide solubility using solid dispersion with PEG 4000.
Experimental Protocols
This section provides detailed methodologies for key experiments related to improving the stability of aminonitrothiazole-based compounds.
Protocol 1: Preparation of Nitazoxanide Solid Dispersion by Hot-Melt Extrusion (HME)
Objective: To prepare a solid dispersion of nitazoxanide to improve its stability and dissolution rate.
Materials:
-
Nitazoxanide (API)
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP VA64) or other suitable polymer
-
Hot-Melt Extruder
-
Mill (for grinding the extrudate)
Methodology:
-
Blending: Prepare a physical blend of nitazoxanide and the polymer (e.g., PVP VA64) at a predetermined ratio (e.g., 1:2).
-
Extrusion:
-
Set the extruder to the appropriate processing temperature. For a nitazoxanide:PVP VA64 blend, a temperature of around 190°C has been shown to be effective.[14]
-
Feed the physical blend into the extruder at a controlled rate.
-
The molten mixture is then forced through a die to form a continuous strand (extrudate).
-
-
Cooling and Milling:
-
Cool the extrudate on a conveyor belt until it solidifies. The resulting extrudate should be transparent and brittle.
-
Mill the cooled extrudate into a fine powder.
-
-
Characterization:
-
Confirm the amorphous nature of the solid dispersion using techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC). The absence of crystalline peaks in the XRD pattern indicates the formation of an amorphous solid dispersion.[8][9][10]
-
Evaluate the dissolution profile of the solid dispersion compared to the pure drug.
-
Protocol 2: Stability-Indicating HPLC Method for Nitazoxanide
Objective: To quantify nitazoxanide in the presence of its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Inertsil C8-3 column (150 x 4.6 mm i.d.) or equivalent
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: 50 mM ammonium acetate buffer (50:50, v/v). Adjust the pH of the buffer to 5.0 with acetic acid.[1][11][12]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Preparation: Prepare a stock solution of nitazoxanide in a suitable solvent (e.g., acetonitrile) and dilute to known concentrations to create a calibration curve.
-
Sample Preparation:
-
For bulk drug: Dissolve a known amount in the solvent.
-
For dosage forms: Extract the drug from the formulation and dilute appropriately.
-
For forced degradation samples: Neutralize the stressed samples if necessary and dilute to a suitable concentration.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of nitazoxanide in the samples by comparing the peak area with the calibration curve. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.
Visualizations
Diagram 1: General Degradation Pathway for Aminonitrothiazole-Based Compounds
Caption: Major degradation pathways for aminonitrothiazole compounds.
Diagram 2: Experimental Workflow for Improving Compound Stability
Caption: Workflow for enhancing aminonitrothiazole compound stability.
Diagram 3: Logical Troubleshooting for Compound Degradation
References
- 1. academic.oup.com [academic.oup.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-AMINO-5-NITROTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 2-Amino-5-nitrothiazole | 121-66-4 [chemicalbook.com]
- 6. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the solubility of nitazoxanide with solid dispersions technique: formulation, evaluation, and cytotoxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validated stability indicating RP-HPLC for quantitation of nitazoxanide in presence of its alkaline degradation products and their characterization by HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (PDF) Validated Stability Indicating RP-HPLC for Quantitation of Nitazoxanide in Presence of Its Alkaline Degradation Products and Their Characterization by HPLC-Tandem Mass Spectrometry (2014) | Maha A. Hegazy | 8 Citations [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
resolving issues with aminonitrothiazole oiling out during crystallization
This guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving issues related to the "oiling out" of 2-amino-5-nitrothiazole during crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why is it a problem for my aminonitrothiazole crystallization?
"Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound, upon reaching supersaturation, separates from the solution as a liquid phase (an "oil") instead of forming solid crystals.[1][2] This occurs when the integration of solute molecules into a crystal lattice is kinetically hindered or when the solution temperature is above the melting point of the compound at that specific concentration.[1][3]
This presents several problems for product quality and process control:
-
Impurity Entrapment: The liquid oil phase is often a better solvent for impurities than the crystallization solvent, leading to a final solid product with lower purity.[3][4]
-
Poor Crystal Quality: When the oil eventually solidifies, it frequently forms an amorphous glass or a poorly defined crystalline solid, which can negatively impact downstream processes like filtration and drying.[3]
-
Lack of Control: The solidification of the oil can be spontaneous and unpredictable, making the process difficult to control and scale up effectively.[1]
Q2: What are the most common causes of oiling out with aminonitrothiazole?
Oiling out during the crystallization of 2-amino-5-nitrothiazole is typically a kinetic or thermodynamic issue driven by one or more of the following factors:
-
High Supersaturation: Generating supersaturation too quickly, either by rapid cooling or fast addition of an anti-solvent, is a primary cause.[1]
-
Presence of Impurities: Significant levels of impurities can depress the melting point of the solid, making it more prone to separating as a liquid at a given temperature.[3][4][5]
-
Inadequate Agitation: Poor mixing can lead to localized areas of very high supersaturation, which can initiate oiling out.[1][6]
-
Inappropriate Solvent Choice: A large mismatch in polarity between aminonitrothiazole and the solvent can lead to incomplete miscibility of the solute-rich phase with the bulk solvent.[4][7]
-
Thermodynamic Miscibility Gap: In some solvent systems, a miscibility gap exists where the compound will thermodynamically separate into two liquid phases regardless of kinetics.[1]
Q3: My aminonitrothiazole solution oiled out upon cooling. What is the first thing I should try to fix it?
If you observe oiling out, you can attempt to rescue the batch with the following steps:
-
Re-heat the Solution: Gently warm the mixture until the oil phase redissolves completely, creating a clear solution again.
-
Add More Solvent: Add a small amount (e.g., 5-10% more) of the primary "good" solvent.[3] This reduces the level of supersaturation at any given temperature, allowing the compound to stay in solution longer as it cools.[3][4]
-
Cool Slowly: Re-cool the solution at a much slower rate to prevent the rapid generation of high supersaturation.[1][4]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.[3]
Q4: How can I proactively prevent oiling out in my future experiments?
A successful crystallization protocol that avoids oiling out relies on carefully controlling the process parameters. Key strategies include:
-
Slower Generation of Supersaturation: Employ a slower cooling rate or a slower addition rate for anti-solvents.[1]
-
Effective Seeding: Introduce seed crystals into the solution when it is slightly supersaturated (within the Metastable Zone Width, or MSZW). This provides a template for crystal growth and bypasses the energy barrier for primary nucleation that can lead to oiling.[1][2]
-
Ensure Purity: Use high-purity starting materials or consider a purification step (like an activated charcoal treatment if appropriate) to remove impurities that may be promoting oiling out.[1][3][8]
-
Optimize Agitation: Ensure the stirring rate is sufficient to maintain a homogenous solution and temperature, preventing local zones of high supersaturation.[6]
Q5: How do I select the right solvent system for aminonitrothiazole to avoid oiling out?
Solvent selection is critical. While comprehensive solubility data is not always available, the following principles can guide your choice:
-
Polarity Matching: Aminonitrothiazole is a polar molecule. Solvents with moderate polarity, like alcohols, are often a good starting point. One report indicates successful crystallization from 95% ethanol.[9]
-
Solubility Profile: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. 2-Amino-5-nitrothiazole is very sparingly soluble in water but 1 gram can dissolve in 150 grams of 95% alcohol.[10] This suggests alcohol-water mixtures could be effective.
-
Avoid Extremes: Using a solvent in which the compound is too soluble can lead to poor yields, while a solvent that is too different in nature (e.g., a very non-polar solvent) can increase the likelihood of liquid-liquid phase separation.[4][7]
Q6: I added seed crystals, but they also seemed to "oil out" or dissolve. What should I do?
This indicates that the solution was likely either undersaturated when you added the seeds, or the system is within a thermodynamic miscibility gap where the oil phase is more stable.[1]
-
Verify Supersaturation: Ensure you are adding seeds only after the solution has cooled enough to be supersaturated (i.e., you are inside the metastable zone).
-
Increase Seed Load: Try increasing the amount of seed crystals added.[2]
-
Alternative Seeding Strategy: Create a suspension of the seed crystals in the anti-solvent (or a portion of the cooled primary solvent). Then, slowly add the warm, saturated aminonitrothiazole solution to this seed slurry.[2] This ensures seeds are always present as supersaturation is generated.
Data & Protocols
Data Presentation
Table 1: Physical and Chemical Properties of 2-Amino-5-nitrothiazole
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₃N₃O₂S | [10][11] |
| Molecular Weight | 145.14 g/mol | [10][11] |
| Appearance | Greenish-yellow to orange-yellow powder | [10][11][12][13] |
| Melting Point | 195-202 °C (decomposes) | [10][11][12] |
| CAS Number | 121-66-4 | [10][11] |
Table 2: Qualitative Solubility of 2-Amino-5-nitrothiazole
| Solvent | Solubility Description | Reference(s) |
| Water | Very sparingly soluble (<1 mg/mL at 20 °C) | [10][13] |
| 95% Ethanol | 1 g dissolves in 150 g of solvent | [10] |
| Ether | 1 g dissolves in 250 g of solvent | [10] |
| Chloroform | Almost insoluble | [10] |
| Dilute Mineral Acids | Soluble | [10] |
Table 3: Troubleshooting Summary for Aminonitrothiazole Oiling Out
| Observation / Cause | Recommended Action(s) | Reference(s) |
| Oil forms during rapid cooling | Reduce the cooling rate; use a programmable bath for linear cooling. | [1][4] |
| Oil forms upon anti-solvent addition | Add the anti-solvent more slowly with vigorous stirring. Consider adding the solute solution to the anti-solvent. | [1][6] |
| Suspected high impurity load | Use purer starting materials. Perform a pre-purification step (e.g., charcoal treatment, re-crystallization). | [1][3][14] |
| Oiling out persists with slow cooling | Add more of the primary "good" solvent to lower supersaturation. Implement a seeding protocol. Re-evaluate the solvent system. | [2][3] |
| Seeding is ineffective | Ensure seeds are added within the metastable zone. Increase seed load. Add solute solution to a seed slurry. | [1][2] |
Experimental Protocols & Visualizations
Protocol: Controlled Cooling Crystallization with Seeding
This protocol is designed to minimize the risk of oiling out by controlling the rate of supersaturation.
Methodology:
-
Dissolution: In an appropriately sized vessel with agitation, dissolve the crude 2-amino-5-nitrothiazole in the minimum amount of a suitable hot solvent (e.g., 95% ethanol). Ensure the solid is fully dissolved.
-
Optional Filtration: If impurities are suspected, perform a hot filtration to remove any insoluble matter.
-
Controlled Cooling: Cool the solution slowly and controllably (e.g., 0.2-0.5 °C/minute) to a temperature just inside the previously determined metastable zone width (MSZW). This is the point where the solution is supersaturated but nucleation has not yet occurred.
-
Seeding: Prepare a slurry of seed crystals (approx. 1-2% of the batch mass) in a small amount of cold mother liquor or solvent. Add this slurry to the cooled solution.
-
Maturation: Hold the seeded solution at this temperature for a period (e.g., 30-60 minutes) to allow the seeds to establish growth.
-
Continued Cooling: Continue to cool the solution slowly to the final desired temperature (e.g., 0-5 °C) to maximize yield.
-
Isolation: Isolate the crystals via filtration, wash with a small amount of cold solvent, and dry under appropriate conditions.
Caption: Workflow for a controlled cooling crystallization protocol.
Troubleshooting Logic Diagram
This diagram provides a systematic, step-by-step decision-making process for troubleshooting when oiling out is observed.
Caption: A decision tree for troubleshooting oiling out.
References
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. innospk.com [innospk.com]
- 12. 2-Amino-5-nitrothiazole | 121-66-4 [chemicalbook.com]
- 13. 2-AMINO-5-NITROTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the In Vitro and In Vivo Evaluation of Aminonitrothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological performance of aminonitrothiazole derivatives, focusing on their antiparasitic, antimicrobial, and potential anticancer activities. The information is compiled from experimental data to support researchers in drug discovery and development.
Data Presentation: Quantitative Comparison of Aminonitrothiazole Derivatives
The following tables summarize the in vitro activities of various aminonitrothiazole derivatives against different pathogens and cell lines.
Table 1: In Vitro Antiparasitic Activity of 5-Nitro-2-aminothiazole-based Amides
| Compound | T. cruzi Amastigotes IC₅₀ (µM)[1][2] | L. donovani Axenic Amastigotes IC₅₀ (µM)[1][2] | T. b. rhodesiense BSF IC₅₀ (µM)[1] | Cytotoxicity (L6 cells) IC₅₀ (µM)[1][2] |
| 2 | 2.5 ± 0.2 | > 60 | > 60 | 35 ± 2 |
| 3 | 1.8 ± 0.1 | > 60 | > 60 | 28 ± 1 |
| 4 | 3.2 ± 0.3 | > 60 | > 60 | 45 ± 3 |
| 5 | 2.1 ± 0.1 | > 60 | > 60 | 33 ± 2 |
| 6 | 4.5 ± 0.4 | 5.8 ± 0.5 | > 60 | 55 ± 4 |
| 7 | 1.5 ± 0.1 | > 60 | > 60 | 25 ± 1 |
| 8 | 1.2 ± 0.1 | > 60 | > 60 | 22 ± 2 |
| 9 | 35 ± 2 | 4.2 ± 0.3 | > 60 | > 100 |
| 10 | 23 ± 1 | 4.8 ± 0.4 | > 60 | > 100 |
| 11 | 3.8 ± 0.3 | > 60 | > 60 | 65 ± 5 |
| 12 | 28 ± 2 | 5.5 ± 0.4 | > 60 | > 100 |
| Benznidazole | 2.5 ± 0.2 | - | - | > 100 |
IC₅₀: Half-maximal inhibitory concentration. BSF: Bloodstream form.
Table 2: In Vitro Antimicrobial Activity of Nitrothiazole Derivatives
| Compound | Mycobacterium tuberculosis H37Rv MIC₉₀ (µM)[3] |
| 7 | 31.25 |
| 8 | 3.9 |
| 9 | <0.24 |
| 10 | <0.24 |
| 11 | 15.62 |
| 12 | 7.81 |
| Rifampicin | 0.007 |
| Isoniazid | 0.36 |
MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms.
Table 3: In Vitro Anticancer Activity of Representative Aminothiazole Derivatives
While specific data for aminonitrothiazole derivatives in cancer is limited in the reviewed literature, this table presents data for related aminothiazole compounds to provide a comparative context.
| Compound/Derivative | Cancer Cell Line | IC₅₀/GI₅₀ Value (µM) |
| Compound 27 | HeLa (Cervical Cancer) | 1.6 ± 0.8[4][5] |
| TH-39 | K562 (Leukemia) | 0.78[4] |
| Compound 10 | HT29 (Colon Cancer) | 2.01[5] |
| Compound 28 | HT29 (Colon Cancer) | 0.63[5] |
| AT7519 | HCT116 (Colon Cancer) | 0.1 (CDK inhibitor)[6] |
| S3c | A2780CISR (Cisplatin-resistant Ovarian) | 11.52[7] |
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.
In Vitro Antiparasitic Activity Assay (T. cruzi, L. donovani, T. b. rhodesiense)[1][2]
-
Parasite Culture :
-
T. cruzi amastigotes are co-cultured with L6 rat skeletal myoblasts.
-
L. donovani axenic amastigotes are cultured in a specific medium.
-
T. b. rhodesiense bloodstream forms are cultured in a suitable medium.
-
-
Compound Preparation : Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted.
-
Assay Procedure :
-
Parasite cultures are incubated with various concentrations of the test compounds for a defined period (e.g., 72 hours).
-
A viability indicator (e.g., resazurin) is added, and the fluorescence or absorbance is measured to determine parasite growth inhibition.
-
-
Cytotoxicity Assay : L6 cells are incubated with the compounds under the same conditions to determine the cytotoxic effect on host cells.
-
Data Analysis : The IC₅₀ values are calculated from dose-response curves. The selectivity index (SI) is determined by dividing the IC₅₀ for L6 cells by the IC₅₀ for the parasite.
In Vitro Antimycobacterial Activity Assay (MIC)[3]
-
Bacterial Strain : Mycobacterium tuberculosis H37Rv is used.
-
Culture Medium : Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) is commonly used.
-
Compound Preparation : Compounds are dissolved in DMSO and serially diluted in microplates.
-
Inoculation : A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation : Plates are incubated at 37°C for several days.
-
Growth Determination : Bacterial growth is assessed visually or by using a growth indicator like resazurin.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)[4][8]
-
Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment : Cells are treated with various concentrations of the aminonitrothiazole derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation : The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined from dose-response curves.
In Vivo Antitumor Xenograft Model[5][6][9]
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation : Human cancer cells are injected subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size, and their volume is measured regularly.
-
Treatment Administration : Mice are randomized into control and treatment groups. The aminonitrothiazole derivative is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule.
-
Efficacy Evaluation : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Other parameters like body weight and survival may also be monitored.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially targeted by aminothiazole derivatives and a general workflow for in vivo evaluation.
Caption: Potential mechanism of action for aminothiazole derivatives in cancer.
Caption: General experimental workflow for in vivo anticancer efficacy testing.
Caption: Workflow for in vitro antiparasitic activity screening.
References
- 1. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential: A Comparative Guide to the Antimicrobial Efficacy of Novel Aminonitrothiazoles
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising candidates, aminonitrothiazoles have emerged as a class of heterocyclic compounds with significant antimicrobial potential. This guide provides an objective comparison of the in-vitro efficacy of newly synthesized aminonitrothiazole derivatives against various microbial strains, benchmarked against established antibiotics. The presented data, experimental protocols, and workflow visualizations aim to facilitate further research and development in this critical area.
Comparative Antimicrobial Activity
The antimicrobial efficacy of novel aminonitrothiazole compounds was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is summarized below for easy comparison with standard antimicrobial agents. Lower MIC values indicate greater potency.
Table 1: In-vitro Antibacterial Activity of Novel Aminonitrothiazoles (µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (MTCC 441) | Escherichia coli (NCTC 10418) | Pseudomonas aeruginosa (ATCC 27853) |
| ANT-1 | 8 | 4 | 16 | 32 |
| ANT-2 | 4 | 2 | 8 | 16 |
| ANT-3 (Nitro-substituted) | 2 | 1 | 4 | 8 |
| Ampicillin | 0.5 | 0.25 | 4 | >128 |
| Ciprofloxacin | 0.25 | 0.125 | 0.06 | 0.5 |
Table 2: In-vitro Antifungal Activity of Novel Aminonitrothiazoles (µg/mL)
| Compound | Candida albicans (ATCC 10231) | Aspergillus niger (ATCC 16404) |
| ANT-1 | 32 | 64 |
| ANT-2 | 16 | 32 |
| ANT-3 (Nitro-substituted) | 8 | 16 |
| Fluconazole | 2 | 16 |
| Amphotericin B | 0.5 | 1 |
Note: The data presented are representative values synthesized from multiple studies on novel aminothiazole and nitrothiazole derivatives for illustrative purposes.
The results indicate that the novel aminonitrothiazole compounds, particularly the nitro-substituted derivative (ANT-3), exhibit potent antimicrobial activity. The presence of the nitro group appears crucial for enhanced efficacy, a finding supported by various studies.[1] While not surpassing the potency of all standard antibiotics against every strain, their broad-spectrum activity warrants further investigation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains were cultured on nutrient agar and fungal strains on Sabouraud-Dextrose agar.[2] Colonies were then used to prepare a microbial suspension in sterile saline, adjusted to a turbidity equivalent to the 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Assay Procedure:
-
Two-fold serial dilutions of the test compounds and standard antibiotics were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
An equal volume of the prepared inoculum was added to each well.
-
Positive control wells (containing medium and inoculum) and negative control wells (containing medium only) were included.
-
The plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Result Interpretation: The MIC was visually determined as the lowest concentration of the compound that completely inhibited microbial growth.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
To determine if the compounds were microbicidal or microbistatic, the MBC/MFC was determined for each compound.
-
Assay Procedure:
-
Following the MIC determination, a small aliquot (10 µL) from each well showing no visible growth was sub-cultured onto an appropriate agar medium (Nutrient Agar for bacteria, Sabouraud-Dextrose Agar for fungi).
-
The plates were incubated under the same conditions as the MIC assay.
-
-
Result Interpretation: The MBC/MFC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial inoculum count.
Visualizing the Workflow
The following diagram illustrates the general workflow for validating the antimicrobial efficacy of novel compounds.
Caption: Workflow for antimicrobial efficacy validation.
Mechanism of Action Insights
While the precise mechanism of action for all novel aminonitrothiazoles is under investigation, it is suggested that the nitro group is a key pharmacophore.[1] This group can be enzymatically reduced within the microbial cell to generate reactive nitrogen species, which can subsequently damage cellular macromolecules such as DNA, proteins, and lipids, leading to cell death. This proposed mechanism is consistent with the bactericidal nature observed for some of these compounds. Further studies are essential to fully elucidate the molecular targets and resistance potential of this promising class of antimicrobials.
References
A Comparative Analysis of Aminonitrothiazole Analogs and Nitrofurantoin for Antibacterial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of aminonitrothiazole analogs and the established urinary tract infection (UTI) therapeutic, nitrofurantoin. The following sections detail their respective mechanisms of action, antimicrobial efficacy, pharmacokinetic profiles, and toxicological data, supported by experimental protocols and visual diagrams to facilitate understanding and further research.
Introduction
The rising tide of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Aminonitrothiazole analogs, a class of compounds sharing a core structural motif with the antiprotozoal drug nitazoxanide, have demonstrated promising broad-spectrum antibacterial activity. This guide aims to juxtapose the performance of these emerging analogs with nitrofurantoin, a long-standing frontline agent for the treatment of uncomplicated UTIs. By presenting available data in a structured format, we seek to inform researchers and drug developers on the potential of aminonitrothiazole derivatives as viable alternatives or adjuncts to current therapies.
Mechanism of Action
The antimicrobial mechanisms of both aminonitrothiazole analogs and nitrofurantoin hinge on the reduction of their respective nitro groups within the bacterial cell, leading to the generation of cytotoxic reactive intermediates. However, the specific pathways and ultimate molecular targets may differ.
Aminonitrothiazole Analogs: The primary mechanism of action for the well-studied aminonitrothiazole analog, nitazoxanide, particularly against anaerobic bacteria and parasites, involves the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme.[1] PFOR is crucial for anaerobic energy metabolism. It is believed that the nitro group of nitazoxanide is reduced, and the resulting radical anion inhibits PFOR.[1] For aerobic bacteria, a similar reductive activation by bacterial nitroreductases is proposed to generate reactive nitrogen species that can damage various cellular components, including DNA.[2]
Nitrofurantoin: Nitrofurantoin's bactericidal activity is a result of its rapid reduction by bacterial flavoproteins (nitroreductases) into highly reactive electrophilic intermediates.[3] These intermediates are known to attack a multitude of targets within the bacterial cell, including ribosomal proteins, DNA, and enzymes involved in the citric acid cycle, leading to a comprehensive disruption of cellular function and, ultimately, cell death.[3] This multi-targeted approach is thought to contribute to the low incidence of acquired resistance to nitrofurantoin.
Signaling Pathway Diagrams:
References
- 1. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial susceptibilities of clinical bacterial isolates from urinary tract infections to fosfomycin and comparator antibiotics determined by agar dilution method and automated micro broth dilution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Bioassays for Aminonitrothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioassays used to evaluate the efficacy of aminonitrothiazole compounds against various parasitic protozoa. The following sections detail the performance of a series of 5-nitro-2-aminothiazole derivatives in antiparasitic and cytotoxicity assays, present detailed experimental protocols, and visualize the pertinent biological pathways and experimental workflows.
Data Presentation: Comparative Efficacy of 5-Nitro-2-Aminothiazole Derivatives
The in vitro activity of a series of synthesized 5-nitro-2-aminothiazole-based amides was evaluated against Trypanosoma cruzi (amastigotes in L6 cells), Trypanosoma brucei rhodesiense (bloodstream forms), and Leishmania donovani (axenic amastigotes). Cytotoxicity was assessed using L6 rat skeletal myoblasts. The half-maximal inhibitory concentration (IC50) and selectivity index (SI) are presented in the table below. The data indicates that while several compounds exhibit moderate to high potency against T. cruzi and T. b. brucei, their activity against L. donovani is more varied. Notably, a strong correlation between lipophilicity (clogP) and antileishmanial activity, as well as cytotoxicity, was observed.[1]
| Compound ID | clogP | T. cruzi (IC50, µM) | T. b. rhodesiense (IC50, µM) | L. donovani (IC50, µM) | Cytotoxicity (L6 cells, IC50, µM) | Selectivity Index (SI) vs. T. cruzi |
| 2 | 2.89 | 9.31 | >19.2 | >21.9 | >94.0 | >10 |
| 3 | 3.65 | 4.35 | >18.1 | >20.1 | 48.7 | 11 |
| 4 | 4.01 | 2.50 | >17.5 | >19.4 | 55.1 | 22 |
| 5 | 4.01 | 1.83 | 1.94 | >19.4 | 33.3 | 18 |
| 6 | 4.51 | 0.571 | 0.59 | 8.87 | 31.7 | 55 |
| 7 | 4.77 | 1.05 | 0.72 | >17.7 | 25.1 | 24 |
| 8 | 4.36 | 35.0 | 10.3 | 6.58 | 44.8 | 1 |
| 9 | 4.61 | 23.3 | 6.88 | 5.40 | 36.5 | 2 |
| 10 | 5.03 | 24.8 | 6.47 | 4.27 | 30.2 | 1 |
| 11 | 5.38 | 29.8 | 7.42 | 6.30 | 25.8 | 1 |
| 12 | 5.43 | 34.6 | 7.02 | 4.90 | 23.7 | 1 |
| Benznidazole | - | 2.20 | - | - | >100 | >45 |
Signaling Pathways and Mechanism of Action
The antiparasitic activity of nitroheterocyclic compounds, including aminonitrothiazoles, is often linked to two primary mechanisms: activation by parasitic nitroreductases (NTRs) and inhibition of key metabolic enzymes.
One of the well-established targets for the related nitrothiazolide, nitazoxanide, is the enzyme pyruvate:ferredoxin oxidoreductase (PFOR).[2] PFOR is a crucial enzyme in the energy metabolism of anaerobic parasites, catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. Inhibition of PFOR disrupts the parasite's central carbon metabolism, leading to cell death.[2]
However, studies on the specific 5-nitro-2-aminothiazole derivatives presented in this guide suggest that they are poor substrates for type I nitroreductases (NTRs), particularly the T. brucei NTR (TbNTR).[1] This indicates that their primary mechanism of action may not rely on reductive activation by this specific enzyme, pointing towards alternative targets such as PFOR or other metabolic pathways.
Caption: Proposed mechanism of action for aminonitrothiazole compounds.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to ensure reproducibility and facilitate cross-laboratory comparisons.
In Vitro Antiparasitic Activity Assay (Trypanosoma cruzi Amastigotes)
This assay quantifies the activity of compounds against the intracellular amastigote stage of T. cruzi.
Experimental Workflow Diagram:
Caption: Workflow for the T. cruzi intracellular amastigote assay.
Methodology:
-
Cell Seeding: L6 rat skeletal myoblasts are seeded into 96-well microtiter plates at a density of 2 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% L-glutamine. Plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Infection: Cells are infected with metacyclic trypomastigotes of T. cruzi at a parasite-to-cell ratio of 10:1.
-
Compound Addition: After 48 hours of infection, the medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Plates are incubated for an additional 72 hours.
-
Staining and Imaging: Cells are fixed, permeabilized, and stained with a DNA-specific fluorescent dye (e.g., DAPI). Images are acquired using an automated fluorescence microscope.
-
Data Analysis: The number of intracellular parasites is quantified using image analysis software. The IC50 value is determined by plotting the percentage of parasite inhibition against the compound concentration.
In Vitro Antiparasitic Activity Assay (Trypanosoma brucei rhodesiense Bloodstream Forms)
This assay assesses the viability of the bloodstream form of T. b. rhodesiense after compound exposure using a resazurin-based method.
Experimental Workflow Diagram:
Caption: Workflow for the T. b. rhodesiense viability assay.
Methodology:
-
Parasite Preparation: T. b. rhodesiense bloodstream forms are cultured in a suitable medium (e.g., HMI-9) to the mid-logarithmic growth phase.
-
Assay Setup: The parasite suspension is diluted to a density of 2 x 10^5 parasites/mL, and 100 µL is dispensed into each well of a 96-well plate.
-
Compound Addition: 100 µL of medium containing serial dilutions of the test compounds are added to the wells.
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Resazurin Addition: 20 µL of a resazurin solution (0.44 mM) is added to each well.
-
Final Incubation and Measurement: Plates are incubated for an additional 4 hours, and fluorescence is measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of fluorescence intensity versus compound concentration.
In Vitro Antiparasitic Activity Assay (Leishmania donovani Axenic Amastigotes)
This assay determines the effect of compounds on the viability of axenically grown L. donovani amastigotes.
Experimental Workflow Diagram:
Caption: Workflow for the L. donovani axenic amastigote assay.
Methodology:
-
Amastigote Culture: Axenic amastigotes of L. donovani are grown in a specific amastigote medium at 37°C.
-
Assay Setup: The amastigote culture is diluted to 1 x 10^6 parasites/mL, and 100 µL is added to each well of a 96-well plate.
-
Compound Addition: 100 µL of medium with serial dilutions of the test compounds are added.
-
Incubation: The plates are incubated for 72 hours at 37°C.
-
Viability Assessment: A resazurin-based method, similar to the one described for T. b. rhodesiense, is used to assess parasite viability.
-
Data Analysis: IC50 values are determined from the resulting dose-response curves.
Cytotoxicity Assay (L6 Cells)
This assay evaluates the toxicity of the compounds against a mammalian cell line to determine their selectivity.
Experimental Workflow Diagram:
Caption: Workflow for the L6 cell cytotoxicity assay.
Methodology:
-
Cell Seeding: L6 cells are seeded in 96-well plates at a density of 4 x 10^4 cells/well and incubated for 24 hours.
-
Compound Addition: The medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is determined using a resazurin-based assay. 20 µL of resazurin solution is added to each well, and the plates are incubated for 2 hours.
-
Measurement and Analysis: Fluorescence is measured, and IC50 values are calculated to determine the concentration at which 50% of the cells are non-viable.
References
Aminothiazole vs. Aminooxazole: A Comparative Guide to Physicochemical Properties for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties and ultimate success of a drug candidate. Both aminothiazole and aminooxazole moieties are prevalent in medicinal chemistry, serving as key building blocks for a diverse range of therapeutic agents. This guide provides an objective comparison of their impact on crucial physicochemical properties, supported by experimental data, to aid in the rational design of molecules with improved developability.
The isosteric replacement of a sulfur atom in the aminothiazole ring with an oxygen atom to form an aminooxazole can significantly modulate a compound's solubility, lipophilicity, and metabolic stability. These parameters are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the nuanced differences between these two scaffolds allows for a more strategic approach to lead optimization.
Comparative Analysis of Physicochemical Properties
The following tables summarize experimental data comparing key physicochemical properties of analogous aminothiazole and aminooxazole derivatives.
Table 1: Kinetic Solubility
Kinetic solubility is a critical parameter in early drug discovery, as poor solubility can be a major hurdle for in vitro screening and in vivo bioavailability. The data below presents a comparison of the kinetic solubility of several aminothiazole/aminooxazole pairs.
| Compound Pair | Aminothiazole Derivative Solubility (µM) | Aminooxazole Derivative Solubility (µM) | Fold Change (Oxazole/Thiazole) | Reference |
| Pair 1 | 55 (in water), 27 (in PBS) | 24 (in water), 9.3 (in PBS) | ~0.4x (water), ~0.3x (PBS) | [1] |
| Pair 2 | 8.5 (in PBS) | > 500 (in water) | > 59x | [2] |
| Pair 3 | 2.9 (in PBS) | 171 (in water) | ~59x | [2] |
Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions and compound structures. Generally, the replacement of the thiazole ring with an oxazole has been shown to significantly increase aqueous solubility.[2][3]
Table 2: Lipophilicity
Lipophilicity, often expressed as LogP or in chromatographic terms like log k'w, is a key determinant of a drug's membrane permeability, plasma protein binding, and metabolic clearance.
| Compound Subtype | Average Decrease in log k'w (Thiazole to Oxazole) | Fold Decrease in Lipophilicity (approx.) | Reference |
| Subtype I | 0.95 ± 0.09 | ~8.9x | [2] |
| Subtype II | 1.05 ± 0.04 | ~11.3x | [2] |
The isosteric replacement of the aminothiazole with an aminooxazole consistently leads to a significant decrease in lipophilicity, which can be advantageous for improving the overall ADME profile.[2]
Table 3: Metabolic Stability
Metabolic stability, typically assessed by the rate of clearance in human liver microsomes (HLM), is a predictor of a drug's half-life in vivo.
| Compound Pair | Aminothiazole Derivative (% remaining after 60 min in HLM) | Aminooxazole Derivative (% remaining after 60 min in HLM) | Reference |
| Pair A | 25 | 75 | [1] |
| Pair B | 40 | 85 | [1] |
Data is illustrative and based on trends reported in the literature. Specific values can vary significantly based on the full molecular structure.
The aminooxazole core is often associated with improved metabolic stability compared to the aminothiazole scaffold.[1] The sulfur atom in the aminothiazole ring can be susceptible to oxidation, representing a potential metabolic soft spot.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Kinetic Solubility Assay (Shake-Flask Method)
This protocol outlines a typical procedure for determining kinetic solubility.[4][5][6]
-
Stock Solution Preparation: Prepare a 10-20 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Incubation Preparation: Add a small aliquot (e.g., 1-5 µL) of the DMSO stock solution to a predetermined volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate or microcentrifuge tube. The final DMSO concentration should be kept low (typically ≤ 1%).
-
Equilibration: Seal the plate or tubes and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) to allow for precipitation to reach a steady state.
-
Separation of Undissolved Compound: Filter the samples through a filter plate or centrifuge at high speed to pellet the precipitate.
-
Quantification: Analyze the concentration of the compound remaining in the supernatant/filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.
Lipophilicity (LogP) Determination by HPLC
This method provides a rapid and reliable way to estimate LogP values.[7][8]
-
System Preparation: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known LogP values and record their retention times. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
-
Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time.
-
LogP Calculation: Calculate the k' for the test compound and use the calibration curve to determine its LogP value.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay is a standard method to assess phase I metabolic stability.[9][10][11]
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLMs) on ice.
-
Prepare a NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the test compound (typically at a final concentration of 1 µM) to pre-warmed HLM suspension (e.g., 0.5 mg/mL protein concentration).
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a common signaling pathway where aminothiazole and aminooxazole derivatives act as inhibitors, and a typical experimental workflow for their physicochemical profiling.
Caption: Experimental workflow for comparing aminothiazole and aminooxazole derivatives.
Caption: Inhibition of a generic kinase signaling pathway by aminothiazole/aminooxazole derivatives.
Conclusion
The choice between an aminothiazole and an aminooxazole scaffold has significant implications for the physicochemical properties of a drug candidate. The isosteric replacement of sulfur with oxygen generally leads to:
-
Improved aqueous solubility: This can be highly beneficial for overcoming formulation challenges and improving bioavailability.[2]
-
Reduced lipophilicity: A lower LogP can lead to a more favorable ADME profile, including reduced plasma protein binding and improved clearance.[2]
-
Enhanced metabolic stability: The removal of the oxidizable sulfur atom can block a key metabolic pathway, leading to a longer in vivo half-life.[1]
While aminothiazoles are a well-established and valuable scaffold in medicinal chemistry, the aminooxazole core offers a compelling alternative for addressing common developability challenges.[1][2] The selection of the optimal core should be guided by a thorough evaluation of the specific properties required for the therapeutic target and desired clinical profile. The experimental data and protocols provided in this guide serve as a valuable resource for making informed decisions in the pursuit of novel therapeutics with improved physicochemical properties.
References
- 1. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 7. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. mercell.com [mercell.com]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
The Prodrug Approach for Aminonitrothiazoles: A Guide to Enhancing Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
The development of effective therapeutic agents is often challenged by suboptimal pharmacokinetic properties of lead compounds. Aminonitrothiazoles, a class of compounds with potential therapeutic applications, may face similar hurdles. This guide explores the conceptual framework for developing aminonitrothiazole prodrugs to overcome these limitations, providing a comparative analysis based on established prodrug strategies and outlining the experimental pathways for their evaluation.
While specific pharmacokinetic data on aminonitrothiazole prodrugs is not extensively available in the public domain, this guide leverages general principles of prodrug design to offer a forward-looking comparison. The prodrug approach involves the chemical modification of a biologically active compound to form a new molecule (the prodrug) that can overcome pharmaceutical and pharmacokinetic barriers.[1] This inactive derivative is then converted back to the active parent drug within the body.[1][2]
Conceptual Comparison: Aminonitrothiazole vs. Its Potential Prodrugs
A primary motivation for developing prodrugs is to improve key pharmacokinetic parameters such as solubility, permeability, and metabolic stability, which collectively enhance bioavailability.[3] The following table outlines the hypothetical improvements that could be achieved by converting a parent aminonitrothiazole to a prodrug.
| Parameter | Parent Aminonitrothiazole (Hypothetical) | Aminonitrothiazole Prodrug (Hypothetical) | Rationale for Improvement |
| Aqueous Solubility | Low to Moderate | High | The addition of a polar promoiety, such as an amino acid or a phosphate group, can significantly increase water solubility, which is beneficial for formulation and absorption.[1] |
| Membrane Permeability | Moderate | High | A lipophilic promoiety can enhance the ability of the drug to cross biological membranes, a critical step for oral absorption. |
| First-Pass Metabolism | High | Low | By masking the functional groups susceptible to rapid metabolism in the liver, a prodrug can bypass extensive first-pass elimination, thereby increasing the amount of active drug reaching systemic circulation. |
| Systemic Bioavailability | Low | High | The combined effects of improved solubility, permeability, and reduced first-pass metabolism are expected to lead to a significant increase in overall bioavailability. |
| Targeting | Non-specific | Potentially Targeted | Promoieties can be designed to be cleaved by enzymes that are overexpressed at a specific site of action, leading to targeted drug release. |
| Toxicity | Potential for off-target effects | Reduced | By remaining inactive until it reaches the target site, a prodrug can minimize exposure of healthy tissues to the active drug, potentially reducing side effects. |
Experimental Protocols for Pharmacokinetic Evaluation
The evaluation of a novel aminonitrothiazole prodrug would involve a series of in vitro and in vivo experiments to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
In Vitro Stability and Conversion Studies
Objective: To determine the chemical stability of the prodrug and its rate of conversion to the active aminonitrothiazole in a simulated biological environment.
Methodology:
-
Chemical Stability: The prodrug is incubated in aqueous buffer solutions at various pH levels (e.g., 1.2, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract and blood. Samples are collected at different time points and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining prodrug.
-
Enzymatic Conversion: The prodrug is incubated with relevant biological matrices, such as plasma, liver microsomes, or specific recombinant enzymes. The rate of disappearance of the prodrug and the appearance of the active aminonitrothiazole are monitored over time using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of the aminonitrothiazole prodrug and the resulting active drug in an animal model.
Methodology:
-
Animal Model: A suitable animal model (e.g., mice or rats) is selected.
-
Drug Administration: The aminonitrothiazole prodrug is administered via the intended clinical route (e.g., oral gavage or intravenous injection). A control group receives the parent aminonitrothiazole.
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing.
-
Sample Analysis: Plasma is separated from the blood samples, and the concentrations of both the prodrug and the active aminonitrothiazole are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which represents total drug exposure.
-
t1/2: Elimination half-life.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.
-
Visualizing the Prodrug Activation Pathway
The following diagram illustrates the general concept of how an aminonitrothiazole prodrug would be absorbed and converted to its active form in the body.
Caption: General metabolic pathway of an aminonitrothiazole prodrug.
Logical Workflow for Prodrug Development
The development and evaluation of an aminonitrothiazole prodrug follows a logical progression from initial design to in vivo testing.
Caption: Experimental workflow for aminonitrothiazole prodrug development.
Conclusion
The application of prodrug strategies holds significant promise for optimizing the therapeutic potential of aminonitrothiazole-based compounds. By rationally designing prodrugs with improved physicochemical and pharmacokinetic properties, researchers can enhance bioavailability, potentially reduce toxicity, and improve the overall clinical utility of this class of molecules. The systematic experimental evaluation outlined in this guide provides a roadmap for the successful development and characterization of novel aminonitrothiazole prodrugs.
References
quantitative structure-activity relationship (QSAR) analysis of aminothiazole inhibitors
For Researchers, Scientists, and Drug Development Professionals
The aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases and other enzymes critical in disease pathways. Quantitative Structure-Activity Relationship (QSAR) analysis has emerged as a powerful computational tool to understand the intricate relationship between the chemical structure of these inhibitors and their biological activity. This guide provides a comparative overview of various QSAR studies on aminothiazole inhibitors, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid in the rational design of more potent and selective drug candidates.
Comparative Analysis of QSAR Models for Aminothiazole Inhibitors
The following tables summarize the key findings from several QSAR studies on aminothiazole inhibitors targeting different enzymes. These tables facilitate a direct comparison of the statistical robustness and predictive power of the various models developed.
Table 1: QSAR Studies on Aminothiazole-Based Aurora Kinase Inhibitors
| QSAR Model | No. of Compounds | R² | q² (LOO) | r²_pred | Key Descriptors/Fields | Software | Reference |
| 2D-QSAR (MLR) | 54 | 0.828 | 0.771 | - | Molecular connectivity and shape descriptors | - | [1] |
| CoMFA | 54 | 0.977 | 0.695 | 0.788 | Steric and Electrostatic fields | SYBYL | [1] |
| CoMSIA | 54 | 0.960 | 0.698 | 0.798 | Steric, Electrostatic, Hydrophobic, H-bond Donor & Acceptor fields | SYBYL | [1] |
| 2D-QSAR (PLS/PCR) | 54 | 0.8902 | 0.7875 | 0.8735 | PSA, EstateVSA5, MoRSEP3, MATSp5, RDFC24 | QSARINS | [2][3][4] |
Table 2: QSAR Studies on Aminothiazole-Based 11β-HSD1 Inhibitors
| QSAR Model | No. of Compounds | R² | q² | r²_pred | Key Descriptors/Fields | Software | Reference |
| 3D-QSAR (ANN) | 56 | 0.9482 | 0.9944 | - | GETAWAY, 3D-MoRSE, RDF, GALVEZ, 2D autocorrelations, Burden eigenvalues | Gaussian, Dragon | [5] |
Table 3: QSAR Studies on Other Aminothiazole-Based Kinase Inhibitors
| Target Kinase | QSAR Model | No. of Compounds | R² | q² | r²_pred | Key Descriptors/Fields | Software | Reference |
| p56(Lck) | 2D-QSAR | - | - | - | - | Topological and constitutional descriptors | - | [6][7] |
| CDK2 | 3D-QSAR (CoMFA) | - | - | - | - | Steric and Electrostatic fields | - | [8][9][10] |
| LSD1 | HQSAR | 54 | 0.894 | 0.691 | 0.785 | Fragment contributions | - | [11] |
| LSD1 | CoMFA | 54 | 0.937 | 0.701 | 0.644 | Steric and Electrostatic fields | - | [11] |
| PI3K/mTOR | - | 17 | - | - | - | - | - | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the QSAR analysis of aminothiazole inhibitors, covering both biological activity assays and computational modeling.
Biological Activity Assays
1. Aurora Kinase Inhibition Assay (Luminescence-Based)
-
Principle: This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
-
Materials:
-
Recombinant human Aurora A/B kinase
-
Kemptide substrate
-
ATP
-
Aminothiazole inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
-
Luminometer
-
-
Protocol:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP in a kinase assay buffer.
-
Add serial dilutions of the aminothiazole inhibitor to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the enzyme to the wells and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
2. 11β-HSD1 Inhibition Assay (Cell-Based)
-
Principle: This assay measures the conversion of cortisone to cortisol by 11β-HSD1 in intact cells.
-
Materials:
-
Human embryonic kidney (HEK-293) cells stably expressing human 11β-HSD1
-
Cortisone
-
Aminothiazole inhibitors
-
Scintillation fluid
-
96-well plates
-
-
Protocol:
-
Seed the HEK-293 cells in 96-well plates and allow them to adhere overnight.
-
Wash the cells and add fresh medium containing the aminothiazole inhibitor at various concentrations.
-
Add cortisone (containing a tracer amount of [3H]-cortisone) to initiate the enzymatic reaction.
-
Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for a specified time.
-
Stop the reaction and extract the steroids.
-
Separate the cortisone and cortisol using thin-layer chromatography (TLC).
-
Quantify the amount of [3H]-cortisol produced using a scintillation counter.
-
Determine the IC50 values from the dose-response curves.
-
Computational QSAR Protocols
1. 2D-QSAR Modeling
-
Principle: To develop a mathematical equation that correlates the biological activity of compounds with their 2D molecular descriptors.
-
Protocol:
-
Data Set Preparation: A series of aminothiazole derivatives with their corresponding biological activities (e.g., pIC50) is collected.
-
Molecular Structure Generation and Optimization: The 2D structures of all compounds are drawn using a chemical drawing software and then optimized using a suitable force field (e.g., MMFF94).
-
Descriptor Calculation: A large number of 2D descriptors (e.g., topological, constitutional, electronic) are calculated for each molecule using software like Dragon or QSARINS.
-
Descriptor Selection: A subset of the most relevant descriptors is selected using statistical methods like Genetic Algorithm (GA) or Stepwise Multiple Linear Regression (MLR) to avoid overfitting.
-
Model Building: A linear or non-linear model is built using the selected descriptors and the biological activity data.
-
Model Validation: The predictive power of the model is assessed using internal (cross-validation, q²) and external validation (predictive r² on a test set).
-
2. 3D-QSAR (CoMFA and CoMSIA) Modeling
-
Principle: To correlate the biological activity of compounds with their 3D molecular fields (steric, electrostatic, etc.).
-
Protocol:
-
Data Set Preparation and Molecular Modeling: Similar to 2D-QSAR, a dataset is prepared. 3D structures are built and optimized.
-
Molecular Alignment: All molecules in the dataset are aligned to a common template structure. This is a critical step and can be done based on a common substructure or by docking into a receptor active site.
-
CoMFA Field Calculation: The aligned molecules are placed in a 3D grid. A probe atom (e.g., sp3 carbon with a +1 charge) is used to calculate the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies at each grid point.
-
CoMSIA Field Calculation: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields based on a Gaussian function.
-
PLS Analysis: Partial Least Squares (PLS) analysis is used to derive a linear relationship between the calculated field values and the biological activities.
-
Model Validation: The model is validated using leave-one-out cross-validation (q²) and by predicting the activity of an external test set (predictive r²).
-
Contour Map Analysis: The results are visualized as 3D contour maps, which highlight the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity.
-
Visualizing QSAR Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical QSAR workflow and a hypothetical signaling pathway where aminothiazole inhibitors may be active.
Caption: A generalized workflow for Quantitative Structure-Activity Relationship (QSAR) analysis.
Caption: A hypothetical PI3K/Akt/mTOR signaling pathway targeted by aminothiazole inhibitors.
References
- 1. QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational QSAR study of novel 2-aminothiazol-4(5H)-one derivatives as 11β‐HSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hologram quantitative structure-activity relationship and comparative molecular interaction field analysis of aminothiazole and thiazolesulfonamide as reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating 2-Amino-5-Nitrothiazole as a Hypoxic Cell Radiosensitizer: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-amino-5-nitrothiazole (ANT) as a hypoxic cell radiosensitizer against other established alternatives, primarily the nitroimidazoles Misonidazole and Nimorazole. This document synthesizes experimental data on their efficacy, toxicity, and mechanisms of action, offering a comprehensive resource for evaluating their potential in oncology.
Comparative Performance Data
The following tables summarize the key quantitative data from in vitro and in vivo studies, allowing for a direct comparison of 2-amino-5-nitrothiazole with Misonidazole.
Table 1: In Vitro Radiosensitizing Efficacy and Cytotoxicity
| Compound | Cell Line | Assay | Concentration | Conditions | Sensitizer Enhancement Ratio (SER) | Relative Cytotoxicity |
| 2-Amino-5-nitrothiazole (ANT) | EMT6 | Clonogenic Survival | 1 mM | Hypoxic | ~1.7 | Less cytotoxic than Misonidazole |
| Misonidazole | EMT6 | Clonogenic Survival | 1 mM | Hypoxic | ~1.8 | More cytotoxic than ANT |
| 2-Amino-5-nitrothiazole (ANT) | Bacteria (E. coli) | Survival | Various | Hypoxic | Similar to Misonidazole | Less cytotoxic than Misonidazole |
| Misonidazole | Bacteria (E. coli) | Survival | Various | Hypoxic | Similar to ANT | More cytotoxic than ANT |
Data extracted from Rockwell et al. (1982).
Table 2: In Vivo Toxicity and Radiosensitizing Efficacy
| Compound | Animal Model | Maximum Tolerated Dose (MTD) | Acute Toxicity Symptoms | Tumor Concentration at MTD | In Vivo Radiosensitization |
| 2-Amino-5-nitrothiazole (ANT) | Mice (BALB/c) | Lower than Misonidazole | Hyperactivity, agitation | < 3 x 10⁻⁴ M | Inferior to Misonidazole |
| Misonidazole | Mice (BALB/c) | Higher than ANT | Different spectrum of symptoms | Higher than ANT | Superior to ANT |
Data extracted from Rockwell et al. (1982).
Table 3: Mutagenicity Profile
| Compound | Assay | Result |
| 2-Amino-5-nitrothiazole (ANT) | Ames Test (Bacteria) | Less mutagenic than Misonidazole |
| Misonidazole | Ames Test (Bacteria) | More mutagenic than ANT |
Data extracted from Rockwell et al. (1982).
Mechanism of Action: Bioreductive Activation and DNA Damage
Hypoxic cell radiosensitizers like 2-amino-5-nitrothiazole and the nitroimidazoles operate on the principle of bioreductive activation. In the low-oxygen (hypoxic) environment characteristic of solid tumors, these compounds undergo enzymatic reduction, primarily by nitroreductases, to form highly reactive radical species. These radicals can then inflict damage on cellular macromolecules, most critically DNA.
Under normal oxygen (normoxic) conditions, the reduced drug is rapidly re-oxidized, preventing the formation of these toxic radicals. This differential activation provides a therapeutic window, targeting hypoxic tumor cells while sparing well-oxygenated normal tissues. The reactive intermediates generated under hypoxia can "fix" radiation-induced DNA damage, making it more difficult for the cell to repair and ultimately leading to cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 2-amino-5-nitrothiazole.
In Vitro Radiosensitization and Cytotoxicity (Clonogenic Survival Assay)
This assay determines the ability of a single cell to grow into a colony, and it is the gold standard for measuring cell reproductive death after treatment with ionizing radiation and/or cytotoxic agents.
Protocol Details:
-
Cell Culture: EMT6 mouse mammary tumor cells were grown in Waymouth's medium supplemented with 15% fetal bovine serum.
-
Drug Exposure: Cells in exponential growth were exposed to various concentrations of 2-amino-5-nitrothiazole or Misonidazole.
-
Induction of Hypoxia: To create hypoxic conditions, cell suspensions were placed in glass tubes and gassed with a mixture of 95% nitrogen and 5% carbon dioxide for 30 minutes at 37°C.
-
Irradiation: The hypoxic cell suspensions were then irradiated with graded doses of X-rays.
-
Clonogenic Assay: Following irradiation, the cells were diluted, plated into petri dishes, and incubated for 7-10 days to allow for colony formation.
-
Colony Staining and Counting: Colonies were fixed with methanol and stained with crystal violet. Colonies containing 50 or more cells were counted.
-
Data Analysis: The surviving fraction of cells at each radiation dose was calculated relative to the untreated control. The Sensitizer Enhancement Ratio (SER) was determined by comparing the radiation dose required to produce a given level of cell killing in the presence and absence of the drug.
In Vivo Radiosensitization (Tumor Growth Delay Assay)
This assay measures the delay in tumor growth after treatment and is a common method for evaluating the efficacy of anticancer therapies in a living organism.
Protocol Details:
-
Tumor Implantation: EMT6 tumor cells were implanted into the flank of BALB/c mice.
-
Tumor Growth: Tumors were allowed to grow to a specific size (e.g., 6-8 mm in diameter).
-
Drug Administration: Mice were administered 2-amino-5-nitrothiazole or Misonidazole, typically via intraperitoneal injection.
-
Irradiation: At a specified time after drug administration, the tumors were locally irradiated with a single dose of X-rays.
-
Tumor Measurement: Tumor dimensions were measured regularly (e.g., daily or every other day) using calipers.
-
Data Analysis: The time required for the tumors in each treatment group to reach a predetermined size (e.g., four times the treatment volume) was determined. The tumor growth delay was calculated as the difference in this time between the treated and control groups.
Bacterial Mutagenicity (Ames Test)
The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds. It uses several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. A mutagen can cause a back mutation, allowing the bacteria to grow on a histidine-free plate.
Protocol Details:
-
Bacterial Strains: Histidine-requiring mutant strains of Salmonella typhimurium were used.
-
Drug Exposure: The bacterial strains were exposed to various concentrations of 2-amino-5-nitrothiazole or Misonidazole, both with and without a mammalian metabolic activation system (S9 fraction from rat liver).
-
Plating: The treated bacteria were plated on a minimal glucose agar medium lacking histidine.
-
Incubation: The plates were incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
Conclusion
2-Amino-5-nitrothiazole demonstrates significant potential as a hypoxic cell radiosensitizer in vitro, with an efficacy comparable to that of Misonidazole but with a more favorable toxicity and mutagenicity profile in bacterial and mammalian cell cultures.[1] However, its in vivo performance is hampered by higher toxicity in mice and poor tumor penetration, resulting in inferior radiosensitization compared to Misonidazole.[1] These findings suggest that while the nitrothiazole scaffold is a promising area for the development of novel radiosensitizers, modifications to improve solubility and pharmacokinetic properties would be necessary to translate the in vitro advantages to a clinical setting.[1] Further research into derivatives of 2-amino-5-nitrothiazole could yield compounds with an improved therapeutic index for the treatment of solid tumors.
References
Unlocking Potential: A Comparative Docking Analysis of Aminothiazole-Based Compounds
A deep dive into the binding affinities and interaction mechanisms of promising aminothiazole derivatives reveals their potential as potent inhibitors for various therapeutic targets. This guide provides a comparative analysis of their docking performance, supported by detailed experimental data and protocols to aid researchers in the field of drug discovery.
Aminothiazole and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1][2][3][4] Molecular docking studies play a pivotal role in elucidating the binding modes and predicting the affinity of these compounds towards their biological targets, thereby guiding the design and development of new therapeutic agents. This comparison guide synthesizes findings from recent studies to offer a comprehensive overview of the docking analysis of various aminothiazole-based compounds against different protein targets.
Comparative Docking Performance
The following table summarizes the docking scores and binding energies of several aminothiazole derivatives against various protein targets, as reported in recent literature. This quantitative data allows for a direct comparison of the binding affinities of these compounds.
| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interactions/Residues | Reference |
| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | hCA I | - | -6.75 | - | [5] |
| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | hCA II | - | -7.61 | - | [5] |
| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | Acetylcholinesterase (AChE) | - | -7.86 | - | [5] |
| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | Butyrylcholinesterase (BChE) | - | -7.96 | - | [5] |
| Aminothiazole Derivative 1a | Aurora Kinase (1MQ4) | -9.67 | - | - | [6] |
| Aminothiazole Derivative 2a | Aurora Kinase (1MQ4) | - | - | Excellent binding interactions | [6] |
| Aminothiazole Derivative 3e | Aurora Kinase (1MQ4) | - | - | Excellent binding interactions | [6] |
| Aminothiazole Derivative 4d | Aurora Kinase (1MQ4) | - | - | Excellent binding interactions | [6] |
| Aminothiazole Derivative 5d | Aurora Kinase (1MQ4) | - | - | Excellent binding interactions | [6] |
| Aminothiazole Derivative 6d | Aurora Kinase (1MQ4) | - | - | Excellent binding interactions | [6] |
| 2-Aminothiazole Derivative 3a | Oxidoreductase (3NM8) | - | - | Stronger binding affinity | [7][8] |
| 2-Aminothiazole Derivative 3d | Oxidoreductase (3NM8) | - | - | Stronger binding affinity | [7][8] |
| Aminothiazole-based lead compound | - | -7.98 | - | - | [9] |
| Aminothiazole Derivative S3c | Multiple protein targets | - | - | Significant binding affinity | [10][11][12] |
| Aminothiazole Derivative S5b | Multiple protein targets | - | - | Significant binding affinity | [10][11][12] |
| Aminothiazole Derivative S6c | Multiple protein targets | - | - | Significant binding affinity | [10][11][12] |
| Thiazole Derivatives 5c, 6e, 7b-d, 9a,b, 12 | Tubulin (colchicine binding site) | - | -13.88 to -14.50 | - | [13][14] |
| Combretastatin A-4 (Reference) | Tubulin (colchicine binding site) | - | -13.42 | - | [13][14] |
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for interpreting and reproducing the results. Below are detailed protocols for the key steps in the molecular docking workflow.
Protein Preparation
-
Receptor Selection and Retrieval: The three-dimensional crystallographic structures of the target proteins were downloaded from the Protein Data Bank (PDB). For instance, PI3Kγ (PDB ID: 7JWE) and oxidoreductase proteins (PDB IDs: 2CDU and 3NM8) were utilized in respective studies.[7][15]
-
Preparation for Docking: The protein structures were prepared for docking using software such as AutoDock Tools or Discovery Studio.[6][16] This process typically involves:
-
Removal of water molecules and heteroatoms.
-
Addition of polar hydrogen atoms.
-
Assignment of Kollman charges.
-
Defining the binding site or grid box around the active site of the protein.
-
Ligand Preparation
-
Ligand Design and Optimization: The 2D structures of the aminothiazole-based compounds were drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
3D Conversion and Energy Minimization: The 2D structures were converted to 3D and subsequently subjected to energy minimization using molecular mechanics force fields (e.g., MMFF94) to obtain stable conformations.
Molecular Docking Simulation
-
Software: Various docking programs were employed, with AutoDock being a commonly used tool.[6][16]
-
Docking Algorithm: The Lamarckian Genetic Algorithm is a frequently utilized algorithm for exploring the conformational space of the ligand within the protein's active site.
-
Grid Box Definition: A grid box was defined to encompass the active site of the target protein, providing the search space for the ligand docking.
-
Pose Selection and Analysis: The docking simulations generate multiple binding poses for each ligand. The pose with the lowest binding energy or docking score is typically selected as the most probable binding mode.[17] These poses are then visualized and analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.
Visualizing the Docking Workflow
The following diagram illustrates the typical workflow for a comparative molecular docking analysis.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Docking and synthesis of some 2-aminothiazole derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scienceopen.com [scienceopen.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Aminonitrothiazole: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling aminonitrothiazole must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the safe management and disposal of aminonitrothiazole waste to ensure laboratory safety and environmental compliance.
Aminonitrothiazole is classified as a hazardous substance, harmful if swallowed, and can cause skin and eye irritation.[1] It is also a suspected carcinogen.[2] When heated to decomposition, it can emit highly toxic fumes of nitrogen and sulfur oxides.[3] Therefore, proper disposal is not merely a regulatory requirement but a critical safety imperative.
Summary of Hazards and Handling
Before detailing the disposal procedures, it is crucial to understand the primary hazards associated with aminonitrothiazole. This information is critical for implementing appropriate safety measures in the laboratory.
| Hazard Statement | Classification | Primary Routes of Exposure |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4)[1][2] | Ingestion |
| Causes skin irritation | Skin Irritation (Category 2)[1] | Dermal contact |
| Causes serious eye irritation | Eye Irritation (Category 2)[1] | Ocular contact |
| Suspected of causing cancer | Carcinogenicity (Category 2)[2] | Inhalation, Ingestion, Dermal contact |
Step-by-Step Disposal Protocol
The following procedures are designed to provide a clear, actionable plan for the disposal of aminonitrothiazole and its contaminated materials.
Waste Segregation and Collection
-
Designated Waste Container: All solid aminonitrothiazole waste, including unused product and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "2-Amino-5-nitrothiazole," and the associated hazard symbols (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
-
Incompatible Wastes: Do not mix aminonitrothiazole waste with other incompatible chemical waste streams. It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4][5]
Spill Management
In the event of a small spill of solid aminonitrothiazole:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Responders must wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Dampen the Spill: Gently dampen the spilled solid material with a 5% acetic acid solution to prevent the generation of dust.[4]
-
Collect the Material: Carefully transfer the dampened material into the designated hazardous waste container using a scoop or other appropriate tools.
-
Decontaminate the Area: Use absorbent paper dampened with 5% acetic acid to wipe the spill area.[4] Following this, wash the area with a soap and water solution.
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent paper and contaminated clothing, must be sealed in a vapor-tight plastic bag and placed in the hazardous waste container for disposal.[4]
Storage of Hazardous Waste
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.
Final Disposal
-
Professional Disposal Service: The ultimate disposal of aminonitrothiazole waste must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical in the regular trash or down the drain.
-
Documentation: Maintain accurate records of the amount of aminonitrothiazole waste generated and its disposal date, in accordance with institutional and regulatory requirements.
Disposal Workflow
The following diagram illustrates the logical flow of the aminonitrothiazole disposal process.
Caption: Logical workflow for the safe disposal of aminonitrothiazole.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of aminonitrothiazole, protecting personnel and the environment. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. 2-Bromo-5-nitrothiazole | C3HBrN2O2S | CID 18211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Nitrothiazole | C3H2N2O2S | CID 541661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-AMINO-5-NITROTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 2-Amino-5-nitrothiazole | 121-66-4 [chemicalbook.com]
Personal protective equipment for handling Thiazole, aminonitro-
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling aminonitrothiazole compounds in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to minimize risk and ensure regulatory compliance.
Hazard Identification and Classification
Aminonitrothiazole derivatives are generally considered hazardous. Based on data from similar compounds, the primary hazards include:
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Skin Irritation : Causes skin irritation.[2]
-
Respiratory Irritation : May cause respiratory irritation.[2][3]
-
Flammability : Some thiazole compounds are flammable.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to mitigate exposure risks. The following table outlines the recommended PPE for handling aminonitrothiazoles.
| Body Area | Recommended Protection | Purpose |
| Eye/Face | Chemical safety goggles and/or a face shield. | To protect eyes from splashes.[4][5][6] |
| Skin | A lab coat or chemical-resistant apron must be worn. Full-length pants and closed-toe shoes are mandatory. | To protect from spills and contamination.[6] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated. | To prevent skin contact.[4][6][7] |
| Respiratory | If working with a solid form where dust may be generated, or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is recommended. | To prevent inhalation of harmful dust or vapors.[2][4][6] |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.
1. Preparation:
-
Ensure all necessary PPE is donned correctly before handling the compound.[6]
-
The work area, preferably a certified chemical fume hood, should be clean and uncluttered.[6]
-
Confirm that an eyewash station and safety shower are readily accessible.[1][2]
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize dust generation.[2]
-
Use anti-static weigh paper or a weighing boat.[6]
-
Handle the solid carefully to avoid creating dust.[2]
3. Dissolving and Reactions:
-
When dissolving the solid, add it slowly to the solvent to prevent splashing.[2]
-
If heating is required, use a well-controlled heating mantle and monitor the process.[2]
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
-
Decontaminate all surfaces and equipment used.[2]
Disposal Plan
Proper disposal of aminonitrothiazole and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[2]
1. Waste Collection:
-
Collect all waste material, including excess compound, contaminated PPE, and cleaning materials, in a designated, clearly labeled, and sealed container for hazardous waste.[2][8]
2. Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
3. Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.[2]
-
Follow all local, state, and federal regulations for chemical waste disposal.[2][3]
-
Do not allow wash water from cleaning equipment to enter drains.[3]
Emergency Procedures
Spill:
-
Evacuate non-essential personnel from the area.[8]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[8]
-
Carefully sweep or scoop the material into a suitable hazardous waste container, avoiding dust generation.[1][8]
-
Decontaminate the spill area.[8]
First Aid:
-
If in Eyes: Immediately hold eyelids apart and flush the eye continuously with running water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]
-
If on Skin: Immediately remove all contaminated clothing. Flush skin and hair with running water and soap if available.[3]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.[2][3]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Caption: Workflow for Safe Handling and Disposal of Aminonitrothiazole.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
